Thiophene-2-sulfonic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
thiophene-2-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O3S2/c5-9(6,7)4-2-1-3-8-4/h1-3H,(H,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSXLLFUSNQCWJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80276544 | |
| Record name | thiophene-2-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80276544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79-84-5 | |
| Record name | thiophene-2-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80276544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Thiophene-2-Sulfonic Acid: Mechanism and Methodology
This guide provides a comprehensive exploration of the synthesis of thiophene-2-sulfonic acid, a pivotal intermediate in medicinal chemistry and advanced organic synthesis.[1] We will dissect the underlying reaction mechanism, evaluate various synthetic routes, and present a detailed experimental protocol. This document is intended for researchers, scientists, and drug development professionals seeking both theoretical understanding and practical, field-proven insights into this fundamental transformation.
Foundational Principles: The Electrophilic Reactivity of Thiophene
The synthesis of this compound is a classic example of an electrophilic aromatic substitution (EAS) reaction.[1][2] Thiophene's reactivity in EAS is significantly higher than that of benzene, a characteristic that dictates the choice of reagents and reaction conditions.[3][4] This heightened reactivity stems from the ability of the sulfur heteroatom's lone pair electrons to participate in the π-system, thereby enriching the electron density of the aromatic ring and stabilizing the cationic intermediate formed during the reaction.[5]
The key factors governing this synthesis are:
-
Aromaticity and Reactivity : Thiophene possesses a lower resonance stabilization energy than benzene.[3] Consequently, the activation energy required to disrupt its aromaticity during the rate-determining step of electrophilic attack is lower, leading to a faster reaction.[3] This high reactivity is so pronounced that sulfonation is a standard method for removing thiophene impurities from commercial benzene.[4][6]
-
Regioselectivity : Electrophilic attack on the thiophene ring occurs preferentially at the C-2 (α) position.[2][4][5] This preference is due to the superior resonance stabilization of the carbocation intermediate (σ-complex) formed when the electrophile adds to the C-2 position, as it allows for delocalization of the positive charge over more atoms, including the sulfur atom.
The Core Mechanism: Electrophilic Sulfonation
The sulfonation of thiophene proceeds through a well-established three-step EAS mechanism. The active electrophile is typically sulfur trioxide (SO₃) or its protonated form, HSO₃⁺, generated in situ from the sulfonating agent.[2][7]
Step 1: Generation of the Electrophile (SO₃) When using concentrated sulfuric acid, sulfur trioxide is generated through an equilibrium reaction.
2 H₂SO₄ ⇌ SO₃ + H₃O⁺ + HSO₄⁻
Step 2: Nucleophilic Attack and Formation of the σ-Complex The electron-rich thiophene ring attacks the highly electrophilic sulfur trioxide. This is the rate-determining step, which temporarily breaks the ring's aromaticity and forms a resonance-stabilized carbocation known as a sigma complex or arenium ion.
Step 3: Deprotonation and Restoration of Aromaticity A weak base, such as the bisulfate ion (HSO₄⁻), abstracts a proton from the carbon atom bearing the sulfonic acid group. This restores the aromatic π-system and yields the final product, this compound.[7]
References
- 1. This compound | 79-84-5 | Benchchem [benchchem.com]
- 2. structure of thiophene after reacting with col conc. sulphuric acid | Filo [askfilo.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. uop.edu.pk [uop.edu.pk]
- 5. Thiophene compounds [m.chemicalbook.com]
- 6. brainly.in [brainly.in]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Thiophene-2-sulfonic acid (CAS 79-84-5): A Technical Guide for Advanced Synthesis
This document provides an in-depth technical overview of Thiophene-2-sulfonic acid (CAS 79-84-5), a pivotal building block in medicinal chemistry and organic synthesis. Designed for researchers, scientists, and professionals in drug development, this guide synthesizes core chemical principles with practical, field-proven insights into its synthesis, reactivity, and application.
Introduction: The Strategic Importance of a Versatile Heterocycle
This compound is a derivative of thiophene, a five-membered aromatic heterocycle that serves as a crucial pharmacophore in drug discovery.[1][2] The thiophene ring is a well-regarded bioisostere for benzene, and its incorporation into molecular scaffolds can significantly enhance pharmacokinetic properties and biological efficacy.[3] The addition of the sulfonic acid group at the 2-position creates a highly versatile intermediate, unlocking a diverse range of chemical transformations essential for the synthesis of complex therapeutic agents.[3][4]
Section 1: Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in research and development.
Physicochemical Data
The key physicochemical properties of this compound are summarized below, providing essential data for reaction planning and safety assessments.
| Property | Value | Source |
| CAS Number | 79-84-5 | [3][5][6][7][8] |
| Molecular Formula | C₄H₄O₃S₂ | [3][5][7][8][9] |
| Molecular Weight | 164.20 g/mol | [3][5][7][8][9] |
| Appearance | Solid | [9] |
| Purity | Typically ≥95% | [3][8][9] |
| Topological Polar Surface Area (TPSA) | 91 Ų | [7] |
| Hydrogen Bond Donors | 1 | [5] |
| Hydrogen Bond Acceptors | 3 | [5] |
| Rotatable Bonds | 1 | [5] |
Spectroscopic Characterization
Spectroscopic analysis is critical for confirming the identity and purity of this compound.
-
Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the sulfonic acid group. Key characteristic absorptions include strong bands for the symmetric and asymmetric S=O stretching vibrations, typically observed around 1040 cm⁻¹ and 1180–1200 cm⁻¹, respectively.[3]
-
Mass Spectrometry : The molecular weight can be confirmed by mass spectrometry, with the molecular ion peak corresponding to its calculated mass of 164.20 g/mol .[7]
Section 2: Synthesis and Purification
The primary and most effective route to this compound is the direct electrophilic sulfonation of thiophene.[3] The thiophene ring is significantly more reactive than benzene, allowing the reaction to proceed efficiently, with a strong preference for substitution at the 2-position.[3][11]
Recommended Synthesis Protocol: Direct Sulfonation
This protocol outlines a standard laboratory procedure for the synthesis of this compound. The causality behind each step is explained to ensure reproducibility and safety.
Materials:
-
Thiophene
-
Sulfuric acid (concentrated)
-
Ice bath
-
Magnetic stirrer
-
Reaction flask with condenser
Step-by-Step Methodology:
-
Reaction Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Place the flask in an ice bath to manage the reaction temperature.
-
Reagent Addition: Carefully add thiophene to the flask. Begin slow, dropwise addition of concentrated sulfuric acid while stirring vigorously.
-
Causality: The sulfonation of thiophene is a highly exothermic reaction. Slow addition and external cooling are crucial to prevent overheating, which can lead to undesirable side reactions and degradation of the product.
-
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at a controlled temperature. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).
-
Work-up and Isolation: Once the reaction is complete, the mixture is typically poured over ice to quench the reaction and precipitate the product. The crude this compound can then be isolated by filtration.
-
Purification: The crude product may be purified by recrystallization from a suitable solvent system to achieve the desired purity.
A patented alternative involves using fluosulfonic acid, followed by treatment with an alkaline earth hydroxide (like barium hydroxide) to form the corresponding salt.[12] The free sulfonic acid can then be regenerated by reacting the salt with sulfuric acid, which precipitates the highly insoluble barium sulfate.[12]
Diagram 1: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Section 3: Chemical Reactivity and Synthetic Utility
The synthetic value of this compound lies in the reactivity of its sulfonic acid group and its influence on the thiophene ring.
Influence of the Sulfonic Acid Group
The -SO₃H group is a strong electron-withdrawing group, which deactivates the thiophene ring towards further electrophilic aromatic substitution.[3] This deactivating effect has been quantitatively demonstrated in kinetic studies of bromination, where the reaction rate for this compound is significantly lower than that of unsubstituted thiophene.[13] This property is synthetically useful as it allows for selective reactions at the sulfonic acid group itself without affecting the aromatic ring.
Conversion to Thiophene-2-sulfonyl Chloride
A cornerstone of its utility is the conversion to the highly reactive intermediate, Thiophene-2-sulfonyl chloride . This transformation is a critical gateway to a vast array of derivatives, particularly sulfonamides.[3]
Reaction: this compound is treated with a chlorinating agent, such as chlorosulfonic acid or thionyl chloride, to replace the hydroxyl (-OH) of the sulfonic acid with a chloride (-Cl) atom.[3]
Synthesis of Thiophene-2-sulfonamides
Thiophene-2-sulfonamides are a privileged scaffold in medicinal chemistry, appearing in numerous drug candidates.[1][3] The synthesis is a robust two-step process starting from this compound.
Step-by-Step Methodology:
-
Formation of Sulfonyl Chloride: Convert this compound to Thiophene-2-sulfonyl chloride as described above. The sulfonyl chloride is a potent electrophile.[3]
-
Amination: The resulting Thiophene-2-sulfonyl chloride readily reacts with a wide variety of primary or secondary amines. This reaction is typically performed in the presence of a base (e.g., pyridine) to neutralize the HCl byproduct.[3]
This versatile method allows for the creation of large libraries of sulfonamide derivatives by simply varying the amine component, a key strategy in modern drug discovery.[3]
Diagram 2: Key Reaction Pathway
Caption: Conversion of this compound to valuable sulfonamides.
Section 4: Applications in Drug Development
The thiophene core is present in a wide range of FDA-approved drugs, including anti-inflammatory agents, antimicrobials, and anticancer therapies.[2] this compound and its derivatives serve as key intermediates in the synthesis of these complex molecules.[14][15]
-
Scaffold Hopping and Bioisosterism: The thiophene ring's similarity to benzene allows medicinal chemists to replace phenyl groups in existing drugs to modulate properties like metabolism, solubility, and target binding affinity.[3]
-
Modulation of Physicochemical Properties: The sulfonic acid group and its derivatives (sulfonates, sulfonamides) provide a handle to fine-tune the polarity and solubility of drug candidates. For example, a high topological polar surface area can enhance water solubility for intravenous formulations.[3]
-
Building Block for Privileged Structures: The thiophene sulfonamide scaffold is a recognized "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity.[3]
Section 5: Safety, Handling, and Storage
Adherence to strict safety protocols is mandatory when working with this compound and its derivatives.
-
Hazards: This compound is classified as a corrosive solid. It can cause severe skin burns and eye damage. It may also be harmful if swallowed or inhaled.[16][17]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[16][17] Work in a well-ventilated area or a chemical fume hood.
-
Handling: Avoid creating dust. Do not breathe dust, fumes, or vapors.[16][17] Wash hands thoroughly after handling.[16]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8][16][17] Keep away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[16]
Conclusion
This compound is more than a simple chemical reagent; it is a strategic tool for innovation in organic synthesis and pharmaceutical development. Its well-defined reactivity, particularly its conversion to sulfonyl chlorides and subsequently to a diverse family of sulfonamides, makes it an indispensable intermediate. A comprehensive understanding of its properties, synthesis, and handling, as outlined in this guide, empowers researchers to leverage its full potential in the creation of novel and effective chemical entities.
References
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An In-depth Technical Guide to the Chemical Properties of Thiophene-2-Sulfonic Acid
Introduction
Thiophene-2-sulfonic acid, a pivotal derivative of the aromatic heterocycle thiophene, serves as a cornerstone intermediate in synthetic organic chemistry. Its unique electronic and structural properties, imparted by the potent electron-withdrawing sulfonic acid group on the highly reactive thiophene ring, make it a versatile building block in diverse fields ranging from medicinal chemistry to materials science. The thiophene ring itself is a well-established bioisostere for benzene, frequently incorporated into pharmaceutical scaffolds to modulate metabolic stability, solubility, and target engagement.[1][2] The addition of the sulfonic acid moiety further enhances its utility, particularly in improving the aqueous solubility of synthetic intermediates and final products.[1]
This guide provides an in-depth exploration of the core chemical properties of this compound, focusing on its synthesis, reactivity, and practical applications. We will delve into the causality behind its chemical behavior, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage this compound in their synthetic endeavors.
Core Physicochemical Properties
This compound is typically a solid at room temperature, possessing high water solubility due to the polar sulfonic acid group.[1][3] Its fundamental properties are summarized below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₄O₃S₂ | |
| Molecular Weight | 164.20 g/mol | [4][5] |
| CAS Number | 79-84-5 | [4] |
| Appearance | Solid | [3] |
| pKa | Estimated < 1 (Strong Acid) | [1] |
| Hydrogen Bond Donors | 1 | [5] |
| Hydrogen Bond Acceptors | 3 | [5] |
| Rotatable Bonds | 1 | [5] |
Synthesis Methodologies
The principal route for preparing this compound is the direct electrophilic sulfonation of thiophene. The thiophene ring is significantly more reactive towards electrophilic aromatic substitution than benzene, allowing for efficient sulfonation, which occurs preferentially at the C-2 position.[1][6]
Protocol 1: Direct Sulfonation of Thiophene
This protocol outlines a common laboratory-scale synthesis. The high reactivity of thiophene allows the use of various sulfonating agents. A patented method involves fluosulfonic acid, which yields a mixture that can be hydrolyzed to the desired product.[7]
Step-by-Step Methodology:
-
Reaction Setup: In a well-ventilated fume hood, cool a reaction vessel containing thiophene to 0-5 °C in an ice bath.
-
Addition of Sulfonating Agent: Slowly add a stoichiometric equivalent of a suitable sulfonating agent (e.g., chlorosulfonic acid, fluosulfonic acid, or concentrated sulfuric acid) dropwise while maintaining the low temperature and stirring vigorously. The high reactivity of thiophene necessitates careful temperature control to prevent side reactions.[1]
-
Reaction Progression: Allow the reaction to stir at low temperature for a specified period (typically 1-3 hours) until the reaction is complete (monitored by TLC or LC-MS).
-
Workup and Isolation: Carefully quench the reaction mixture by pouring it onto crushed ice. This step hydrolyzes any reactive intermediates like thiophene sulfonyl fluoride (if fluosulfonic acid is used).[7]
-
Salt Formation: To isolate the product from the aqueous acidic mixture, add a base such as barium hydroxide until the solution is alkaline (pH 8-10). This precipitates the product as its barium salt, barium thiophene-2-sulfonate, which can be filtered.[1][7]
-
Conversion to Free Acid: The isolated barium salt is then re-dissolved or suspended in water and treated with a stoichiometric amount of sulfuric acid. This reaction precipitates highly insoluble barium sulfate, which is removed by filtration, leaving an aqueous solution of pure this compound.[7]
-
Final Product: The water can be removed under reduced pressure to yield the solid this compound.
Chemical Reactivity and Key Transformations
The chemistry of this compound is dominated by the interplay between the aromatic thiophene ring and the sulfonic acid functional group.
Electrophilic Aromatic Substitution (EAS)
The sulfonic acid group (-SO₃H) is a powerful electron-withdrawing group and therefore strongly deactivates the thiophene ring towards further electrophilic aromatic substitution.[1] This deactivation is a critical consideration for synthetic planning. Any subsequent EAS reactions will be significantly slower than on unsubstituted thiophene and will be directed primarily to the C-4 and C-5 positions.[8]
Conversion to Sulfonamides: A Gateway to Medicinal Scaffolds
One of the most valuable transformations of this compound in drug development is its conversion into thiophene-2-sulfonamides. The sulfonamide scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1] This conversion is not a direct reaction but proceeds through a highly reactive intermediate, thiophene-2-sulfonyl chloride .
Mechanism:
-
Formation of Thiophene-2-sulfonyl Chloride: this compound is first converted to its corresponding sulfonyl chloride. This is typically achieved by reacting it with chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
-
Formation of Sulfonamide: The resulting thiophene-2-sulfonyl chloride is a potent electrophile. It readily reacts with primary or secondary amines in a nucleophilic substitution reaction at the sulfur atom to yield the desired N-substituted thiophene-2-sulfonamide.[1]
Oxidation Reactions
The sulfur atom within the thiophene ring can be oxidized, though this requires strong oxidizing agents. This process leads to the formation of thiophene-S,S-dioxides, also known as thiophene sulfones.[1] This transformation results in a loss of aromaticity in the thiophene ring, fundamentally altering the molecule's chemical and electronic properties.[1]
Replacement of the Sulfonic Acid Group
While less common, the sulfonic acid group itself can be replaced. A notable, though chemically demanding, pathway involves converting the sulfonic acid to a nitrile by fusing it with sodium cyanide. The resulting nitrile can then be hydrolyzed to furnish thiophene-2-carboxylic acid, another valuable synthetic intermediate.[1][9]
Applications in Research and Drug Development
The chemical properties of this compound directly translate into its broad utility.
-
Medicinal Chemistry Intermediate: As detailed, its primary role is as a precursor to thiophene sulfonamides, which are explored for a wide range of biological activities, including antibacterial and anticancer properties.[1][2][10] The thiophene core itself is present in numerous FDA-approved drugs such as the anti-inflammatory tiaprofenic acid and the antipsychotic olanzapine.[2]
-
Enhancing Solubility: The inherent polarity of the sulfonic acid group is often exploited to improve the water solubility of drug candidates or synthetic intermediates, which can simplify purification and handling during multi-step syntheses.[1]
-
Synthesis of Dyes and Conductive Polymers: The sulfonic acid group acts as a key functional component in the synthesis of thienylazothiophene dyes, where it often enhances water solubility.[1][11] In materials science, it is used to create functionalized polythiophenes. The incorporation of sulfonic acid groups enhances the electrical conductivity and processability of these polymers, which are used in electronic devices.[1]
Safety and Handling
This compound and its derivatives should be handled in accordance with good industrial hygiene and safety practices.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and tightly fitting safety goggles.[12][13]
-
Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[12]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Some sources recommend refrigerated storage.[5][13][14]
-
Fire Safety: In case of fire, use carbon dioxide, alcohol-resistant foam, or dry chemical powder.[12]
Conclusion
This compound is more than a simple chemical; it is an enabling tool for innovation in science and medicine. Its predictable reactivity, centered on the robust sulfonation of the parent heterocycle and the versatile transformations of the resulting sulfonic acid group, provides chemists with a reliable pathway to complex and high-value molecules. From creating privileged sulfonamide scaffolds for new drug candidates to building functional conductive polymers, the foundational chemical properties of this compound ensure its continued relevance and application in advanced research and development.
References
- 1. This compound | 79-84-5 | Benchchem [benchchem.com]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound | C4H4O3S2 | CID 165170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. Thiophene - Wikipedia [en.wikipedia.org]
- 7. US2480465A - Thiophene sulfonic acid preparation - Google Patents [patents.google.com]
- 8. Thiophene-2-sulfinic acid () for sale [vulcanchem.com]
- 9. 2-Thiophenecarboxylic acid | C5H4O2S | CID 10700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. journalwjarr.com [journalwjarr.com]
- 11. espublisher.com [espublisher.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. WERCS Studio - Application Error [assets.thermofisher.com]
- 14. This compound | 79-84-5 [sigmaaldrich.com]
Thiophene-2-sulfonic acid molecular structure
An In-Depth Technical Guide to the Molecular Structure and Utility of Thiophene-2-Sulfonic Acid
Abstract
Thiophene and its derivatives represent a cornerstone in heterocyclic chemistry, serving as privileged scaffolds in a multitude of applications ranging from materials science to medicinal chemistry. Among these, this compound emerges as a fundamental building block, prized for its unique electronic properties and synthetic versatility. This technical guide provides a comprehensive exploration of the molecular architecture of this compound, its detailed spectroscopic signature, established synthetic protocols, and its pivotal role as a precursor in the development of advanced chemical entities. Designed for researchers, chemists, and drug development professionals, this document synthesizes theoretical principles with practical methodologies to serve as an authoritative resource.
Molecular Structure and Physicochemical Properties
The chemical identity and reactivity of this compound are intrinsically linked to its molecular structure, which consists of a planar, five-membered thiophene ring functionalized with a sulfonic acid group at the C-2 position.
Core Architecture and Aromaticity
The thiophene ring is an aromatic heterocycle containing four carbon atoms and one sulfur atom. The aromaticity arises from the delocalization of six π-electrons over the five-membered ring; four electrons are contributed by the carbon atoms, and a lone pair from the sulfur atom participates in the π-system.[1] While aromatic, thiophene has a lower resonance stabilization energy than benzene, which, combined with its electron-rich nature, renders it significantly more reactive towards electrophilic substitution.[2][3] The molecule is flat, with bond angles at the sulfur atom of unsubstituted thiophene being approximately 93°.[4]
Electronic Effects of the Sulfonic Acid Group
The introduction of a sulfonic acid (-SO₃H) group at the 2-position profoundly alters the electronic landscape of the thiophene ring. The -SO₃H group is powerfully electron-withdrawing, which deactivates the ring system towards further electrophilic aromatic substitution compared to unsubstituted thiophene.[5] This deactivating effect is a critical consideration in multi-step synthetic strategies involving this intermediate. Despite this deactivation, the sulfonic acid moiety itself can be a versatile functional handle, capable of being converted into other groups, most notably sulfonyl chlorides and sulfonamides.[5]
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. The presence of the polar sulfonic acid group generally imparts moderate to good solubility in polar solvents.
| Property | Value | Reference |
| Molecular Formula | C₄H₄O₃S₂ | [6][7] |
| Molecular Weight | 164.20 g/mol | [6][7] |
| CAS Number | 79-84-5 | [6][7] |
| Appearance | Solid | [8] |
| Canonical SMILES | C1=CSC(=C1)S(=O)(=O)O | [6] |
| InChI Key | BSXLLFUSNQCWJP-UHFFFAOYSA-N | [6] |
Spectroscopic Characterization
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show three distinct signals corresponding to the protons on the thiophene ring. Due to the strong electron-withdrawing effect of the sulfonic acid group, all three protons will be deshielded and appear downfield, likely in the 7.0-8.5 ppm range. For comparison, the protons of unsubstituted thiophene appear at ~7.3 ppm (α-protons) and ~7.1 ppm (β-protons).[9] The spectrum will exhibit a complex splitting pattern due to coupling between the adjacent protons. The proton at the 5-position will likely appear as a doublet of doublets, coupled to the protons at the 3 and 4-positions. Similarly, the protons at the 3 and 4-positions will appear as coupled multiplets.
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present. The most prominent bands for this compound would include:
-
O-H Stretch: A very broad and strong absorption band in the region of 2500-3300 cm⁻¹, characteristic of the carboxylic acid-like hydrogen bonding of the sulfonic acid group.
-
S=O Asymmetric & Symmetric Stretch: Two strong bands, typically found around 1350 cm⁻¹ and 1150 cm⁻¹, respectively.
-
Aromatic C-H Stretch: A sharp band appearing just above 3000 cm⁻¹ (typically ~3100 cm⁻¹ for thiophenes).[10]
-
Aromatic C=C Stretch: Multiple bands in the 1350-1550 cm⁻¹ region.[1]
-
C-S Stretch: Bands in the 600-850 cm⁻¹ region are characteristic of the C-S bond within the thiophene ring.[1]
Synthesis and Reactivity
This compound is primarily synthesized via the direct sulfonation of thiophene, a reaction that leverages the high nucleophilicity of the thiophene ring.
Primary Synthesis Route: Electrophilic Sulfonation
The high reactivity of thiophene allows for its efficient sulfonation under conditions that might be too harsh or slow for less reactive aromatics like benzene.[2][4] The reaction proceeds via an electrophilic aromatic substitution mechanism where the electrophile (SO₃ or a related species) is attacked by the π-electron system of the thiophene ring, with a strong preference for substitution at the C-2 (alpha) position.[3][5]
Experimental Protocol: Synthesis of this compound via Fluosulfonic Acid
This protocol is adapted from patented methodologies and demonstrates a robust route to the target compound's salt, which can be readily converted to the free acid.[11]
Step 1: Sulfonation
-
In a well-ventilated fume hood, cool 300 grams of fluosulfonic acid in a reaction vessel equipped with a stirrer and a dropping funnel.
-
Slowly add 84 grams of thiophene to the cooled acid over a period of 2 hours, ensuring the reaction temperature is maintained between 0°C and 5°C.
-
After the addition is complete, continue to agitate the mixture at this temperature for an additional 2 hours.
Step 2: Hydrolysis and Salt Formation
-
To the reaction mixture, carefully add 2000 grams of water.
-
Subsequently, add 1150 grams of barium hydroxide crystals with continued agitation.
-
Heat the resulting mixture to 90°C for approximately 2 hours. This step hydrolyzes the intermediate thiophene sulfonyl fluoride and converts both it and the sulfonic acid to the water-soluble barium thiophene sulfonate.
Step 3: Isolation of Barium Thiophene Sulfonate
-
Filter the hot mixture to remove the insoluble barium salts (BaF₂, BaSO₄).
-
The filtrate contains the barium salt of this compound.
Step 4: Conversion to Free Acid
-
To the aqueous solution of barium thiophene sulfonate, add a stoichiometric amount of sulfuric acid (H₂SO₄).
-
Insoluble barium sulfate will precipitate out of the solution.
-
Filter the mixture to remove the barium sulfate precipitate. The resulting filtrate is an aqueous solution of this compound, which can be concentrated to yield the final product.
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Thiophene compounds [m.chemicalbook.com]
- 4. Thiophene - Wikipedia [en.wikipedia.org]
- 5. This compound | 79-84-5 | Benchchem [benchchem.com]
- 6. This compound | C4H4O3S2 | CID 165170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. Thiophene(110-02-1) 1H NMR spectrum [chemicalbook.com]
- 10. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 11. US2480465A - Thiophene sulfonic acid preparation - Google Patents [patents.google.com]
A Technical Guide to the Spectroscopic Characterization of Thiophene-2-Sulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiophene-2-sulfonic acid (C₄H₄O₃S₂) is a key intermediate in organic synthesis, finding applications in the development of pharmaceuticals and functional materials. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This technical guide provides an in-depth analysis of the spectroscopic characteristics of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. While direct, publicly available experimental spectra for this specific compound are limited, this guide synthesizes data from closely related thiophene derivatives and the well-established principles of spectroscopic interpretation to provide a robust predictive analysis. This approach, grounded in the electronic effects of the sulfonic acid moiety on the thiophene ring, offers a reliable framework for the identification and characterization of this compound in a research and development setting.
Introduction: The Structural Significance of this compound
Thiophene, an aromatic heterocycle, is a privileged scaffold in medicinal chemistry and materials science. The introduction of a sulfonic acid group at the 2-position significantly alters the electronic landscape of the thiophene ring. The strongly electron-withdrawing nature of the -SO₃H group deactivates the ring towards electrophilic substitution and influences the chemical reactivity of the other positions.[1] Spectroscopic analysis is, therefore, an indispensable tool for confirming the successful synthesis and purity of this compound, as well as for understanding its electronic behavior in subsequent reactions.
This guide will systematically explore the expected spectroscopic signatures of this compound, providing predicted data and the scientific rationale behind these predictions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework
NMR spectroscopy is a powerful technique for probing the chemical environment of atomic nuclei, providing detailed information about molecular structure. For this compound, both ¹H and ¹³C NMR are crucial for structural verification.
¹H NMR Spectroscopy
Core Principle: ¹H NMR spectroscopy measures the resonance frequencies of hydrogen nuclei (protons). The chemical shift (δ) of a proton is highly sensitive to its local electronic environment. Electron-withdrawing groups, such as the sulfonic acid group, deshield nearby protons, causing them to resonate at higher chemical shifts (downfield).
Experimental Protocol: A Self-Validating Approach
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The choice of solvent is critical; D₂O is often preferred for sulfonic acids due to the exchangeable nature of the acidic proton.
-
Internal Standard: Add a small amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O or tetramethylsilane (TMS) for DMSO-d₆, to reference the chemical shifts.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a field strength of 300 MHz or higher to ensure adequate signal dispersion.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
Predicted ¹H NMR Spectrum of this compound
The thiophene ring of this compound gives rise to a characteristic three-proton AMX spin system. Due to the strong electron-withdrawing effect of the -SO₃H group at the C2 position, all ring protons are expected to be shifted downfield compared to unsubstituted thiophene (thiophene protons appear at δ ~7.1-7.3 ppm).[2]
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H5 | 7.8 - 8.0 | Doublet of doublets | J₅₄ ≈ 5 Hz, J₅₃ ≈ 1.5 Hz | H5 is ortho to the electron-withdrawing sulfonic acid group and is expected to be the most deshielded. |
| H3 | 7.5 - 7.7 | Doublet of doublets | J₃₄ ≈ 3.5 Hz, J₃₅ ≈ 1.5 Hz | H3 is meta to the sulfonic acid group and experiences less deshielding than H5. |
| H4 | 7.1 - 7.3 | Doublet of doublets | J₄₅ ≈ 5 Hz, J₄₃ ≈ 3.5 Hz | H4 is para to the sulfonic acid group and is expected to be the most shielded of the ring protons. |
| SO₃H | Variable (often not observed in D₂O) | Broad singlet | - | The acidic proton will exchange with deuterium in D₂O, leading to its disappearance from the spectrum. In a non-protic solvent like DMSO-d₆, it would appear as a broad singlet at a very downfield position (>10 ppm). |
Diagram: ¹H NMR Experimental Workflow
Caption: Workflow for ¹H NMR analysis of this compound.
¹³C NMR Spectroscopy
Core Principle: ¹³C NMR spectroscopy detects the resonance of the ¹³C isotope. The chemical shifts of carbon atoms are influenced by their hybridization and the electronegativity of attached atoms.
Experimental Protocol: The experimental setup is similar to that for ¹H NMR, but with a longer acquisition time due to the low natural abundance of ¹³C.
Predicted ¹³C NMR Spectrum of this compound
The sulfonic acid group will have a significant impact on the chemical shifts of the thiophene ring carbons. The carbon directly attached to the sulfonic acid group (C2) will be highly deshielded.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 | 145 - 150 | Directly attached to the strongly electron-withdrawing -SO₃H group, resulting in significant deshielding. |
| C5 | 130 - 135 | In the ortho position to the sulfonic acid group, experiencing a notable downfield shift. |
| C3 | 128 - 132 | In the meta position, with a moderate downfield shift. |
| C4 | 125 - 130 | In the para position, showing the least deshielding among the ring carbons. |
Note: These are estimated values based on data for related compounds like 2,5-thiophenedicarboxylic acid and 2-acetylthiophene.[3][4] Unsubstituted thiophene carbons resonate at δ ~125-127 ppm.[5]
Infrared (IR) Spectroscopy: Identifying Functional Groups
Core Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). Specific functional groups have characteristic absorption frequencies, making IR an excellent tool for functional group identification.
Experimental Protocol: A Self-Validating Approach
-
Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (e.g., NaCl or KBr). For KBr pellets, grind a small amount of the sample with dry KBr and press it into a transparent disk.
-
Background Spectrum: Record a background spectrum of the empty sample holder (or pure KBr pellet) to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Record the IR spectrum of the sample.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Predicted IR Spectrum of this compound
The IR spectrum of this compound will be dominated by the strong absorptions of the sulfonic acid group, along with the characteristic vibrations of the thiophene ring.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Rationale |
| O-H stretch (sulfonic acid) | 3200 - 2500 | Broad, Strong | Strong hydrogen bonding in sulfonic acids leads to a very broad O-H stretching band. |
| C-H stretch (aromatic) | 3100 - 3000 | Medium | Characteristic of C-H bonds in aromatic rings. |
| S=O stretch (asymmetric) | 1250 - 1160 | Strong | A very strong and characteristic absorption for the sulfonyl group. |
| S=O stretch (symmetric) | 1080 - 1030 | Strong | Another strong and characteristic absorption for the sulfonyl group. |
| S-O stretch | 700 - 600 | Strong | Characteristic of the S-O single bond in the sulfonic acid group. |
| C=C stretch (thiophene ring) | 1600 - 1400 | Medium | Aromatic ring stretching vibrations. |
| C-S stretch (thiophene ring) | 850 - 600 | Medium to Weak | Stretching vibration of the carbon-sulfur bond within the thiophene ring. |
Note: The exact positions of the S=O stretching bands can be influenced by hydration and hydrogen bonding.[6]
Diagram: IR Spectroscopy Experimental Workflow
Caption: Workflow for IR spectroscopic analysis of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
Core Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. For aromatic compounds like this compound, the key electronic transitions are π → π*.
Experimental Protocol: A Self-Validating Approach
-
Solvent Selection: Choose a UV-transparent solvent in which the sample is soluble (e.g., water, ethanol, or acetonitrile). The polarity of the solvent can influence the absorption maxima.
-
Solution Preparation: Prepare a dilute solution of this compound of a known concentration.
-
Blank Measurement: Record the absorbance spectrum of the pure solvent in a cuvette to use as a baseline.
-
Sample Measurement: Record the absorbance spectrum of the sample solution.
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max).
Predicted UV-Vis Spectrum of this compound
Unsubstituted thiophene exhibits a strong absorption band around 231 nm.[7] The introduction of a substituent can cause a shift in the λ_max. An auxochromic group (electron-donating) typically causes a bathochromic shift (to longer wavelengths), while the effect of an electron-withdrawing group like -SO₃H is more complex. It is expected to cause a slight shift in the λ_max compared to unsubstituted thiophene. Studies on various 2-substituted thiophenes have shown a range of absorption maxima.[7][8]
| Transition | Predicted λ_max (nm) | Rationale |
| π → π* | 230 - 245 | This absorption corresponds to the electronic transition within the aromatic thiophene ring. The sulfonic acid group, being electron-withdrawing, is expected to have a modest effect on the position of this band compared to unsubstituted thiophene. |
Conclusion
References
- 1. This compound | 79-84-5 | Benchchem [benchchem.com]
- 2. Thiophene(110-02-1) 1H NMR spectrum [chemicalbook.com]
- 3. 2,5-Thiophenedicarboxylic acid(4282-31-9) 13C NMR [m.chemicalbook.com]
- 4. 2-Acetylthiophene(88-15-3) 13C NMR [m.chemicalbook.com]
- 5. Thiophene(110-02-1) 13C NMR [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 8. Thiophene-thiophene versus phenyl-phenyl coupling in 2-(Diphenylamino)-Thiophenes: an ESR-UV/Vis/NIR spectroelectrochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of Thiophene-2-Sulfonic Acid in Organic Solvents
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physicochemical properties of key reagents is paramount. Thiophene-2-sulfonic acid, a cornerstone intermediate in the synthesis of a multitude of pharmaceutical compounds and advanced materials, presents unique handling and application characteristics largely governed by its solubility profile.[1] This guide provides an in-depth exploration of the solubility of this compound in various organic solvents, offering both theoretical insights and practical methodologies to empower your research and development endeavors.
The Molecular Basis of this compound's Solubility
This compound's solubility is dictated by the interplay of its aromatic thiophene ring and its highly polar sulfonic acid group. The thiophene ring, a heterocyclic aromatic compound, contributes a degree of hydrophobicity, while the sulfonic acid moiety (-SO₃H) is strongly hydrophilic and capable of extensive hydrogen bonding.[2] This amphiphilic nature results in a nuanced solubility profile across the spectrum of organic solvents.
The principle of "like dissolves like" is a foundational concept in predicting solubility.[3] Solvents that can effectively solvate both the polar sulfonic acid group and the less polar thiophene ring will exhibit the highest dissolving capacity.
-
Polar Protic Solvents (e.g., water, methanol, ethanol) are excellent solvents for this compound. Their ability to act as both hydrogen bond donors and acceptors allows for strong interactions with the sulfonic acid group, leading to high solubility.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetone) can also effectively dissolve this compound. While they cannot donate hydrogen bonds, their high polarity and ability to accept hydrogen bonds facilitate the dissolution of the polar solute.
-
Nonpolar Solvents (e.g., hexane, toluene) are generally poor solvents for this compound. The significant energy mismatch between the nonpolar solvent molecules and the highly polar sulfonic acid group prevents effective solvation.
The following diagram illustrates the key intermolecular interactions influencing the solubility of this compound in a polar protic solvent like methanol.
Caption: Intermolecular forces in a solution of this compound in methanol.
Quantitative Solubility Data
Precise, experimentally determined solubility data for this compound across a wide range of organic solvents is not extensively published. However, based on the principles outlined above and data for analogous aromatic sulfonic acids, the following table provides estimated solubility values at ambient temperature (approximately 20-25 °C). These values should be considered as a guide for initial experimental design and should be empirically verified for specific applications.
| Solvent | Solvent Type | Dielectric Constant (approx.) | Estimated Solubility ( g/100 mL) |
| Water | Polar Protic | 80.1 | > 50 (Very Soluble) |
| Methanol | Polar Protic | 32.7 | 20 - 30 |
| Ethanol | Polar Protic | 24.5 | 10 - 20 |
| Isopropanol | Polar Protic | 19.9 | 5 - 10 |
| Acetone | Polar Aprotic | 20.7 | 5 - 15 |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | 1 - 5 |
| Dichloromethane (DCM) | Halogenated | 9.1 | < 1 (Slightly Soluble) |
| Toluene | Nonpolar | 2.4 | < 0.1 (Insoluble) |
| Hexane | Nonpolar | 1.9 | < 0.01 (Insoluble) |
Disclaimer: The quantitative data presented in this table are estimations and should be experimentally verified.
Experimental Protocol for Solubility Determination
For researchers requiring precise solubility data, the following detailed protocol outlines a reliable method for determining the solubility of this compound in a given organic solvent using the isothermal equilibrium method followed by gravimetric analysis. This method is a self-validating system, ensuring accurate and reproducible results.
Materials and Equipment
-
This compound (purity ≥95%)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg accuracy)
-
Vials with screw caps (e.g., 20 mL scintillation vials)
-
Constant temperature shaker bath or incubator
-
Syringe filters (0.22 µm, compatible with the solvent)
-
Syringes
-
Pre-weighed glass vials for drying
-
Vacuum oven or desiccator
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial containing a known volume (e.g., 10 mL) of the selected organic solvent. An excess is crucial to ensure a saturated solution is achieved.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation. This ensures that the dissolution has reached equilibrium.
-
-
Sample Withdrawal and Filtration:
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully draw a known volume (e.g., 5 mL) of the supernatant into a syringe.
-
Attach a syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed glass vial. The filtration step is critical to remove any undissolved solid particles.
-
-
Gravimetric Analysis:
-
Record the exact weight of the vial containing the filtered saturated solution.
-
Place the vial in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 40-50 °C). Alternatively, use a desiccator under vacuum.
-
Dry the sample to a constant weight. This is achieved when consecutive weighings (e.g., every 2 hours) show a difference of less than 0.2 mg.
-
Record the final weight of the vial with the dried solute.
-
-
Calculation of Solubility:
-
Calculate the weight of the solute by subtracting the weight of the empty vial from the final weight of the vial with the dried solute.
-
Calculate the weight of the solvent by subtracting the weight of the solute and the empty vial from the weight of the vial containing the saturated solution.
-
Express the solubility in g/100 mL of solvent using the following formula: Solubility ( g/100 mL) = (Weight of Solute / Volume of Solvent) * 100
-
The following flowchart visualizes the experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Applications in Drug Development and Organic Synthesis
The solubility of this compound is a critical parameter in its application. In organic synthesis, its solubility in polar aprotic solvents like DMF or DMSO allows for its use as a catalyst or reactant in a homogeneous reaction medium.[1] In drug development, the thiophene moiety is a well-known bioisostere for the benzene ring and is found in numerous FDA-approved drugs.[4] The sulfonic acid group can enhance the water solubility of synthetic intermediates, which is beneficial for purification and handling during multi-step syntheses.[4]
Safety Considerations
This compound is a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All handling should be performed in a well-ventilated fume hood.
References
Introduction: The Significance of Thiophene-2-Sulfonic Acid
An In-Depth Technical Guide to Quantum Chemical Calculations for Thiophene-2-Sulfonic Acid
This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven framework for conducting quantum chemical calculations on this compound. Moving beyond a simple recitation of steps, this document delves into the causality behind methodological choices, ensuring a robust and reproducible computational analysis grounded in scientific integrity.
Thiophene and its derivatives are a cornerstone in medicinal chemistry, forming the scaffold of numerous pharmacologically active compounds.[1][2][3] this compound (C₄H₄O₃S₂), a key derivative, presents an interesting computational challenge due to the presence of a hypervalent sulfur atom within the sulfonic acid group and the aromatic thiophene ring.[4][5] The electron-withdrawing nature of the sulfonic acid group significantly influences the electronic properties and reactivity of the thiophene ring.[4] Accurate computational modeling of this molecule is crucial for understanding its structure, reactivity, and spectroscopic properties, which can accelerate the design of novel therapeutics and materials.
This guide details a complete workflow for performing high-fidelity quantum chemical calculations on this compound, from initial structure optimization to the prediction of complex spectroscopic data.
Theoretical Foundation: Core Computational Principles
The accuracy of any quantum chemical calculation hinges on the appropriate selection of a theoretical method and basis set. For a molecule like this compound, Density Functional Theory (DFT) offers the best balance of computational cost and accuracy.[6][7]
-
Density Functional Theory (DFT): DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. Hybrid functionals, such as the widely-used B3LYP , which mix a portion of exact Hartree-Fock exchange with density functionals, have proven effective for a wide range of organic molecules.[8] For potentially more accurate results, especially concerning reaction energies and activation barriers, meta-hybrid functionals like M06-2X are also excellent choices.
-
Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals. For sulfur-containing compounds, the choice of basis set is critical.
-
Pople-style basis sets , such as 6-311+G(d,p) , are often a good starting point. The "+" indicates the addition of diffuse functions, which are essential for describing anions and weak interactions, while the "(d,p)" denotes the addition of polarization functions to heavy atoms and hydrogens, respectively, allowing for more flexibility in describing bond shapes.[9]
-
Correlation-consistent basis sets , like Dunning's cc-pVTZ (correlation-consistent polarized Valence Triple-Zeta), are generally more systematic and can provide higher accuracy.[10][11] For second-row elements like sulfur, it is crucial to use basis sets that include "tight" d functions to properly describe the core-valence electron interactions.[10][11][12]
-
-
Solvation Models: Reactions and measurements in drug discovery are rarely performed in the gas phase. Therefore, accounting for solvent effects is critical. Implicit (or continuum) solvation models treat the solvent as a continuous dielectric medium, offering a computationally efficient way to model these effects.[13][14][15] The Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD) are robust and widely used options.[13][15]
Computational Workflow: A Validating Protocol
This section outlines a step-by-step protocol for the comprehensive computational analysis of this compound. The workflow is designed to be self-validating, ensuring the scientific rigor of the results.
Workflow Overview
The computational process follows a logical sequence, where the output of each step serves as a validated input for the next. This ensures that subsequent, more computationally expensive calculations are performed on a physically meaningful molecular structure.
Caption: Computational workflow for this compound analysis.
Step-by-Step Methodology
Software: This protocol is generally applicable to most modern quantum chemistry software packages such as Gaussian, ORCA, GAMESS, or Q-Chem.[16][17][18]
Step 1: Initial Structure Generation
-
Construct the Molecule: Use a molecular builder/editor (e.g., GaussView, Avogadro, ChemDraw) to draw the 2D structure of this compound and convert it to a preliminary 3D structure.
-
Initial Cleaning: Perform a quick molecular mechanics optimization (e.g., using an MMFF94 force field) to generate a reasonable starting geometry with sensible bond lengths and angles. This reduces the number of steps required for the more accurate quantum mechanical optimization.
Step 2: Geometry Optimization
-
Causality: The goal is to find the lowest energy conformation of the molecule on the potential energy surface. This optimized geometry is the most probable structure at 0 Kelvin and is the foundation for all subsequent property calculations.
-
Protocol:
-
Method: B3LYP or M06-2X.
-
Basis Set: 6-311+G(d,p) or cc-pVTZ.
-
Solvation: Include an implicit solvent model (e.g., SCRF=(PCM, Solvent=Water) in Gaussian). Water is a common choice for sulfonic acids due to their polarity.
-
Execution: Submit the calculation. The software will iteratively adjust the positions of the atoms until the forces on them are negligible and the energy has converged to a minimum.
-
Step 3: Vibrational Frequency Analysis (Self-Validation)
-
Causality: This step is critical for two reasons. First, it validates that the optimized structure is a true energy minimum, not a saddle point (transition state). A true minimum will have zero imaginary frequencies. Second, it provides the theoretical vibrational spectrum (IR and Raman), which can be compared with experimental data.[19][20]
-
Protocol:
-
Method/Basis Set: Use the exact same level of theory (functional, basis set, and solvent model) as the geometry optimization. Using a different level will yield meaningless results.
-
Execution: Perform a frequency calculation on the optimized geometry from Step 2.
-
Validation: Check the output for imaginary frequencies. If one or more are present, it indicates a transition state. The structure must be modified (e.g., by displacing atoms along the imaginary frequency's vibrational mode) and re-optimized.
-
Step 4: Property Calculations Once a validated minimum energy structure is obtained, you can proceed with calculating various chemical and physical properties.
4a. NMR Chemical Shift Prediction
-
Causality: Predicting ¹H and ¹³C NMR spectra is invaluable for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is the standard for calculating NMR shielding tensors with DFT, which are then converted to chemical shifts.[9][21][22]
-
Protocol:
-
Method: GIAO-DFT (e.g., using the B3LYP functional).
-
Basis Set: A basis set known to perform well for NMR, such as 6-311+G(2d,p) or pcSseg-2, is recommended for higher accuracy.[9][23]
-
Solvation: Use the same solvent model as in the optimization.
-
Referencing: The calculation yields absolute shielding values (σ). These must be converted to chemical shifts (δ) by subtracting them from the shielding of a reference compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory: δ = σ_ref - σ_calc.
-
4b. UV-Vis Absorption Spectra Simulation
-
Causality: Time-Dependent DFT (TD-DFT) is a widely used method to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities of peaks in a UV-Vis spectrum.[24][25][26]
-
Protocol:
-
Method: TD-DFT (e.g., TD-B3LYP or TD-CAM-B3LYP for better handling of charge-transfer excitations).
-
Basis Set: Use the same basis set as the ground-state optimization.
-
Solvation: The same implicit solvent model is required.
-
Execution: Request the calculation of a sufficient number of excited states (e.g., nroots=30) to cover the relevant spectral range.[24][25]
-
4c. Electronic Structure Analysis
-
Causality: Analyzing the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP) provides deep insights into the molecule's reactivity. The HOMO-LUMO energy gap is related to chemical stability, while the MEP map shows the charge distribution and identifies sites susceptible to electrophilic or nucleophilic attack.
-
Protocol:
-
The necessary information (orbital energies, electron density) is already present in the output of the validated ground-state calculation from Step 3.
-
Analysis: Use visualization software to plot the HOMO and LUMO isosurfaces and to map the electrostatic potential onto the electron density surface.
-
Data Presentation and Interpretation
Quantitative results should be organized for clarity and comparison.
Table 1: Computational Parameters
| Parameter | Selection | Justification |
|---|---|---|
| Software | Gaussian / ORCA | Widely used, extensive documentation. |
| Functional | B3LYP / M06-2X | Good balance of cost/accuracy for organic molecules. M06-2X is strong for thermochemistry.[6] |
| Basis Set | 6-311+G(d,p) | Pople-style triple-zeta with diffuse and polarization functions, suitable for sulfur.[27] |
| Solvation Model | PCM (Water) | Accurately models bulk solvent effects for a polar molecule.[14] |
Table 2: Predicted Properties of this compound
| Property | Calculated Value | Units |
|---|---|---|
| Total Energy | (Value from output) | Hartrees |
| Dipole Moment | (Value from output) | Debye |
| HOMO Energy | (Value from output) | eV |
| LUMO Energy | (Value from output) | eV |
| HOMO-LUMO Gap | (Calculated difference) | eV |
| Key Vibrational Frequencies | ν(S=O), ν(C-S), etc. | cm⁻¹ |
| Max UV-Vis Absorption (λ_max) | (Value from TD-DFT) | nm |
| ¹³C Chemical Shift (C2) | (Value from GIAO) | ppm |
| ¹H Chemical Shift (H5) | (Value from GIAO) | ppm |
Note: Values are placeholders and must be populated from actual calculation outputs.
Conclusion
This guide outlines a robust, self-validating workflow for the quantum chemical analysis of this compound. By grounding methodological choices in established theory—such as selecting appropriate DFT functionals and sulfur-aware basis sets—researchers can generate reliable and predictive data.[6][10][11] The systematic progression from geometry optimization and frequency validation to the calculation of spectroscopic and electronic properties ensures the scientific integrity of the computational results, making them a powerful tool in drug discovery and materials science.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07048D [pubs.rsc.org]
- 3. New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 79-84-5 | Benchchem [benchchem.com]
- 5. This compound | C4H4O3S2 | CID 165170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benchmark of density functional theory methods for the study of organic polysulfides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Novel sulphonic acid liquid crystal derivatives: experimental, computational and optoelectrical characterizations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Basis Set Requirements for Sulfur Compounds in Density Functional Theory: a Comparison between Correlation-Consistent, Polarized-Consistent, and Pople-Type Basis Sets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Solvent model - Wikipedia [en.wikipedia.org]
- 14. Q-Chem 5.1 Userâs Manual : Chemical Solvent Models [manual.q-chem.com]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory [ameslab.gov]
- 17. Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry | Q-Chem [q-chem.com]
- 18. List of quantum chemistry and solid-state physics software - Wikipedia [en.wikipedia.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Vibrational analysis of side chain model compounds of perfluorinated alkyl sulfonic Acid ionomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
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Discovering the reactivity of Thiophene-2-sulfonic acid
An In-depth Technical Guide to the Reactivity of Thiophene-2-sulfonic acid
Introduction
This compound, a prominent member of the heterocyclic aromatic compound family, stands as a cornerstone in modern organic synthesis and materials science. Its unique molecular architecture, featuring a sulfonic acid group (-SO₃H) at the 2-position of an aromatic thiophene ring, imparts a distinct and versatile reactivity profile. The high aromaticity of the thiophene ring, coupled with the potent electron-withdrawing and directing effects of the sulfonic acid moiety, makes this compound a subject of significant interest for researchers, scientists, and drug development professionals.[1][2] This guide offers a comprehensive exploration of the synthesis, characterization, and core reactivity of this compound, providing not just procedural details but also the underlying chemical principles that govern its behavior.
Part 1: Synthesis and Physicochemical Characterization
A thorough understanding of a reagent begins with its preparation and fundamental properties. This section details the primary synthetic routes to this compound and the spectroscopic techniques essential for its unambiguous identification.
Synthesis of this compound
The preparation of this compound is most commonly achieved through the direct sulfonation of thiophene. This electrophilic aromatic substitution reaction is highly efficient due to the greater reactivity of the thiophene ring compared to benzene.[1] The substitution preferentially occurs at the C-2 (α) position, a consequence of the superior stabilization of the cationic intermediate formed during electrophilic attack at this site.[2][3]
An alternative, albeit less direct, route involves the controlled hydrolysis of its more reactive derivative, 2-thiophenesulfonyl chloride.[1]
Caption: Primary synthetic routes to this compound.
Experimental Protocol: Sulfonation of Thiophene
-
Rationale: This protocol utilizes sulfuric acid to introduce the sulfonic acid group onto the most reactive position of the thiophene ring. The high reactivity of thiophene allows for effective sulfonation under relatively mild conditions compared to benzene.[4]
-
Step 1: Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, place cooled concentrated sulfuric acid.
-
Step 2: Addition of Thiophene: Slowly add thiophene to the sulfuric acid with continuous stirring, maintaining a low temperature to control the exothermic reaction.
-
Step 3: Reaction: Allow the mixture to react for a specified period until the sulfonation is complete.
-
Step 4: Workup: The reaction mixture is typically poured onto ice, and the this compound can be isolated as a salt (e.g., by adding a barium hydroxide solution to precipitate barium sulfonate) or used directly in solution.[5]
Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 79-84-5 | [1][6][7] |
| Molecular Formula | C₄H₄O₃S₂ | [1][6][8] |
| Molecular Weight | 164.2 g/mol | [1][8] |
| Appearance | Solid | [7] |
| Purity | Typically ≥95% | [1][6] |
| Storage | Sealed in dry, 2-8°C | [6] |
Spectroscopic Characterization
Spectroscopic analysis is indispensable for the structural verification of this compound. Both NMR and IR spectroscopy provide critical data that, when analyzed together, offer unambiguous confirmation of the molecular structure.[1]
1.3.1. ¹H and ¹³C NMR Spectroscopy Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework. The potent electron-withdrawing nature of the -SO₃H group significantly deshields the adjacent protons on the thiophene ring, causing them to resonate at a lower field (higher ppm value) compared to unsubstituted thiophene.[1]
| Nucleus | Typical Chemical Shift (ppm) | Rationale | Reference(s) |
| ¹H NMR | δ 7.2–8.1 ppm | Aromatic protons are deshielded by the -SO₃H group. | [1] |
| ¹³C NMR | δ ~125–130 ppm | Carbons attached to the sulfonyl group are significantly shifted. | [1] |
1.3.2. Infrared (IR) Spectroscopy Infrared (IR) spectroscopy is a powerful and rapid technique for confirming the presence of specific functional groups. For this compound, the characteristic absorption bands of the sulfonic acid moiety are the most prominent features of the spectrum.[1]
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Rationale | Reference(s) |
| S=O | Asymmetric Stretch | 1180–1200 | Strong, characteristic band for sulfonic acids. | [1] |
| S=O | Symmetric Stretch | ~1040 | Strong, characteristic band for sulfonic acids. | [1] |
| C-H (Aromatic) | Stretch | ~3000 and 2900 | Characteristic of the thiophene ring. | [1] |
| C=C (Aromatic) | Ring Vibrations | ~1450 and 1370 | Characteristic of the thiophene ring. | [1] |
Part 2: Core Reactivity Profile
The reactivity of this compound is dominated by the interplay between the aromatic thiophene ring and the attached sulfonic acid group. This section delves into the key reaction classes.
Electrophilic Aromatic Substitution (EAS)
The sulfonic acid group is a strong electron-withdrawing group, which deactivates the thiophene ring towards electrophilic attack.[1] This effect is quantitatively demonstrated in kinetic studies of bromination, where the reaction rate for this compound is significantly lower than that of unsubstituted thiophene.[9] This reduced nucleophilicity of the ring makes electrophilic substitution less favorable.[1][9] The electron-withdrawing nature of the group directs incoming electrophiles to the 4- and 5-positions of the thiophene ring.[10]
Caption: General mechanism for electrophilic aromatic substitution.
Kinetic Data: Bromination of Thiophene vs. This compound
| Substrate | Specific Reaction Rate, k (M⁻¹s⁻¹) | Activation Energy, Ea (kJ mol⁻¹) | Rationale for Difference | Reference(s) |
| Thiophene | > 106.0 (significantly higher) | Lower | The unsubstituted ring is highly nucleophilic and reactive. | [9] |
| This compound | 106.0 | 52.20 | The -SO₃H group is strongly deactivating, reducing ring nucleophilicity and increasing the energy barrier for attack. | [9] |
Reactions of the Sulfonic Acid Group
While the thiophene ring is deactivated, the sulfonic acid group itself is a site of rich chemical reactivity, providing pathways to a diverse range of derivatives.
2.2.1. Conversion to Thiophene-2-sulfonyl chloride A synthetically crucial transformation is the conversion of the sulfonic acid to the corresponding sulfonyl chloride. Thiophene-2-sulfonyl chloride is a much more versatile intermediate because the chloride is an excellent leaving group, facilitating reactions with a wide range of nucleophiles.[1]
Experimental Protocol: Synthesis of Thiophene-2-sulfonyl chloride
-
Rationale: This protocol converts the sulfonic acid into a more reactive sulfonyl chloride, a key intermediate for synthesizing sulfonamides and other derivatives.[1][11] Chlorosulfonic acid is a common and effective reagent for this transformation.[1]
-
Step 1: Reaction Setup: In a flask protected from moisture, place this compound.
-
Step 2: Addition of Reagent: Carefully add a chlorinating agent, such as chlorosulfonic acid (often with a catalyst like phosphorus pentachloride), to the sulfonic acid.[1]
-
Step 3: Reaction: The reaction is typically stirred, sometimes with gentle heating, until the conversion is complete.
-
Step 4: Isolation: The product, Thiophene-2-sulfonyl chloride, is isolated by careful workup, which may involve quenching with ice and extraction into an organic solvent. The product is sensitive to moisture.[12]
2.2.2. Desulfonation The sulfonation of aromatic rings is a reversible process. The sulfonic acid group can be removed by hydrolysis, typically by heating in the presence of an aqueous acid.[13] This desulfonation reaction is synthetically useful, as the sulfonic acid group can be employed as a temporary blocking group to direct other substituents to desired positions before being removed.[13]
2.2.3. Nucleophilic Substitution and Derivatization Thiophene-2-sulfonyl chloride is the gateway to numerous derivatives via nucleophilic substitution.[11]
-
Sulfonamide Formation: Reaction with primary or secondary amines readily yields the corresponding thiophene-2-sulfonamides.[1][11]
-
Other Derivatives: It can also react with other nucleophiles, such as hydrazine to form hydrazides and sodium azide to form sulfonyl azides.[11]
Caption: Key nucleophilic substitution reactions.
Part 3: Applications in Synthesis and Materials Science
The versatile reactivity of this compound and its derivatives makes them valuable building blocks in several advanced fields.
Intermediate in Medicinal Chemistry
The thiophene ring is a well-established bioisostere for the benzene ring and is a core scaffold in numerous FDA-approved drugs.[1] The introduction of a sulfonic acid or, more commonly, a sulfonamide group offers several advantages in drug design:
-
Enhanced Solubility: The polarity of the sulfonyl moiety can improve the water solubility of drug candidates, which is beneficial for formulation and bioavailability.[1]
-
Biological Interactions: The sulfonyl group can act as a rigid linker or a hydrogen bond acceptor, influencing how a molecule interacts with its biological target.[1]
Precursor for Conducting Polymers
Polythiophenes are a major class of conducting polymers used in organic electronics, such as flexible displays and solar cells.[14][15] this compound serves as a precursor for functionalized thiophene monomers. Incorporating sulfonic acid groups into the polymer side chains can impart water solubility and modify the electronic properties of the resulting polythiophene.[16] This functionalization is key to creating processable and tunable materials for next-generation electronic devices.[16][17]
Part 4: Safety and Handling
As with all chemical reagents, proper safety precautions are paramount when handling this compound and its derivatives.
-
Hazards: Sulfonic acids are generally considered irritants and can cause skin and eye irritation or burns upon contact.[18] Inhalation may irritate the respiratory system.[18] The related reagent, Thiophene-2-sulfonyl chloride, is corrosive and moisture-sensitive.[12][19]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (e.g., PVC), and a lab coat.[18][20] A face shield may be necessary when handling larger quantities.[18]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid creating dust. Keep away from moisture, heat, and ignition sources.[20]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]
Conclusion
This compound exhibits a rich and nuanced reactivity profile governed by the electronic properties of both the aromatic ring and the sulfonic acid group. While the ring itself is deactivated towards electrophilic attack, the sulfonic acid moiety provides a versatile handle for a wide array of chemical transformations. Its conversion to Thiophene-2-sulfonyl chloride opens the door to a vast library of sulfonamide derivatives and other functionalized compounds. This versatility secures its role as a critical intermediate in the synthesis of pharmaceuticals, functional dyes, and advanced polymeric materials, making a thorough understanding of its reactivity essential for innovation in chemical science.
References
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- 9. isca.me [isca.me]
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Thiophene-2-sulfonic acid safety and handling precautions
An In-Depth Technical Guide to the Safe Handling of Thiophene-2-sulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Compound
This compound (CAS No. 79-84-5) is a heterocyclic aromatic compound that serves as a valuable intermediate in organic synthesis.[1][2] Its structure, featuring a sulfonic acid group on a thiophene ring, imparts strong acidic properties and specific reactivity, making it a key building block for various derivatives.[1] The sulfonic acid group is a strong electron-withdrawing group, which deactivates the thiophene ring towards electrophilic aromatic substitution.[3] While its synthetic utility is significant, the inherent reactivity necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols to ensure the well-being of laboratory personnel.
This guide provides a comprehensive overview of the safety and handling precautions for this compound, grounded in established chemical safety principles. It is designed to empower researchers to work confidently and safely with this compound by explaining the causality behind each procedural recommendation.
Core Principle: A Proactive Approach to Safety
Handling any chemical, particularly one with limited extensive toxicological data, requires a proactive and informed approach to safety. The following workflow outlines a self-validating system for risk assessment that should be conducted before any experimental work involving this compound begins.
Caption: Risk Assessment Workflow for Handling this compound.
Hazard Identification and Toxicological Profile
-
Skin Contact : Expected to be a skin irritant and potentially corrosive.[4] Direct contact can cause irritation, redness, and in cases of prolonged exposure or high concentration, severe chemical burns. The general principles for handling acids apply, where prompt and thorough rinsing is critical.
-
Eye Contact : Poses a risk of serious eye irritation or damage.[4] As with any strong acid, splashes to the eyes can cause severe burns and potentially irreversible damage. Immediate and prolonged irrigation is essential.
-
Inhalation : While the compound is a solid, inhalation of its dust may cause respiratory irritation.[4][5] This is a common hazard for acidic solids and necessitates handling in a well-ventilated area.
-
Ingestion : Harmful if swallowed.[4] Ingestion can cause burns to the mouth, throat, and stomach. Do not induce vomiting; seek immediate medical attention.[6]
Quantitative Safety and Property Data
The following table summarizes key data for this compound for quick reference.
| Property | Data | Source(s) |
| Chemical Name | This compound | [2] |
| CAS Number | 79-84-5 | [2][7][8] |
| Molecular Formula | C₄H₄O₃S₂ | [2][7][8] |
| Molecular Weight | ~164.2 g/mol | [1][2][8] |
| Physical Form | Solid | [7] |
| Purity | Typically ≥95% | [1][7][8] |
| Known Hazard Statements | H302: Harmful if swallowed | [4] |
| H315: Causes skin irritation | [4][5] | |
| H319: Causes serious eye irritation | [4][5] | |
| H335: May cause respiratory irritation | [4][5] | |
| Storage Temperature | Refrigerated (2-8°C), Sealed in dry place | [8] |
Engineering Controls: The First Line of Defense
Engineering controls are designed to remove the hazard at the source, before it can contact the researcher.
-
Chemical Fume Hood : All manipulations of this compound, especially handling of the solid powder, must be performed inside a certified chemical fume hood.[9][10] This is critical to prevent the inhalation of dust and to contain any potential spills. The facility should be equipped with an eyewash station and a safety shower in close proximity.
Personal Protective Equipment (PPE): Essential Individual Protection
The use of appropriate PPE is mandatory to prevent direct contact with the chemical.[11]
-
Eye and Face Protection : Chemical splash goggles are required at all times.[11][12] When there is a significant risk of splashing (e.g., when preparing solutions or during transfers), a full-face shield must be worn in addition to the goggles.[9][11][12]
-
Skin and Body Protection :
-
Gloves : Heavy-duty, chemical-resistant gloves such as nitrile or neoprene should be worn. Always inspect gloves for tears or holes before use. If contact with the chemical occurs, remove gloves immediately, wash hands thoroughly, and don new gloves.[13][14]
-
Lab Coat : A standard laboratory coat is required. For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat provides an additional layer of protection.
-
-
Respiratory Protection : For most lab-scale operations conducted within a fume hood, additional respiratory protection is not required. However, if there is a potential for generating significant amounts of dust that cannot be controlled by the fume hood, a NIOSH-approved respirator with acid gas cartridges should be used as part of a comprehensive respiratory protection program.[12]
Experimental Protocols: Safe Handling and Storage
Adherence to standardized procedures minimizes risk. The following is a general protocol for handling solid this compound.
Protocol: Weighing and Preparing a Solution
-
Preparation : Don all required PPE (chemical splash goggles, face shield, lab coat, nitrile gloves). Ensure the chemical fume hood is operational.
-
Staging : Place all necessary equipment (spatula, weigh boat, beaker with stir bar, wash bottle with solvent, waste container) inside the fume hood before retrieving the chemical.
-
Weighing : Retrieve the this compound container from its refrigerated storage.[8] Allow it to equilibrate to room temperature before opening to prevent moisture condensation. Inside the fume hood, carefully transfer the desired amount of solid to a weigh boat using a clean spatula. Avoid creating dust.
-
Dissolution : Place the weigh boat into the beaker. Slowly add the desired solvent, using a small amount to rinse any remaining solid from the weigh boat into the beaker. The dissolution of sulfonic acids can be exothermic; add solvent slowly and monitor the temperature if preparing a concentrated solution.
-
Cleanup : Tightly cap the stock container and return it to storage. Dispose of the weigh boat and any contaminated items (e.g., disposable gloves) into a designated solid hazardous waste container.
-
Hand Washing : After the procedure is complete and PPE has been removed, wash hands thoroughly with soap and water.
Storage Requirements
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[8] Refrigeration is recommended.[8]
-
Segregate from incompatible materials such as strong bases, and strong oxidizing agents. Storing acids and bases together can lead to violent reactions if their containers break.
Emergency Procedures: Preparedness is Key
Accidents can happen despite the best precautions. A clear and practiced emergency plan is vital.
-
Spill Response :
-
Small Spill : For a small spill contained within the fume hood, use a neutralizing agent appropriate for acids (e.g., sodium bicarbonate). Once neutralized, absorb the material with an inert absorbent like vermiculite or sand.[9] Scoop the mixture into a labeled hazardous waste container.
-
Large Spill : Evacuate the immediate area. Alert colleagues and contact your institution's environmental health and safety (EHS) office. Do not attempt to clean up a large spill without specialized training and equipment.
-
-
First Aid :
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[13][14] Seek medical attention.
-
Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.
-
Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[6][10]
-
Ingestion : Do NOT induce vomiting.[6] Rinse the mouth with water and give the person one to two glasses of water to drink. Seek immediate medical attention.[6][14]
-
Waste Disposal
All waste containing this compound, including contaminated consumables and spill cleanup materials, must be disposed of as hazardous chemical waste.[6] Collect waste in a clearly labeled, sealed container and follow all local, state, and federal regulations for disposal through your institution's EHS office.
References
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- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. 2-Thiophenesulfonamide | C4H5NO2S2 | CID 72881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
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A Senior Application Scientist's Guide to the Commercial Availability and Quality Control of Thiophene-2-sulfonic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Role and Significance of Thiophene-2-sulfonic acid
This compound (CAS No: 79-84-5) is a pivotal heterocyclic organic compound characterized by a thiophene ring functionalized with a sulfonic acid group at the 2-position.[1] Its molecular formula is C₄H₄O₃S₂ with a molecular weight of approximately 164.20 g/mol .[2] This molecule serves as a critical building block and intermediate in a multitude of advanced applications, ranging from the synthesis of novel pharmaceuticals to the development of high-performance organic electronic materials.[3][4]
The electron-rich nature of the thiophene ring, combined with the strong electron-withdrawing and water-solubilizing properties of the sulfonic acid group, imparts a unique reactivity profile.[1] This duality makes it an indispensable precursor for creating a diverse array of derivatives. In pharmaceutical development, thiophene-based structures are isosteric replacements for benzene rings, often enhancing therapeutic efficacy.[5] In materials science, its derivatives are integral to the synthesis of conjugated polymers and small molecules for organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).[3][6]
Given its foundational role, understanding the commercial landscape, critical quality attributes, and appropriate handling of this compound is paramount for ensuring the reproducibility and success of research and development endeavors. This guide provides an in-depth perspective on sourcing, qualifying, and utilizing this vital chemical reagent.
Commercial Availability and Supplier Landscape
This compound is readily available from a range of chemical suppliers, catering primarily to the research and development market. It is typically sold as a solid with purity levels commonly cited as 95% or higher.[1][2][7] Commercial offerings generally fall under "research grade" or "lab use only" categories, and it is crucial for purchasers to verify the suitability for their specific application.[7]
Data Presentation: Representative Commercial Suppliers
| Supplier | Example CAS No. | Reported Purity | Typical Pack Sizes | Notes |
| Sigma-Aldrich (AldrichCPR Partner) | 79-84-5 | 96% | 100 mg, 250 mg, 1 g, 5 g | Sold via Aldrich Partners like Combi-Blocks, Inc. |
| ChemScene | 79-84-5 | ≥95% | Inquire for pack sizes | Specifies storage at 2-8°C, sealed and dry.[2] |
| Fluorochem (via CymitQuimica) | 79-84-5 | 95.0% | 250 mg, 1 g | Explicitly stated for lab use only.[7] |
| BenchChem | 79-84-5 | ~95% | Various packaging options available upon inquiry.[1] | |
| JHECHEM CO LTD (via ECHEMI) | N/A | Inquire | Bulk/Custom | Chinese-based manufacturer and trader.[8] |
Disclaimer: This table is for illustrative purposes and is not an exhaustive list. Researchers should always obtain the latest specifications directly from the supplier.
Critical Quality Attributes (CQAs) for Researchers
When procuring this compound, looking beyond the headline purity percentage is essential. The nature of impurities can significantly impact experimental outcomes.
-
Purity: While ≥95% is a common specification, the remaining 5% is critical. For polymerization reactions, trace metals can poison catalysts. In pharmaceutical synthesis, unidentified organic impurities can lead to unwanted side products, complicating purification and regulatory submission.
-
Residual Solvents and Water Content: The primary synthesis route involves the sulfonation of thiophene. Residual sulfuric acid or other sulfonating agents can be present. The compound is also hygroscopic; significant water content can affect reaction stoichiometry.
-
Isomeric Purity: Sulfonation of thiophene strongly favors the 2-position, but trace amounts of thiophene-3-sulfonic acid could be present depending on the synthetic conditions. For applications sensitive to regiochemistry, this is a key parameter to verify.
-
Color and Form: The material should be a solid.[7] Any significant deviation, such as a dark, tarry appearance, may suggest degradation or the presence of polymeric impurities.
Supplier Qualification and Incoming Quality Control (IQC)
A robust experimental workflow begins with the verification of starting materials. Establishing a routine IQC protocol for critical reagents like this compound is a hallmark of good laboratory practice.
Diagram: Supplier & Reagent Qualification Workflow
References
A Technical Guide to the Historical Synthesis of Thiophene-2-Sulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of a Versatile Heterocycle
Thiophene-2-sulfonic acid, a seemingly unassuming organosulfur compound, holds a significant place in the history of heterocyclic chemistry and continues to be a valuable building block in modern synthetic endeavors. Its journey from a byproduct of coal tar refining to a key intermediate in pharmaceuticals and materials science is a testament to the ingenuity of chemists throughout the ages. This technical guide delves into the historical synthesis methods of this compound, providing an in-depth analysis of the core chemical principles, detailed experimental protocols, and the evolutionary trajectory of its preparation. Understanding these foundational methods offers researchers and drug development professionals a richer context for contemporary synthetic strategies and a deeper appreciation for the chemical causality that has shaped the field.
The high reactivity of the thiophene ring towards electrophilic substitution, particularly at the 2-position, is the cornerstone of its sulfonation.[1] This reactivity, which surpasses that of benzene, was a key observation made by Victor Meyer in the late 19th century and formed the basis for the earliest methods of separating thiophene from benzene in coal tar.[2] Over time, the direct sulfonation of thiophene has been refined, with various sulfonating agents being employed to optimize yield, purity, and safety. This guide will explore three seminal methods: direct sulfonation with concentrated sulfuric acid, chlorosulfonation followed by hydrolysis, and a patented method utilizing fluosulfonic acid.
I. The Archetypal Method: Direct Sulfonation with Concentrated Sulfuric Acid
The direct reaction of thiophene with concentrated sulfuric acid represents the most fundamental and historically significant route to this compound. This method leverages the vigorous reactivity of thiophene towards electrophilic aromatic substitution.[2] The electrophile, sulfur trioxide (SO₃), is generated in situ from the dehydration of sulfuric acid.
Mechanistic Insights
The sulfonation of thiophene proceeds via a classical electrophilic aromatic substitution mechanism. The sulfur trioxide electrophile attacks the electron-rich thiophene ring, preferentially at the C2 position due to the superior resonance stabilization of the resulting sigma complex. Subsequent deprotonation restores the aromaticity of the ring, yielding this compound.
Caption: Electrophilic Aromatic Sulfonation of Thiophene.
Historical Protocol: Sulfonation with Concentrated Sulfuric Acid
While specific historical protocols with precise quantitative data are scarce, the general procedure involved the careful addition of thiophene to cold, concentrated sulfuric acid. The high reactivity necessitated strict temperature control to prevent side reactions like polysulfonation and degradation of the thiophene ring.[1]
Step-by-Step Methodology:
-
Preparation: In a flask equipped with a stirrer and a cooling bath, place a molar excess of concentrated sulfuric acid (98%).
-
Reaction: Cool the sulfuric acid to below 10°C. Slowly add thiophene dropwise with vigorous stirring, ensuring the temperature does not exceed 20°C.
-
Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by the disappearance of the thiophene layer).
-
Work-up: Carefully pour the reaction mixture onto crushed ice.
-
Isolation and Purification: The resulting aqueous solution contains this compound. Historically, purification involved the precipitation of the sulfonic acid as a salt, typically the barium or calcium salt, by adding the corresponding hydroxide or carbonate. The insoluble sulfate is filtered off, and the soluble sulfonate salt can be isolated. The free sulfonic acid can then be regenerated by treatment with a strong acid, followed by recrystallization.[3]
II. The Chlorosulfonic Acid Route: A Pathway to the Sulfonyl Chloride Intermediate
An alternative and efficient historical approach involves the use of chlorosulfonic acid (ClSO₃H). This reagent not only sulfonates the thiophene ring but also provides a direct route to thiophene-2-sulfonyl chloride, a versatile intermediate in its own right. The sulfonyl chloride can then be readily hydrolyzed to afford this compound.[1] The addition of phosphorus pentachloride (PCl₅) was often employed to improve the yield of the sulfonyl chloride.[1]
Rationale and Advantages
The use of chlorosulfonic acid offers several advantages over concentrated sulfuric acid. The reaction is often faster and can be carried out under milder conditions. Furthermore, the formation of the sulfonyl chloride intermediate opens up synthetic pathways to a variety of other thiophene derivatives, such as sulfonamides.
Caption: Two-step synthesis via chlorosulfonation.
Experimental Protocol: Synthesis of Thiophene-2-sulfonyl Chloride and Subsequent Hydrolysis
The following protocol is based on established methods for the chlorosulfonation of aromatic compounds.
Step-by-Step Methodology:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride drying tube, place a solution of thiophene in a dry, inert solvent such as chloroform or dichloromethane.
-
Chlorosulfonation: Cool the solution to 0°C in an ice bath. Slowly add a molar excess of chlorosulfonic acid dropwise with vigorous stirring. The addition of a catalytic amount of phosphorus pentachloride can be beneficial.
-
Reaction Monitoring: After the addition, allow the reaction to proceed at room temperature for a specified time, monitoring the progress by thin-layer chromatography.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The thiophene-2-sulfonyl chloride will precipitate as a solid.
-
Isolation of Sulfonyl Chloride: Collect the solid by filtration, wash with cold water, and dry under vacuum. A yield of approximately 70% can be expected.
-
Hydrolysis: To obtain this compound, the isolated thiophene-2-sulfonyl chloride is heated with water or a dilute aqueous acid until hydrolysis is complete.
-
Purification: The resulting solution of this compound can be purified by crystallization or by the salt formation and regeneration method described previously.
III. The Fluosulfonic Acid Method: A Patented Innovation
A 1949 patent by Harold S. Halbedel and James C. Heath of the Harshaw Chemical Company detailed a process for the preparation of thiophene sulfonic acid using fluosulfonic acid (FSO₃H).[3] This method offered a distinct approach, leading to a mixture of this compound and thiophene-2-sulfonyl fluoride, both of which could be converted to the desired sulfonate salt.
Key Features and Rationale
The use of fluosulfonic acid at low temperatures (between -5°C and +10°C) allowed for a controlled sulfonation.[3] A crucial aspect of this patented process was the subsequent treatment of the reaction mixture with an alkaline earth hydroxide, such as barium hydroxide. This step served a dual purpose: it neutralized the acids and converted both the sulfonic acid and the sulfonyl fluoride to the corresponding barium thiophene sulfonate, with the fluoride precipitating as insoluble barium fluoride.[3]
Caption: Patented fluosulfonic acid synthesis workflow.
Experimental Protocol: The Halbedel and Heath Method (1949)
The following protocol is adapted from the details provided in U.S. Patent 2,480,465.[3]
Step-by-Step Methodology:
-
Sulfonation: In a reaction vessel equipped for cooling and stirring, mix 84 grams of thiophene with 300 grams of fluosulfonic acid over a two-hour period. Maintain the temperature between -5°C and +10°C and continue to agitate the mixture for an additional 2 to 5 hours.[3]
-
Hydrolysis and Salt Formation: To the reaction mixture, add 2,000 grams of water and 1,150 grams of barium hydroxide crystals with agitation. Heat the mixture to 90-100°C for approximately 2 hours. This step converts both the sulfonic acid and sulfonyl fluoride to barium thiophene sulfonate and precipitates insoluble barium fluoride and barium sulfate.[3]
-
Isolation of Barium Salt: Filter the hot mixture to remove the insoluble barium salts. The filtrate contains the soluble barium thiophene-2-sulfonate.
-
Conversion to Free Acid: To the filtrate containing the barium salt, add a stoichiometric amount of sulfuric acid. This will precipitate insoluble barium sulfate, leaving the free this compound in solution.[3]
-
Final Isolation: Filter off the barium sulfate precipitate. The resulting aqueous solution of this compound can be concentrated to isolate the product. The reported yield for the conversion to a nickel salt derivative was approximately 45% of the theoretical yield.[3]
Comparative Analysis of Historical Synthesis Methods
The evolution of synthetic methods for this compound reflects a continuous search for improved efficiency, safety, and versatility. The table below summarizes the key characteristics of the three historical methods discussed.
| Feature | Sulfonation with H₂SO₄ | Chlorosulfonation with ClSO₃H | Fluosulfonation with FSO₃H |
| Reagent | Concentrated Sulfuric Acid | Chlorosulfonic Acid (± PCl₅) | Fluosulfonic Acid |
| Key Intermediate | None (direct sulfonation) | Thiophene-2-sulfonyl chloride | Mixture of sulfonic acid and sulfonyl fluoride |
| Reaction Conditions | Low temperatures required | Generally mild, can be done at RT | Low temperatures (-5 to +10°C) |
| Advantages | Inexpensive reagent, simple procedure | Forms versatile sulfonyl chloride intermediate, often faster | Controlled reaction, good for subsequent salt formation |
| Disadvantages | Risk of polysulfonation and degradation, harsh work-up | Corrosive and moisture-sensitive reagent, two-step process to acid | More expensive reagent, formation of fluoride byproducts |
| Reported Yield | Variable, often not reported quantitatively | ~70% for sulfonyl chloride | ~45% for derivative salt[3] |
Conclusion: A Legacy of Innovation
The historical synthesis of this compound showcases a fascinating interplay between fundamental chemical principles and the practical demands of chemical manufacturing. From the early, forceful sulfonations with concentrated sulfuric acid to the more controlled and versatile methods employing chlorosulfonic and fluosulfonic acids, each approach represents a step forward in the chemist's toolkit. For today's researchers and drug development professionals, an understanding of these historical methods provides not only a valuable chemical context but also a source of inspiration for developing novel, efficient, and sustainable synthetic routes to this important heterocyclic building block. The legacy of these early chemists lies not just in the molecules they created, but in the enduring principles of reaction control, intermediate utility, and purification strategy that continue to guide synthetic chemistry today.
References
Theoretical studies on Thiophene-2-sulfonic acid derivatives
Starting Data Collection
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Outlining Guide Structure
Investigating Thiophene Derivatives
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Seeking Foundational Data
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I'm currently reviewing computational methods employed in thiophene derivative studies, especially thiophene sulfonamides and thiophene-2-carboxylic acid. I have insights on DFT applications and are assessing their strengths and limitations. Exploring the nuances of various computational approaches feels essential for my deeper dive.
Analyzing Sulfonic Acid Data
I've been gathering details on this compound, focusing on synthesizing information from existing sources. While the derivatives are well-covered, dedicated computational data on the parent compound seems scarce. My current plan is to build a foundation by examining the acid's electronic properties and reactivity, then comparing it to its derivatives. This foundational analysis will include optimized geometry and electrostatic potential maps.
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Thiophene-2-sulfonic acid electrophilic substitution reactions
An In-Depth Technical Guide to the Electrophilic Substitution Reactions of Thiophene-2-sulfonic acid
Introduction
Thiophene, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry and materials science, serving as a bioisostere for the benzene ring in numerous FDA-approved drugs.[1][2] Its unique electronic properties, stemming from the inclusion of a sulfur heteroatom in the aromatic π-system, render it highly susceptible to electrophilic substitution, a critical transformation for its functionalization.[2][3] this compound, a key derivative prepared by the direct sulfonation of thiophene, presents a fascinating case study in modulated reactivity.[1] The potent electron-withdrawing nature of the sulfonic acid moiety fundamentally alters the electronic landscape of the thiophene ring, deactivating it towards further electrophilic attack and imposing a distinct regiochemical control.[1] This guide provides a comprehensive exploration of the electrophilic substitution reactions of this compound, delving into the mechanistic principles, field-proven experimental protocols, and the strategic use of the sulfonic acid group as a removable directing element in complex organic synthesis.
Chapter 1: The Fundamental Reactivity of the Thiophene Nucleus
To appreciate the chemistry of this compound, one must first understand the inherent reactivity of the parent heterocycle. Thiophene is an electron-rich aromatic compound that undergoes electrophilic aromatic substitution (SEAr) much more readily than benzene.[4][5] This heightened reactivity is attributed to the ability of the sulfur atom's lone pair of electrons to delocalize within the π-system, effectively stabilizing the positively charged intermediate (the σ-complex or arenium ion) formed during the reaction.[2][6]
The General Mechanism and Regioselectivity of Attack
The SEAr mechanism on thiophene is a canonical two-step process:
-
Attack of the Electrophile (E⁺): The π-electron system of the thiophene ring acts as a nucleophile, attacking the electrophile to form a resonance-stabilized σ-complex.[2][7]
-
Deprotonation: A weak base removes a proton from the carbon atom bonded to the electrophile, restoring the ring's aromaticity and yielding the substituted product.[2]
Electrophilic attack preferentially occurs at the C2 (or α) position over the C3 (or β) position. The rationale is rooted in the superior stability of the resulting σ-complex. Attack at C2 allows the positive charge to be delocalized over three atoms, including the sulfur, resulting in three significant resonance contributors. In contrast, attack at C3 yields a less stable intermediate with only two major resonance structures, where the sulfur atom cannot directly stabilize the positive charge.[2][3][8]
Caption: General mechanism of electrophilic substitution on thiophene.
Chapter 2: this compound: A Profile in Modulated Reactivity
The introduction of a sulfonic acid (-SO₃H) group at the C2 position dramatically alters the ring's reactivity profile. This substituent exerts a powerful influence through both inductive and resonance effects.
Synthesis of this compound
The compound is readily prepared via the direct electrophilic sulfonation of thiophene, often using fuming sulfuric acid.[1] The high reactivity of thiophene allows this reaction to proceed efficiently, with the substitution occurring, as expected, at the C2 position.[1][9]
The Deactivating and Directing Effects of the -SO₃H Group
The sulfonic acid group is a quintessential deactivating group for electrophilic aromatic substitution.[1][10] Its strong electron-withdrawing inductive effect (-I effect) pulls electron density away from the ring, making it less nucleophilic and thus less reactive towards incoming electrophiles.
When an electrophile does attack the this compound ring, the position of that attack is dictated by the deactivating group. The primary sites available for substitution are C4 and C5.
-
Attack at C5: The intermediate σ-complex places the positive charge adjacent to the electron-withdrawing -SO₃H group, a highly destabilizing arrangement.
-
Attack at C4: The intermediate σ-complex avoids placing the positive charge adjacent to the deactivating group. Furthermore, resonance contributors can place the positive charge on C2 (bearing the -SO₃H group) and on the sulfur atom. While still a deactivated system, attack at C4 leads to a relatively less destabilized intermediate compared to attack at C5.
Therefore, electrophilic substitution on this compound is predicted to occur primarily at the C4 position .
Caption: Regioselectivity of electrophilic attack on this compound.
Chapter 3: Key Electrophilic Substitution Reactions & Protocols
The strong deactivation of the ring by the sulfonic acid group necessitates careful consideration of reaction conditions. While thiophene itself often requires mild reagents to prevent polymerization or runaway reactions, this compound may require more forcing conditions to achieve substitution.
Nitration
Nitration of thiophene is notoriously vigorous and can be explosive if not controlled.[11] Milder reagents like nitric acid in acetic anhydride are typically used for the parent heterocycle.[11][12] For the deactivated this compound, a more traditional mixed-acid approach (HNO₃/H₂SO₄) can be employed, though conditions must be carefully optimized to achieve mononitration without excessive oxidation. The expected major product is 4-nitrothis compound.
Experimental Protocol: Nitration of this compound
-
Disclaimer: This is a representative protocol based on established principles. Researchers should consult primary literature and perform appropriate safety assessments.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice-salt bath.
-
Substrate Addition: Slowly add this compound to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 10 °C.
-
Nitrating Agent: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid (1:1 v/v).
-
Reaction: Add the nitrating mixture dropwise to the reaction flask, maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.
-
Workup: Carefully pour the reaction mixture onto crushed ice. The product may precipitate or remain in the aqueous solution.
-
Isolation & Purification: The product, 4-nitrothis compound, is highly water-soluble. It is often isolated as a salt (e.g., barium or potassium salt) to facilitate purification by recrystallization.
| Parameter | Condition | Rationale |
| Reagents | Conc. HNO₃ / Conc. H₂SO₄ | Standard nitrating mixture required for a deactivated aromatic ring. |
| Temperature | 0-10 °C (addition) | Controls the exothermic reaction and minimizes oxidative side products. |
| Solvent | Sulfuric Acid | Acts as both a solvent for the sulfonic acid and a catalyst. |
| Workup | Quenching on ice | Safely neutralizes the strong acid and precipitates the product if possible. |
Halogenation
Halogenation of thiophene is extremely fast, often leading to poly-substituted products.[9][13] The deactivating -SO₃H group tempers this reactivity, allowing for more controlled monohalogenation, primarily at the C4 position. Kinetic studies on the bromination of this compound have provided quantitative data on the deactivating effect of the sulfonic acid group.[1]
Experimental Protocol: Bromination of this compound
-
Reaction Setup: Dissolve this compound in a suitable solvent such as glacial acetic acid or water in a flask protected from light.
-
Reagent Addition: Slowly add a stoichiometric amount of liquid bromine (Br₂) dropwise to the solution at room temperature with stirring.
-
Reaction: Stir the mixture at room temperature for several hours until the bromine color dissipates. The reaction progress can be monitored by TLC or HPLC.
-
Workup: Pour the reaction mixture into a solution of sodium bisulfite to quench any unreacted bromine.
-
Isolation & Purification: Isolate the resulting 4-bromothis compound, potentially as a salt, and purify by recrystallization.
| Parameter | Condition | Rationale |
| Reagents | Br₂ in Acetic Acid/Water | Provides a controlled source of the electrophile for the deactivated ring. |
| Temperature | Room Temperature | The deactivation allows the reaction to be run at a moderate temperature. |
| Stoichiometry | ~1 equivalent of Br₂ | Used to favor monosubstitution over polysubstitution. |
| Workup | Sodium Bisulfite Quench | Safely removes excess bromine, a corrosive and toxic reagent. |
The Challenge of Friedel-Crafts Reactions
Friedel-Crafts alkylation and acylation reactions are cornerstone C-C bond-forming reactions in aromatic chemistry.[14] However, they have a significant limitation: they are generally ineffective on strongly deactivated aromatic rings. The sulfonic acid group is one of the most powerful deactivating groups. The reaction fails for two primary reasons:
-
The deactivated ring is not nucleophilic enough to attack the acylium or carbocation intermediate.
-
The Lewis acid catalyst (e.g., AlCl₃) can complex with the lone pairs on the sulfonyl oxygens, further deactivating the ring and consuming the catalyst.[14]
Consequently, direct Friedel-Crafts reactions on this compound are not considered a viable synthetic route.
Chapter 4: The Sulfonic Acid Group as a Strategic Tool
Perhaps the most powerful feature of the sulfonic acid group in aromatic chemistry is the reversibility of its installation.[15] This allows it to be used as a "blocking group" to control regiochemistry in complex syntheses.[16][17]
Desulfonation: Reversing the Reaction
The sulfonation reaction is an equilibrium. By treating an aryl sulfonic acid with dilute hot aqueous acid or steam, the equilibrium can be shifted back towards the starting arene, cleaving the C-S bond and removing the -SO₃H group.[15][18] The mechanism is essentially the microscopic reverse of sulfonation: protonation of the ring followed by the loss of SO₃.
A Blocking Group Strategy
This reversible nature allows chemists to temporarily block a reactive position, force a substitution to occur at an otherwise disfavored site, and then remove the blocking group. For instance, to synthesize 3-bromothiophene, direct bromination of thiophene would yield primarily 2-bromothiophene. A strategic approach would be:
-
Sulfonation: React thiophene with fuming H₂SO₄ to form this compound, blocking the most reactive C2 position.
-
Bromination: Brominate the this compound. As discussed, the electrophile will be directed to the C4 position, yielding 4-bromothis compound.
-
Desulfonation: Treat the 4-bromothis compound with dilute steam or acid to remove the -SO₃H group, yielding the desired 3-bromothiophene.
Caption: A synthetic workflow using sulfonation as a blocking strategy.
Conclusion
This compound is more than just a simple derivative; it is a testament to the principles of substituent effects in aromatic chemistry. The sulfonic acid group acts as a powerful controller, deactivating the ring to temper its high reactivity and directing subsequent electrophilic attacks to the C4 position. While this deactivation precludes certain reactions like Friedel-Crafts, the group's true synthetic utility is realized through its reversible nature. By serving as a temporary blocking group, it opens strategic pathways to thiophene isomers that are otherwise difficult to access, making it an invaluable intermediate for researchers in drug discovery and materials science.
References
- 1. This compound | 79-84-5 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Reactivity order of Pyrrole, Furan and Thiophene.pptx [slideshare.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. download.e-bookshelf.de [download.e-bookshelf.de]
- 6. brainly.in [brainly.in]
- 7. researchgate.net [researchgate.net]
- 8. Reactions of Pyrrole, Furan, and Thiophene Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 9. Thiophene - Wikipedia [en.wikipedia.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 14. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 15. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 16. Blocking Groups - Sulfonic Acid Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Desulfonation reaction - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of Thiophene-2-sulfonamides from Thiophene-2-sulfonic acid for Drug Discovery Applications
Introduction: The Thiophene-Sulfonamide Scaffold in Medicinal Chemistry
The thiophene ring is a privileged scaffold in drug discovery, serving as a versatile heterocyclic core for bioactive molecules with tailored pharmacological profiles.[1][2] When combined with a sulfonamide moiety, the resulting thiophene-sulfonamide structure is of particular interest in medicinal chemistry, appearing in a multitude of biologically active compounds.[1][3] This structural motif is renowned for its role in potent enzyme inhibitors, most notably carbonic anhydrase inhibitors used in the treatment of glaucoma.[4][5] The broad spectrum of reported biological activities—including antimicrobial, anti-inflammatory, antiviral, and anticancer properties—underscores the immense value of this scaffold to drug development professionals.[6]
This application note provides an in-depth, mechanistically-driven guide for the reliable synthesis of thiophene-2-sulfonamides. We begin with the readily available starting material, thiophene-2-sulfonic acid, and detail a robust two-step protocol designed for researchers and scientists in the pharmaceutical and life sciences industries. The causality behind experimental choices is explained to empower users to not only replicate the procedure but also to adapt and troubleshoot it effectively.
Overall Synthetic Strategy
The conversion of this compound to a target thiophene-2-sulfonamide is not a direct transformation. It necessitates a two-step sequence involving the activation of the sulfonic acid group, followed by nucleophilic substitution with an appropriate amine.
-
Activation Step: The sulfonic acid is first converted into a highly reactive intermediate, thiophene-2-sulfonyl chloride . This is the critical activation step, as the hydroxyl group of a sulfonic acid is a poor leaving group, whereas the chloride of a sulfonyl chloride is an excellent one.
-
Amidation Step: The resulting thiophene-2-sulfonyl chloride is then reacted with a primary or secondary amine to form the stable sulfonamide C-N bond, yielding the final product.
References
- 1. researchgate.net [researchgate.net]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 79-84-5 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. EP0182691A1 - Substituted thiophene-2-sulfonamides and their preparation - Google Patents [patents.google.com]
- 6. ajchem-b.com [ajchem-b.com]
Application Notes & Protocols: Thiophene-2-Sulfonic Acid as a Versatile Brønsted Acid Catalyst in Organic Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of Thiophene-2-sulfonic acid as a potent and versatile Brønsted acid catalyst in key organic transformations. This compound (C₄H₄O₃S₂) is a solid, water-soluble organic acid, making it a convenient and effective alternative to other sulfonic acids like p-toluenesulfonic acid (p-TsOH) or mineral acids.[1] Its strong acidic nature, derived from the electron-withdrawing sulfonic acid group, enables the efficient catalysis of a variety of reactions, including the protection of alcohols and phenols, multicomponent reactions for heterocycle synthesis, and esterifications. This guide elucidates the mechanistic principles behind its catalytic activity and provides detailed, field-tested protocols for its practical implementation in the laboratory.
Physicochemical Properties & Handling
This compound is a stable, solid compound, which simplifies handling and measurement compared to liquid or gaseous acid catalysts.
| Property | Value | Reference |
| Molecular Formula | C₄H₄O₃S₂ | [2] |
| Molecular Weight | 164.19 g/mol | [2] |
| Appearance | Solid | [2] |
| CAS Number | 79-84-5 | [3] |
| Purity | Typically ≥95.0% | [2] |
Safety & Handling: this compound is a strong acid and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[4] In case of contact, rinse the affected area immediately with copious amounts of water. Store the reagent in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.
The Principle of Catalysis: A Mechanistic Overview
The catalytic efficacy of this compound stems from its function as a Brønsted acid—a proton (H⁺) donor. The sulfonic acid moiety (-SO₃H) readily releases a proton to activate electrophilic functional groups, most commonly carbonyls. This protonation dramatically increases the electrophilicity of the carbonyl carbon, rendering it highly susceptible to attack by weak nucleophiles. This fundamental activation step is the cornerstone of its utility in the reactions detailed below.
Caption: General mechanism of Brønsted acid catalysis.
Application I: Tetrahydropyranylation of Alcohols & Phenols
The tetrahydropyranyl (THP) ether is a robust and widely used protecting group for hydroxyl functionalities due to its stability under a wide range of non-acidic conditions, including reactions with organometallics, hydrides, and bases.[5][6] The formation of THP ethers is an acid-catalyzed addition of an alcohol or phenol to 3,4-dihydro-2H-pyran (DHP).
Mechanism of Action: The reaction is initiated by the protonation of the double bond in DHP by this compound. This generates a resonance-stabilized oxocarbenium ion, which is a potent electrophile. The hydroxyl group of the substrate then acts as a nucleophile, attacking the oxocarbenium ion to form a protonated THP ether, which subsequently loses a proton to regenerate the catalyst and yield the final product.
Caption: Catalytic mechanism for THP ether formation.
Protocol 3.1: General Procedure for THP Protection
This protocol is adapted from established methods for acid-catalyzed tetrahydropyranylation.[7][8]
-
Reaction Setup: To a solution of the alcohol or phenol (10.0 mmol, 1.0 equiv) in a dry, aprotic solvent (e.g., dichloromethane or diethyl ether, 50 mL) in a round-bottom flask equipped with a magnetic stir bar, add 3,4-dihydro-2H-pyran (DHP) (12.0 mmol, 1.2 equiv).
-
Catalyst Addition: Add this compound (0.1-0.5 mol%, 0.01-0.05 equiv) to the stirred solution at room temperature (20-25 °C).
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 0.5-3 hours).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (20 mL). Transfer the mixture to a separatory funnel and extract with the organic solvent used for the reaction (2 x 25 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel if necessary.
| Substrate Example | Typical Reaction Time | Expected Yield |
| Benzyl alcohol | 0.5 - 1 h | >95% |
| 4-Nitrobenzyl alcohol | 0.5 - 1 h | >95% |
| Cyclohexanol | 1 - 2 h | ~90-95% |
| Phenol | 2 - 3 h | ~85-90% |
| tert-Butanol | 3 - 5 h | ~70-80% |
Application II: The Biginelli Multicomponent Reaction
The Biginelli reaction is a one-pot, three-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea.[9] This reaction is of significant interest in medicinal chemistry, as the DHPM scaffold is a core structure in numerous pharmacologically active compounds, including calcium channel blockers.[9]
Mechanism of Action: While the exact mechanism is debated, the most accepted pathway involves the acid-catalyzed formation of an N-acyliminium ion intermediate from the aldehyde and urea.[9] This electrophilic intermediate is then attacked by the enol form of the β-ketoester. Subsequent cyclization via intramolecular nucleophilic attack by the amine onto the ester carbonyl, followed by dehydration, affords the final DHPM product. This compound serves to catalyze both the iminium ion formation and the final dehydration step.
Caption: Proposed mechanism for the Biginelli reaction.
Protocol 4.1: General Procedure for DHPM Synthesis
This protocol is based on established solvent-free and solution-phase methods for the Biginelli reaction.[10][11]
-
Reactant Mixture: In a 50 mL round-bottom flask, combine the aldehyde (10.0 mmol, 1.0 equiv), the β-ketoester (e.g., ethyl acetoacetate) (11.0 mmol, 1.1 equiv), and urea or thiourea (15.0 mmol, 1.5 equiv).
-
Catalyst Addition: Add this compound (5-10 mol%, 0.05-0.10 equiv).
-
Reaction Conditions:
-
Solvent-Free: Heat the mixture with stirring at 80-100 °C for 1-4 hours.
-
Solution Phase: Alternatively, add ethanol or acetonitrile (20 mL) and reflux the mixture for 4-12 hours.
-
-
Monitoring and Workup: Monitor the reaction by TLC. After completion, cool the reaction mixture to room temperature. Add cold water (30 mL), and stir the mixture vigorously for 15 minutes.
-
Isolation: The solid product will precipitate. Collect the solid by vacuum filtration, wash it thoroughly with cold water, followed by a small amount of cold ethanol to remove unreacted starting materials.
-
Purification: The product is often pure enough after filtration. If necessary, recrystallize from ethanol to obtain the pure DHPM.
| Aldehyde | β-Ketoester | Urea/Thiourea | Expected Yield |
| Benzaldehyde | Ethyl Acetoacetate | Urea | ~90-95% |
| 4-Chlorobenzaldehyde | Ethyl Acetoacetate | Urea | ~92-96% |
| 4-Methoxybenzaldehyde | Ethyl Acetoacetate | Urea | ~88-94% |
| 4-Nitrobenzaldehyde | Ethyl Acetoacetate | Thiourea | ~85-90% |
| Furfural | Methyl Acetoacetate | Urea | ~80-88% |
Application III: Fischer Esterification
Fischer esterification is a classic and fundamental organic reaction involving the formation of an ester from a carboxylic acid and an alcohol, catalyzed by a strong acid.[12] this compound is an excellent catalyst for this transformation, promoting high yields under equilibrium conditions.
Mechanism of Action: The reaction begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then performs a nucleophilic attack on the activated carbonyl carbon, leading to a tetrahedral intermediate. A proton transfer occurs, followed by the elimination of a water molecule to form the protonated ester. Deprotonation yields the final ester product and regenerates the acid catalyst.
Protocol 5.1: General Procedure for Ester Synthesis
-
Reaction Setup: Combine the carboxylic acid (10.0 mmol, 1.0 equiv) and an excess of the alcohol (e.g., 50.0 mmol, 5.0 equiv, which can also serve as the solvent) in a round-bottom flask fitted with a reflux condenser.
-
Catalyst Addition: Add this compound (1-5 mol%, 0.01-0.05 equiv).
-
Reaction Conditions: Heat the mixture to reflux with stirring. To drive the equilibrium toward the product, a Dean-Stark apparatus can be used if the alcohol and carboxylic acid are used in near-stoichiometric amounts in a solvent like toluene.
-
Monitoring and Workup: Monitor the reaction by TLC or GC. Upon completion (typically 4-24 hours), cool the mixture to room temperature. Neutralize the catalyst by washing with a saturated aqueous solution of sodium bicarbonate.
-
Purification: Extract the ester with a suitable organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent and excess alcohol by rotary evaporation. The crude ester can be further purified by distillation or column chromatography.
| Carboxylic Acid | Alcohol | Expected Yield |
| Acetic Acid | Ethanol | ~70% (equilibrium) |
| Benzoic Acid | Methanol | >90% |
| Propanoic Acid | n-Butanol | >90% |
| Adipic Acid | Ethanol (excess) | >85% (diethyl adipate) |
Conclusion
This compound is a highly effective, solid Brønsted acid catalyst with broad applicability in modern organic synthesis. Its utility in key transformations such as alcohol protection, multicomponent heterocycle synthesis, and esterification makes it a valuable tool for professionals in research and drug development. The protocols and mechanistic insights provided herein demonstrate its reliability and efficiency, encouraging its adoption as a practical and powerful alternative to conventional acid catalysts.
References
- 1. This compound | 79-84-5 | Benchchem [benchchem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | C4H4O3S2 | CID 165170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 7. d-nb.info [d-nb.info]
- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 9. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 10. An Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Catalyzed by a Novel Brønsted Acidic Ionic Liquid under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jetir.org [jetir.org]
- 12. Sulfonic Acids Supported on UiO-66 as Heterogeneous Catalysts for the Esterification of Fatty Acids for Biodiesel Production [mdpi.com]
Application Notes & Protocols: The Role of Thiophene-2-Sulfonic Acid and its Derivatives in the Synthesis of Conductive Polymers
Abstract
Conductive polymers, particularly polythiophenes, represent a cornerstone of modern organic electronics. Their electrical properties are critically dependent on "doping," a process that introduces charge carriers along the polymer backbone. Sulfonic acid functional groups have emerged as a highly versatile tool in this domain, offering pathways to stable, processable, and highly conductive materials. This guide provides an in-depth exploration of the role of thiophene-sulfonic acids in the synthesis of conductive polythiophenes. We will dissect the underlying chemical mechanisms of self-doping and external doping, provide detailed, field-proven protocols for synthesis and processing, and present key characterization data. This document is intended for researchers, chemists, and materials scientists engaged in the development of advanced functional polymers.
Introduction: The Doping Imperative in Polythiophenes
Polythiophenes (PTs) are polymers derived from the thiophene monomer, a sulfur-containing heterocycle.[1] The parent, unsubstituted polythiophene is an intractable solid, but derivatives with alkyl side chains at the 3-position are soluble and processable.[1] The conductivity of these materials stems from the delocalized π-electrons along their conjugated backbone. However, in their pristine, neutral state, they are semiconductors or insulators. To achieve high conductivity, they must be doped.
Doping involves the partial oxidation (p-doping) or reduction (n-doping) of the polymer backbone. P-doping, the more common approach for polythiophenes, removes electrons, creating mobile positive charge carriers known as polarons and bipolarons.[1] This process dramatically increases conductivity, sometimes by several orders of magnitude.[2]
Traditionally, p-doping has been achieved using agents like iodine or ferric chloride.[1] While effective, these dopants can suffer from environmental instability and may compromise the long-term performance of the material. Sulfonic acids offer a powerful alternative, providing enhanced stability and unique processing advantages.[1][2] They can be employed in two primary strategies:
-
External Doping: A pre-synthesized polythiophene is treated with a strong sulfonic acid.
-
Self-Doping: The sulfonic acid group is covalently attached to the thiophene monomer, typically on a side chain. During or after polymerization, this tethered acid group dopes the polymer backbone internally.[3]
This guide will focus on the synthesis and application of polythiophenes functionalized with sulfonic acid groups, a strategy that leads to "self-doped" conductive polymers with superior properties.
Mechanistic Insights: The Causality of Sulfonic Acid Doping
The efficacy of sulfonic acids in rendering polythiophenes conductive is rooted in their strong acidity and ability to facilitate stable charge separation.
The Self-Doping Mechanism
In a self-doped system, the sulfonic acid moiety (-SO₃H) is part of the polymer structure itself, usually appended to the 3-position of the thiophene ring via an alkyl chain.[3][4] This architecture creates an intramolecular acid-base reaction. The highly acidic proton from the sulfonic acid group is transferred to the electron-rich polythiophene backbone. This protonation, often in concert with atmospheric oxygen, facilitates the oxidation of the backbone, creating a delocalized positive charge (polaron).[3][5] The sulfonate anion (-SO₃⁻) remains covalently bound as the counter-ion, ensuring charge neutrality without the need for a mobile, external dopant. This covalent linkage prevents leaching of the dopant, leading to highly stable electrical properties.[2]
The result is a zwitterionic structure along the polymer chain, which is responsible for the observed conductivity. The transformation of the polymer from its neutral ester form to the self-doped sulfonic acid form can lead to a remarkable improvement in conductivity, often by a factor of 10⁶ or more.[4]
Caption: Workflow of the self-doping process in a sulfonic acid-functionalized polythiophene.
External Doping Mechanism
When used as an external dopant, a strong sulfonic acid like p-toluenesulfonic acid (pTSA) or dodecylbenzenesulfonic acid (DBSA) is mixed with the polymer in solution or introduced to a polymer film.[2][6] The doping mechanism is believed to be an acid-mediated oxidation of the polymer by atmospheric oxygen.[2][5] The acid protonates the thiophene ring, making it more susceptible to oxidation. O₂ then acts as the oxidizing agent, removing an electron from the polymer backbone to create a polaron. The sulfonate anion from the acid acts as the charge-compensating counter-ion. This process is highly effective but requires the presence of air or another oxidant.[2]
Caption: Key steps in the external doping of polythiophene by a sulfonic acid in the presence of oxygen.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis and processing of sulfonic acid-functionalized conductive polymers.
Protocol 1: Synthesis of a Self-Doped, Regioregular Poly(3-alkylsulfonate-thiophene)
This protocol describes a multi-step synthesis adapted from GRIM (Grignard Metathesis) polymerization methods, which yield highly regioregular polymers crucial for optimal conductivity.[3][4] The process involves synthesizing a monomer with a protected sulfonic acid group, polymerizing it, and then deprotecting it to achieve the self-doped state.
Workflow Overview
Caption: Overall workflow for the synthesis of a self-doped polythiophene.
Step A: Monomer Synthesis (Example: 3-(4-sulfobutyl)thiophene derivative) The causality behind this step is to create a polymerizable thiophene core with a protected sulfonic acid on a flexible side chain. The protection (e.g., as an ester) is necessary because the free sulfonic acid group would interfere with the Grignard reagents used in the polymerization.
-
Starting Material: Begin with 3-bromothiophene.
-
Grignard Formation: React 3-bromothiophene with magnesium turnings in dry THF to form the Grignard reagent, 3-thienylmagnesium bromide.
-
Coupling: React the Grignard reagent with a protected halo-alkane-sulfonate, such as ethyl 4-bromobutanesulfonate, in the presence of a suitable catalyst (e.g., Li₂CuCl₄) to form the ester-functionalized monomer.
-
Halogenation: The resulting monomer must be di-halogenated at the 2- and 5-positions for polymerization. Use a selective brominating agent like N-bromosuccinimide (NBS) in a solvent like DMF to yield 2,5-dibromo-3-(4-sulfobutyl-ester)thiophene.
-
Purification: Purify the final monomer product using column chromatography (silica gel).
Step B: GRIM Polymerization This method is chosen to produce a head-to-tail (HT) regioregular polymer. High regioregularity allows for better π-stacking and more efficient charge transport along the polymer backbone, resulting in higher conductivity.[1][4]
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon), dissolve the purified monomer from Step A in anhydrous THF.
-
Grignard Exchange: Cool the solution to 0°C and slowly add a Grignard reagent such as isopropylmagnesium chloride (i-PrMgCl). This selectively forms the Grignard reagent at one of the bromine positions.
-
Catalyst Addition: Add a nickel cross-coupling catalyst, such as Ni(dppp)Cl₂ [1,2-bis(diphenylphosphino)propane]nickel(II) chloride.
-
Polymerization: Allow the reaction to warm to room temperature and stir for 12-24 hours. The solution will typically darken as the conjugated polymer forms.
-
Quenching: Quench the reaction by slowly adding methanol, followed by concentrated HCl.
-
Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of methanol. Collect the solid polymer by filtration. Further purify by Soxhlet extraction with methanol, hexane, and finally chloroform to isolate the pure polymer fraction.
Step C: Conversion to Self-Doped Sulfonic Acid Form This final deprotection step is critical. It unmasks the acidic proton, enabling the intramolecular proton transfer that leads to self-doping.
-
Dissolution: Dissolve the purified ester-functionalized polythiophene from Step B in a suitable solvent (e.g., chloroform or THF).
-
Ion Exchange: Pass the polymer solution through a column packed with a proton-form cation exchange resin (e.g., Amberlyst 15).[3][4] This process exchanges the ester group for a proton, yielding the sulfonic acid.
-
Monitoring: The conversion can be monitored by UV-Vis spectroscopy. The appearance of new absorption bands in the near-infrared (NIR) region is indicative of polaron formation and successful doping.[3]
-
Isolation: Remove the solvent under reduced pressure to obtain the final, self-doped conductive polymer.
Protocol 2: External Doping of Poly(3-hexylthiophene) (P3HT) Film
This protocol describes a simple and effective method for doping a common, pre-synthesized polythiophene.
-
P3HT Solution: Prepare a solution of regioregular P3HT in a suitable solvent like chloroform or chlorobenzene (e.g., 5 mg/mL).[7]
-
Film Casting: Prepare a thin film of P3HT on a substrate (e.g., glass slide, ITO-coated glass) by spin-coating, drop-casting, or doctor-blading the solution. Anneal the film as required (e.g., 120°C for 10 minutes) to improve crystallinity.
-
Doping Solution: Prepare a solution of a sulfonic acid, such as 4-ethylbenzenesulfonic acid (EBSA) or p-toluenesulfonic acid (pTSA), in a solvent that will not dissolve the P3HT film but will allow the dopant to penetrate (e.g., nitromethane or acetonitrile).[2][6]
-
Doping Process: Immerse the P3HT film in the doping solution for a controlled period (e.g., 1-10 minutes). The film will typically undergo a distinct color change (e.g., from orange/red to dark green/blue) as it becomes doped.
-
Rinsing and Drying: Remove the film from the doping solution, rinse it with the pure solvent used for the doping solution to remove excess acid from the surface, and dry it under a stream of nitrogen.
-
Characterization: Immediately measure the conductivity of the doped film using a four-point probe or similar method. Measure the UV-Vis-NIR absorption spectrum to confirm the presence of polaron bands.[2]
Data Presentation & Characterization
The success of the synthesis and doping procedures is quantified through spectroscopic and electrical measurements.
Quantitative Data Summary
The tables below summarize typical parameters and resulting properties.
Table 1: Comparison of Electrical Conductivities
| Polymer System | Doping State | Typical Conductivity (S/cm) | Reference |
|---|---|---|---|
| Regioregular P3HT | Pristine (Undoped) | 10⁻⁵ - 10⁻⁷ | [2] |
| P3HT Film | Doped with F4TCNQ | ~1 - 10 | [2] |
| Polar Polythiophene p(g₄2T-T) | Doped with pTSA (co-processed) | up to 120 | [2] |
| Polythiophene-alkylsulfonate | Precursor (Ester form) | >10⁻⁸ (Insulative) | [3] |
| Polythiophene-alkylsulfonic acid | Self-Doped (Acid form) | 5.03 – 6.69 x 10⁻² |[3] |
Table 2: Typical Parameters for Chemical Oxidative Polymerization of Functionalized Thiophenes
| Parameter | Typical Value | Purpose / Rationale | Reference |
|---|---|---|---|
| Monomer | 3-substituted thiophene | Provides solubility and functionality | [8] |
| Oxidant | Ferric Chloride (FeCl₃) | Initiates polymerization by oxidizing the monomer | [8] |
| Monomer:Oxidant Ratio | 1:2 to 1:4 (molar) | Ensures complete polymerization | [8] |
| Solvent | Chloroform, Nitrobenzene | Solubilizes monomer and growing polymer | [8] |
| Temperature | 0°C to Room Temperature | Controls reaction rate and polymer properties | [8] |
| Reaction Time | 4 - 24 hours | Allows for sufficient chain growth |[8][9] |
Key Characterization Techniques
-
UV-Vis-NIR Spectroscopy: This is a primary tool for confirming doping. The neutral polymer exhibits a strong π-π* transition in the visible range (e.g., ~450-600 nm for P3HT). Upon doping, this peak diminishes, and two new absorption bands appear at lower energies, often in the NIR region (>800 nm). These new bands are the signature of polaron and bipolaron charge carriers.[2][3]
-
Infrared (IR) Spectroscopy: Can be used to confirm the conversion of a sulfonate ester to a sulfonic acid. The disappearance of ester C=O stretches and the appearance of broad O-H and S=O stretches of the -SO₃H group are key indicators.[3]
-
Four-Point Probe Measurement: This is the standard method for accurately measuring the sheet resistance of the polymer film, which is then used to calculate the electrical conductivity.
Conclusion
Thiophene-2-sulfonic acid and, more broadly, thiophenes functionalized with sulfonic acid groups are integral to the advancement of conductive polymer science. The ability to create self-doped systems by covalently bonding the acid functionality to the polymer backbone offers a robust solution to the stability and processability challenges that have historically limited these materials. The protocols and mechanistic explanations provided herein offer a comprehensive framework for researchers to synthesize and characterize these advanced materials. By understanding the causality behind each experimental choice—from the selection of a regioregular polymerization technique to the method of deprotection—scientists can rationally design and develop next-generation conductive polymers for applications ranging from flexible electronics and sensors to bio-integrated devices.
References
- 1. Polythiophene - Wikipedia [en.wikipedia.org]
- 2. Highly stable doping of a polar polythiophene through co-processing with sulfonic acids and bistriflimide - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C8TC01593G [pubs.rsc.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Synthesis and properties of polythiophenes bearing alkylsulfonic acid esters at the side chain - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO1991019021A1 - Polymerization of thiophene and its derivatives - Google Patents [patents.google.com]
Application Notes and Protocols for the Sulfonation of Thiophene
Abstract
This document provides a comprehensive technical guide for the sulfonation of thiophene, a cornerstone reaction for the synthesis of valuable chemical intermediates. Thiophene's high reactivity towards electrophilic aromatic substitution makes it a prime substrate for functionalization, with the resulting thiophene-2-sulfonic acid serving as a crucial building block in medicinal chemistry and materials science.[1] We will delve into the underlying reaction mechanism, present a field-proven, step-by-step experimental protocol using concentrated sulfuric acid, and provide detailed guidelines for product characterization and troubleshooting. This guide is designed for researchers, chemists, and drug development professionals seeking a robust and well-understood methodology for this important transformation.
Introduction: The Significance of Thiophene Sulfonation
Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, exhibits significantly greater reactivity towards electrophilic aromatic substitution (SEAr) than its carbocyclic analog, benzene.[2][3] This heightened reactivity allows for functionalization under milder conditions. Among these transformations, sulfonation is particularly noteworthy.
The primary product, this compound (C₄H₄O₃S₂), is a versatile intermediate.[4][5] The sulfonic acid moiety can be converted into other functional groups, such as sulfonyl chlorides and sulfonamides, which are prevalent in a wide range of pharmaceuticals, including antibacterial sulfa drugs and anti-inflammatory agents.[1][6] Furthermore, the polarity imparted by the sulfonic acid group can be leveraged to modify the solubility and pharmacokinetic properties of drug candidates.[1] This protocol focuses on the direct sulfonation method, valued for its operational simplicity and reliance on readily available reagents.[1]
Reaction Mechanism: Electrophilic Aromatic Substitution
The sulfonation of thiophene proceeds via the classical electrophilic aromatic substitution (SEAr) pathway. The reaction can be dissected into three key steps:
-
Generation of the Electrophile: In the presence of concentrated sulfuric acid, sulfur trioxide (SO₃) acts as the active electrophile. In fuming sulfuric acid (oleum), SO₃ is already present. In concentrated sulfuric acid, it is in equilibrium, and the active electrophile can also be considered the protonated form, HSO₃⁺.[7]
-
Nucleophilic Attack and Formation of the Sigma Complex: The electron-rich thiophene ring acts as a nucleophile. The attack occurs preferentially at the C-2 (alpha) position due to superior resonance stabilization of the resulting carbocation intermediate (also known as a sigma complex or arenium ion) compared to attack at the C-3 (beta) position.[1][8]
-
Deprotonation and Aromatization: A weak base, typically the bisulfate ion (HSO₄⁻) present in the reaction medium, abstracts a proton from the C-2 carbon. This restores the aromaticity of the thiophene ring and yields the final product, this compound.[7]
Figure 1: Mechanism of the electrophilic sulfonation of thiophene.
Experimental Protocol: Synthesis of this compound
This protocol details the direct sulfonation of thiophene using concentrated sulfuric acid, followed by isolation as a barium salt intermediate—a common strategy to facilitate purification.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Thiophene (C₄H₄S) | Reagent Grade, ≥99% | Sigma-Aldrich | Store away from ignition sources. |
| Sulfuric Acid (H₂SO₄) | ACS Reagent, 95-98% | Fisher Scientific | Highly corrosive. Handle with extreme care. |
| Barium Carbonate (BaCO₃) | ACS Reagent, ≥99% | VWR | Toxic if inhaled or swallowed. |
| Deionized Water | Type II | In-house | --- |
| Ice | --- | In-house | For cooling baths and quenching. |
| 250 mL Round-Bottom Flask | --- | --- | Must be dry. |
| 100 mL Addition Funnel | --- | --- | --- |
| Magnetic Stirrer & Stir Bar | --- | --- | --- |
| Ice-Salt Bath | --- | --- | To maintain low temperatures. |
| Buchner Funnel & Filter Flask | --- | --- | For vacuum filtration. |
| Rotary Evaporator | --- | --- | For solvent removal. |
Safety Precautions
-
General: This procedure must be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including a flame-retardant lab coat, chemical splash goggles, and acid-resistant gloves (e.g., butyl rubber), is mandatory.[9] An emergency shower and eyewash station must be accessible.
-
Chemical Hazards:
-
Thiophene: Highly flammable liquid and vapor. Harmful if swallowed.[2]
-
Concentrated Sulfuric Acid: Causes severe skin burns and eye damage. Reacts violently with water.
-
Barium Carbonate: Harmful if swallowed or inhaled.
-
-
Procedural Hazards: The sulfonation reaction is highly exothermic.[10] Strict temperature control is critical to prevent runaway reactions and the formation of disulfonated byproducts or charring.[1]
Step-by-Step Procedure
Part A: Sulfonation Reaction
-
Setup: Place a 250 mL round-bottom flask containing a magnetic stir bar in an ice-salt bath on a magnetic stirrer. Equip the flask with a 100 mL pressure-equalizing addition funnel.
-
Acid Preparation: Carefully measure 50 mL (approx. 92 g, 0.94 mol) of concentrated sulfuric acid and add it to the round-bottom flask. Allow the acid to cool to below 5°C with gentle stirring.
-
Thiophene Addition: Measure 21.0 g (20 mL, 0.25 mol) of thiophene and place it in the addition funnel.
-
Reaction Execution: Add the thiophene dropwise to the cold, stirring sulfuric acid over a period of 60-90 minutes. Crucial: Maintain the internal reaction temperature between 5-10°C throughout the addition. A rapid temperature increase indicates an uncontrolled exotherm.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature (approx. 25°C). Continue stirring for an additional 2 hours to ensure the reaction goes to completion. The mixture should become a dark, viscous solution.
Part B: Work-up and Isolation of Barium Salt
-
Quenching: Prepare a 1 L beaker containing approximately 400 g of crushed ice. While stirring vigorously, slowly and carefully pour the reaction mixture onto the ice. This step is highly exothermic and should be done cautiously in the fume hood.
-
Neutralization and Precipitation: Slowly add solid barium carbonate to the acidic solution in small portions. Effervescence (release of CO₂) will occur. Continue adding BaCO₃ until the fizzing ceases and the solution is no longer acidic (test with pH paper, target pH ≈ 6-7). This step precipitates both the excess sulfuric acid as insoluble barium sulfate (BaSO₄) and the product as the sparingly soluble barium thiophene-2-sulfonate.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the filter cake with two 50 mL portions of cold deionized water to remove any soluble impurities.
Part C: Conversion to Free Acid and Final Purification
-
Salt Conversion: Transfer the moist filter cake to a 500 mL beaker and add 200 mL of deionized water. Heat the suspension to 80-90°C with stirring.
-
Acidification: While hot, add just enough 2 M sulfuric acid dropwise to precipitate all the barium as BaSO₄. The completion point is reached when a drop of the added acid no longer causes immediate cloudiness in the clear supernatant. Avoid adding a large excess of acid.
-
Purification: Filter the hot solution by gravity or vacuum filtration to remove the precipitated BaSO₄.
-
Final Product: Transfer the clear filtrate, which contains the this compound, to a round-bottom flask. Remove the water under reduced pressure using a rotary evaporator. The final product is typically a white to off-white solid or a viscous syrup.[4][11] Dry further in a vacuum desiccator. A typical yield is around 70%.[1]
Figure 2: Experimental workflow for the synthesis of this compound.
Product Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized this compound.
| Technique | Expected Results |
| Appearance | White to off-white crystalline solid or viscous syrup. |
| Molecular Formula | C₄H₄O₃S₂ |
| Molecular Weight | 164.20 g/mol [5] |
| ¹H NMR (D₂O) | Three signals in the aromatic region (~7.0-8.0 ppm). Expect doublet of doublets for H5, doublet of doublets for H3, and a triplet (doublet of doublets) for H4, reflecting the coupling patterns of the 3-spin system on the thiophene ring. The sulfonic acid group is strongly deshielding. |
| ¹³C NMR (D₂O) | Four distinct signals expected for the aromatic carbons. The carbon bearing the sulfonic acid group (C2) will be significantly shifted. |
| FT-IR (KBr Pellet) | Strong, broad O-H stretch (~3400-3200 cm⁻¹); Strong S=O asymmetric and symmetric stretches (~1250-1150 cm⁻¹ and ~1080-1030 cm⁻¹); C-H aromatic stretches (>3000 cm⁻¹); C=C aromatic stretches (~1600-1400 cm⁻¹). |
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Dark/Black Product (Charring) | Reaction temperature was too high. | Improve cooling efficiency. Ensure slow, dropwise addition of thiophene. |
| Low Yield | Incomplete reaction. | Increase reaction time at room temperature. Ensure stoichiometric ratios are correct. |
| Loss during work-up. | Ensure complete precipitation of barium salts. Wash filter cakes with minimal cold water to avoid dissolving the product salt. | |
| Product is an Oily Syrup | Presence of residual water or impurities. | Ensure complete drying under high vacuum. Consider recrystallization of the barium salt intermediate before conversion to the free acid. |
References
- 1. This compound | 79-84-5 | Benchchem [benchchem.com]
- 2. Thiophene - Wikipedia [en.wikipedia.org]
- 3. brainly.in [brainly.in]
- 4. chemscene.com [chemscene.com]
- 5. This compound | C4H4O3S2 | CID 165170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Buy 3-[(4-chlorophenyl)sulfamoyl]thiophene-2-carboxylic acid | 496051-23-1 [smolecule.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. nj.gov [nj.gov]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. This compound | CymitQuimica [cymitquimica.com]
Application Notes & Protocols: Thiophene-2-sulfonic acid as a Key Intermediate in Pharmaceutical Synthesis
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of thiophene-2-sulfonic acid as a versatile intermediate in the synthesis of pharmaceutical compounds. We will delve into its fundamental chemical properties, explore validated synthetic protocols, and discuss its application in the generation of complex molecular scaffolds. The causality behind experimental choices, self-validating protocols, and authoritative references are integrated to ensure scientific integrity and practical utility.
Introduction: The Strategic Importance of the Thiophene Moiety
The thiophene ring is a privileged scaffold in medicinal chemistry, frequently employed as a bioisostere for the benzene ring in a multitude of FDA-approved drugs.[1] Its unique electronic and steric properties often lead to enhanced pharmacological activity and improved pharmacokinetic profiles. This compound, in particular, serves as a foundational starting material for an array of thiophene derivatives. The sulfonic acid group not only enhances the water solubility of synthetic intermediates, a significant advantage for purification and handling, but also acts as a versatile functional handle for subsequent chemical transformations.[1]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for process optimization and safety.
| Property | Value | Source |
| Molecular Formula | C4H4O3S2 | PubChem[2] |
| Molecular Weight | 164.2 g/mol | PubChem[2] |
| Appearance | Not specified, typically a solid | - |
| Purity | Typically ≥95% | ChemScene[3] |
| Solubility | Highly water-soluble | BenchChem[1] |
| pKa (Sulfinic group) | ~2.5–3.0 (estimated for the related sulfinic acid) | Vulcanchem[4] |
Core Synthesis and Mechanistic Considerations
The primary route for the synthesis of this compound is the direct electrophilic sulfonation of thiophene. The thiophene ring is significantly more reactive than benzene towards electrophilic aromatic substitution, with the reaction preferentially occurring at the C-2 position.[1]
Reaction Mechanism: The sulfonation of thiophene typically proceeds via the attack of an electrophilic sulfur trioxide (SO3) or a related species on the electron-rich thiophene ring, forming a resonance-stabilized carbocation intermediate (sigma complex). Subsequent deprotonation restores the aromaticity of the ring, yielding this compound.
A general workflow for the synthesis and subsequent derivatization is illustrated below:
Caption: General synthetic workflow from thiophene to thiophene-2-sulfonamide derivatives.
Protocol: Synthesis of this compound via Direct Sulfonation
This protocol describes a standard laboratory-scale synthesis of this compound.
Materials:
-
Thiophene (reagent grade)
-
Concentrated sulfuric acid (95-98%)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask with a reflux condenser
-
Dropping funnel
Procedure:
-
In a fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and place it in an ice bath.
-
Carefully add 50 mL of concentrated sulfuric acid to the flask and begin stirring.
-
Slowly add 8.4 g (0.1 mol) of thiophene to the stirred sulfuric acid via a dropping funnel over a period of 30-45 minutes, ensuring the temperature of the reaction mixture does not exceed 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2 hours.
-
Carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker.
-
The product, this compound, will be in the aqueous layer. This solution can be used directly for some applications or further purified.
Causality and Experimental Choices:
-
Low Temperature: The initial low temperature is crucial to control the exothermic nature of the sulfonation reaction and to minimize the formation of byproducts.
-
Stirring: Continuous stirring ensures efficient mixing and heat dissipation.
-
Quenching on Ice: Pouring the reaction mixture onto ice serves to dilute the strong acid and precipitate any unreacted starting material, while the product remains in the aqueous phase.
Application in Pharmaceutical Synthesis: A Case Study
This compound and its derivatives are integral to the synthesis of a wide range of pharmaceuticals. For instance, the thiophene ring is a key component in drugs such as the NSAID lornoxicam.[5] The sulfonamide group, readily derived from this compound, is a privileged structure in medicinal chemistry, appearing in diuretics, anticonvulsants, and anti-inflammatory agents.
The conversion of this compound to thiophene-2-sulfonyl chloride is a pivotal step, as the sulfonyl chloride is a highly reactive intermediate for the synthesis of sulfonamides.[1]
Caption: Synthesis of N-substituted thiophene-2-sulfonamides.
Protocol: Synthesis of a Thiophene-2-sulfonamide Derivative
This protocol outlines the synthesis of a representative N-substituted thiophene-2-sulfonamide from thiophene-2-sulfonyl chloride.
Materials:
-
Thiophene-2-sulfonyl chloride
-
A primary amine (e.g., aniline)
-
Anhydrous diethyl ether or dichloromethane
-
Triethylamine or pyridine (as a base)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
Dissolve 1.83 g (0.01 mol) of thiophene-2-sulfonyl chloride in 20 mL of anhydrous diethyl ether in a round-bottom flask under a nitrogen atmosphere.
-
In a separate flask, dissolve 0.93 g (0.01 mol) of aniline and 1.01 g (0.01 mol) of triethylamine in 10 mL of anhydrous diethyl ether.
-
Slowly add the aniline solution to the stirred solution of thiophene-2-sulfonyl chloride at room temperature.
-
Stir the reaction mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Self-Validating System:
-
TLC Monitoring: Regular monitoring of the reaction by TLC allows for the determination of the reaction endpoint, preventing the formation of degradation products.
-
Work-up Procedure: The aqueous work-up is designed to remove unreacted starting materials, the base, and the salt byproduct, ensuring a cleaner crude product for purification.
Analytical and Quality Control
The purity and identity of this compound and its derivatives are critical for their use in pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) is a standard analytical technique for this purpose.
Typical HPLC Method Parameters:
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Safety and Handling
This compound and its derivatives should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[6] Thiophene itself is a flammable liquid and should be handled with care.[7] For detailed safety information, always consult the Safety Data Sheet (SDS) for each specific compound.[6][7]
References
- 1. This compound | 79-84-5 | Benchchem [benchchem.com]
- 2. This compound | C4H4O3S2 | CID 165170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. Thiophene-2-sulfinic acid () for sale [vulcanchem.com]
- 5. Thiophene [chemeurope.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: Polymerization of Thiophene Derivatives Using Sulfonic Acid Groups
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the polymerization of thiophene derivatives, with a specific focus on the strategic incorporation and role of sulfonic acid groups. Pristine polythiophene is hydrophobic and insoluble in common solvents, which limits its processability and applications, especially in biological contexts.[1][2][3] The introduction of sulfonic acid (-SO₃H) moieties as side chains dramatically alters the physicochemical properties of polythiophenes, imparting water solubility and enabling a host of novel applications in bio-sensing, optoelectronics, and drug delivery.[1][2][3] This guide will delve into the underlying principles, detailed experimental protocols, and critical considerations for the synthesis and polymerization of sulfonated thiophene monomers.
Introduction: The Strategic Imperative for Sulfonation
Polythiophenes (PTs) are a prominent class of conjugated polymers renowned for their exceptional optical and electronic properties.[2][3] These properties, which include tunable fluorescence and electrical conductivity, stem from the delocalized π-electron system along the polymer backbone. However, the inherent hydrophobicity and poor solubility of unsubstituted polythiophene present significant hurdles for many advanced applications that require solution-based processing or biocompatibility.[1][2][3]
The introduction of ionic pendant groups, particularly sulfonic acid groups, is a powerful strategy to overcome these limitations.[1][2][3] The sulfonic acid moiety (-SO₃H) is highly effective at inducing water solubility.[4] This not only facilitates easier processing but also opens the door to a wide range of applications in aqueous environments, such as the development of biosensors for detecting DNA, RNA, and other biomolecules.[1][2][3] Furthermore, the presence of sulfonic acid groups can influence the polymer's electronic properties through self-doping, leading to enhanced conductivity.[5]
This guide will explore the synthesis of sulfonated thiophene monomers and their subsequent polymerization via chemical and electrochemical methods. We will examine the causal relationships between the monomer structure, polymerization conditions, and the final properties of the resulting water-soluble polythiophenes.
Synthesis of Sulfonated Thiophene Monomers
The journey to water-soluble polythiophenes begins with the synthesis of thiophene monomers functionalized with sulfonic acid or sulfonate ester side chains. The length and chemical nature of the alkyl chain connecting the sulfonic acid group to the thiophene ring are critical design parameters that influence solubility, steric hindrance during polymerization, and the final polymer's morphology.
A common strategy involves a multi-step synthesis starting from a 3-substituted thiophene. For instance, a thiophene derivative bearing a terminal hydroxyl group on an alkyl side chain can be reacted with a sulfonating agent. Alternatively, monomers with protected sulfonate groups, such as esters, can be synthesized first and then hydrolyzed to the sulfonic acid form after polymerization.[5][6]
Illustrative Synthetic Pathway: 3-(alkanesulfonate)thiophene Monomer
The following diagram outlines a generalized synthetic route for preparing a thiophene monomer with an alkyl sulfonate side chain, a precursor for subsequent polymerization.
References
- 1. Water soluble polythiophenes: preparation and applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Water soluble polythiophenes: preparation and applications - RSC Advances (RSC Publishing) DOI:10.1039/C4RA16496B [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Functionalization of different polymers with sulfonic groups as a way to coat them with a biomimetic apatite layer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Synthesis and properties of polythiophenes bearing alkylsulfonic acid esters at the side chain - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: The Strategic Use of Thiophene-2-sulfonic Acid in the Synthesis of Advanced Azo Dye Molecules
For Distribution To: Researchers, Organic Chemists, and Drug Development Professionals
Abstract
The thiophene nucleus is a privileged scaffold in the world of chromophores, offering a unique combination of aromaticity, electron-rich character, and versatile reactivity.[1][2] When functionalized with a sulfonic acid group, specifically as thiophene-2-sulfonic acid, it becomes a foundational building block for water-soluble, high-performance azo dyes. This guide provides an in-depth exploration of the chemical principles, strategic considerations, and detailed experimental protocols for leveraging this compound derivatives in the synthesis of custom dye molecules. We will elucidate the causality behind key experimental choices, from the initial functionalization of the thiophene ring to the final azo coupling, providing researchers with a robust framework for innovation.
The Underlying Chemistry: Why this compound?
Thiophene-based azo dyes are of significant interest due to their high tinctorial strength, bright hues ranging from red to blue, and excellent lightfastness properties, often serving as viable alternatives to more expensive anthraquinone dyes.[1][3][4] The incorporation of a sulfonic acid (-SO₃H) group imparts several critical advantages:
-
Aqueous Solubility: The sulfonic acid group is strongly acidic and readily ionizes (R-SO₃H → R-SO₃⁻ + H⁺), rendering the final dye molecule soluble in water.[1] This is paramount for applications in textile dyeing, inks, and biological staining.
-
Enhanced Dye-Fiber Interaction: The anionic sulfonate group can form strong ionic bonds with cationic sites on fibers like wool, silk, and nylon, leading to excellent wash fastness.
-
Electronic Modulation: The -SO₃H group is a powerful electron-withdrawing group. This property deactivates the thiophene ring towards further electrophilic substitution, influencing the regioselectivity of subsequent reactions and modulating the final color of the dye by altering the energy of the π-π* electronic transitions.[5]
However, this compound is not the direct precursor for azo dye synthesis. The key synthetic strategy involves its conversion into a diazotizable amine, typically 5-aminothis compound . This multi-step process is the cornerstone of creating azo dyes from this starting material.[5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₄O₃S₂ | [6][7] |
| Molecular Weight | 164.2 g/mol | [5][6][7] |
| Appearance | Solid | [6] |
| CAS Number | 79-84-5 | [6][7] |
| Key Intermediate | 5-Aminothis compound | [5] |
The Synthetic Workflow: A Multi-Step Approach
The conversion of this compound into a vibrant azo dye is a logical, sequential process. Each step builds upon the last, culminating in the final chromophore. The overall workflow is visualized below.
Caption: Overall workflow for synthesizing an azo dye from this compound.
Detailed Experimental Protocols
These protocols provide a self-validating framework for the synthesis of a representative thiophene-based azo dye. Safety precautions, including the use of a fume hood, safety glasses, gloves, and a lab coat, are mandatory.
Protocol 1: Nitration of this compound
Objective: To introduce a nitro group at the 5-position of the thiophene ring, creating the precursor for the essential amine.
-
Causality: The sulfonic acid group at the 2-position is a meta-director. However, in the highly activated thiophene ring system, electrophilic substitution is strongly favored at the 5-position (the other alpha-position), which is electronically analogous to the para-position in benzene.
Materials:
-
This compound (1.64 g, 10 mmol)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice bath, magnetic stirrer, 100 mL round-bottom flask
Procedure:
-
In the 100 mL round-bottom flask, carefully add 10 mL of concentrated sulfuric acid.
-
Cool the flask in an ice bath to 0-5 °C with continuous stirring.
-
Slowly add the this compound (1.64 g) to the cold acid. Stir until fully dissolved.
-
Prepare the nitrating mixture by carefully and slowly adding 0.7 mL of concentrated nitric acid to 3 mL of concentrated sulfuric acid in a separate, cooled test tube.
-
Add the nitrating mixture dropwise to the thiophene solution over 30 minutes. Crucial: Maintain the reaction temperature below 10 °C to prevent runaway reactions and unwanted byproducts.
-
After the addition is complete, allow the mixture to stir in the ice bath for an additional 1 hour.
-
Carefully pour the reaction mixture onto 50 g of crushed ice in a beaker. This will precipitate the product.
-
Collect the solid product, 5-nitrothis compound, by vacuum filtration. Wash the solid with a small amount of ice-cold water.
-
Dry the product under vacuum.
Validation Checkpoint: The formation of a pale yellow precipitate upon quenching with ice indicates the successful formation of the nitrated product.
Protocol 2: Reduction to 5-Aminothis compound
Objective: To reduce the nitro group to a primary amine, which is required for diazotization.
-
Causality: Common reducing agents like tin(II) chloride in hydrochloric acid are effective for converting aromatic nitro groups to amines without affecting the sulfonic acid or the thiophene ring.
Materials:
-
5-Nitrothis compound (from Protocol 1)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O, ~6.8 g, 30 mmol)
-
Concentrated Hydrochloric Acid (HCl, 37%)
-
Sodium hydroxide (NaOH) solution (5 M)
Procedure:
-
Suspend the 5-nitrothis compound in 20 mL of water in a 250 mL flask.
-
Add 20 mL of concentrated HCl.
-
Add the tin(II) chloride dihydrate in portions with vigorous stirring. The reaction is exothermic; use an ice bath to maintain the temperature around 20-30 °C.
-
After the addition is complete, heat the mixture to 90-100 °C on a water bath for 1 hour to ensure the reaction goes to completion.
-
Cool the reaction mixture in an ice bath. The aminothiophene product will be present as a tin complex.
-
Carefully neutralize the mixture by slowly adding 5 M NaOH solution until the pH is ~7-8. This will precipitate tin hydroxides.
-
Filter the mixture to remove the tin salts. The filtrate contains the desired 5-aminothis compound. This solution is often used directly in the next step without isolating the solid amine.
Validation Checkpoint: A spot test of the reaction mixture on TLC should show the disappearance of the starting nitro compound. The resulting solution is typically much lighter in color.
Protocol 3: Diazotization of 5-Aminothis compound
Objective: To convert the primary amine into a highly reactive diazonium salt. This is the key electrophile for the color-forming reaction.
-
Causality: The reaction of a primary aromatic amine with nitrous acid (formed in situ from NaNO₂ and HCl) creates a diazonium salt (-N₂⁺). This process must be performed at low temperatures (0-5 °C) because diazonium salts are unstable and will readily decompose at higher temperatures, losing N₂ gas to form a phenol.[8][9]
Materials:
-
Aqueous solution of 5-aminothis compound (from Protocol 2)
-
Sodium nitrite (NaNO₂, 0.76 g, 11 mmol)
-
Concentrated Hydrochloric Acid (HCl, 37%)
-
Starch-iodide paper
Procedure:
-
Transfer the filtrate from Protocol 2 to a beaker and add an additional 5 mL of concentrated HCl.
-
Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
In a separate beaker, dissolve the sodium nitrite (0.76 g) in 5 mL of water and cool the solution.
-
Add the sodium nitrite solution dropwise to the cold amine solution over 15-20 minutes. Keep the tip of the addition funnel or pipette below the surface of the liquid.
-
Crucial: Maintain the temperature strictly between 0 and 5 °C.
-
After the addition is complete, continue to stir the mixture for 30 minutes at 0-5 °C.
-
Validation Checkpoint: Test for the presence of excess nitrous acid by touching a drop of the reaction mixture to starch-iodide paper. An immediate dark blue-black color indicates that enough nitrite has been added for complete diazotization.[10] If the test is negative, add a small amount of additional nitrite solution.
-
The resulting cold solution contains the this compound-5-diazonium salt and must be used immediately in the next step.
Protocol 4: Azo Coupling with N,N-diethylaniline
Objective: To perform the electrophilic aromatic substitution reaction between the diazonium salt and an electron-rich coupling partner to form the final azo dye.
-
Causality: The diazonium salt is a weak electrophile. It requires a highly activated aromatic ring, such as a phenol or a tertiary aniline, to react.[11][12] The coupling occurs at the para position of the activating group (the -NEt₂) unless it is blocked, in which case it will occur at an ortho position.[11]
Materials:
-
Cold diazonium salt solution (from Protocol 3)
-
N,N-diethylaniline (1.49 g, 10 mmol)
-
Ethanol
-
Sodium acetate
Procedure:
-
In a 400 mL beaker, dissolve N,N-diethylaniline (1.49 g) in 10 mL of ethanol and 20 mL of water containing 1 mL of concentrated HCl.
-
Cool this coupling solution to 0-5 °C in an ice-salt bath with stirring.
-
Slowly, and with vigorous stirring, add the cold diazonium salt solution (from Protocol 3) to the N,N-diethylaniline solution.
-
Validation Checkpoint: An intensely colored solution or precipitate should form almost immediately upon mixing. This is the visual confirmation of azo dye formation.
-
Add a saturated solution of sodium acetate to raise the pH to 4-5. This facilitates the coupling reaction.
-
Continue stirring the mixture in the ice bath for 1-2 hours to ensure the reaction is complete.
-
Collect the precipitated dye by vacuum filtration.
-
Wash the dye with water to remove salts, and then with a small amount of cold ethanol.
-
Dry the final product. The result is a vibrant, water-soluble thiophene azo dye.
Caption: The azo coupling reaction between the thiophene diazonium salt and N,N-diethylaniline.
Applications and Characterization
The resulting sulfonated thiophene azo dyes have a broad range of applications due to their intense color and good fastness properties.[3] They are used extensively in:
-
Textile Industry: For dyeing natural and synthetic fibers.[1][4]
-
Advanced Materials: As components in dye-sensitized solar cells (DSSCs), non-linear optical (NLO) materials, and organic light-emitting diodes (OLEDs).[1][13]
-
Inks and Pigments: For inkjet printing and high-performance coatings.[2]
Table 2: Representative Spectroscopic Data for Thiophene Azo Dyes
The final color and spectroscopic properties are highly dependent on the specific coupling partner and any additional substituents on the thiophene ring.
| Property | Typical Value Range | Significance |
| λmax (in visible range) | 450 - 650 nm | Determines the perceived color of the dye. Electron-donating groups on the coupler and electron-withdrawing groups on the thiophene ring typically cause a bathochromic (red) shift.[13] |
| Molar Absorptivity (ε) | 25,000 - 70,000 M⁻¹cm⁻¹ | A measure of the dye's ability to absorb light (tinctorial strength). Thiophene dyes are known for their high molar absorptivity. |
| Stokes Shift | 50 - 150 nm | For fluorescent dyes, this is the difference between the absorption and emission maxima. Larger Stokes shifts are desirable for imaging applications to minimize spectral overlap.[14] |
References
- 1. espublisher.com [espublisher.com]
- 2. espublisher.com [espublisher.com]
- 3. Thiophene-Based Azo Dyes and Their Applications in Dyes Chemistry [article.sapub.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 79-84-5 | Benchchem [benchchem.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. This compound | C4H4O3S2 | CID 165170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Azo coupling - Wikipedia [en.wikipedia.org]
- 13. Exploration of 4-substituted thiophene-based azo dyes for dye-sensitized solar cells and non-linear optical materials: synthesis and an in silico approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. Thiophene-based organic dye with large Stokes shift and deep red emission for live cell NAD(P)H detection under varying chemical stimuli - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Comprehensive Characterization of Thiophene-2-sulfonic acid
Introduction: The Significance of Rigorous Analytical Characterization of Thiophene-2-sulfonic acid
This compound (CAS No. 79-84-5) is a pivotal building block in contemporary drug discovery and development.[1] Its thiophene moiety serves as a bioisosteric replacement for a benzene ring, a common scaffold in numerous pharmaceuticals, while the sulfonic acid group enhances aqueous solubility and provides a key site for synthetic elaboration.[2] The precise analytical characterization of this compound is paramount to ensure the identity, purity, and stability of starting materials, intermediates, and final active pharmaceutical ingredients (APIs). Inadequate characterization can lead to downstream synthetic failures, compromised biological activity, and potential safety concerns arising from uncharacterized impurities.
This comprehensive guide provides a suite of detailed application notes and protocols for the robust analytical characterization of this compound. The methodologies described herein are grounded in fundamental analytical principles and are designed to be implemented in a research, development, or quality control setting. Each protocol is presented with an emphasis on the underlying scientific rationale, empowering the user to not only execute the procedures but also to troubleshoot and adapt them as necessary.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for the selection and optimization of analytical methodologies.
| Property | Value | Source |
| Molecular Formula | C₄H₄O₃S₂ | [1][3] |
| Molecular Weight | 164.20 g/mol | [1][3] |
| Appearance | Solid | [1] |
| Purity (Typical) | ≥95% | [1] |
| Storage | Sealed in dry, 2-8°C |
I. Chromatographic Analysis for Purity and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of this compound and for the separation and quantification of process-related impurities and degradation products. A reversed-phase method is typically employed, leveraging the polarity of the sulfonic acid group.
The "Why": Causality Behind Experimental Choices
-
Reversed-Phase C18 Column: The non-polar C18 stationary phase provides excellent retention for the thiophene ring, while the polar mobile phase allows for the elution of the highly polar sulfonic acid moiety. This combination affords a robust separation mechanism.
-
Acidified Mobile Phase: The addition of an acid, such as trifluoroacetic acid (TFA) or phosphoric acid, to the mobile phase serves to suppress the ionization of the sulfonic acid group. This results in a more retained and symmetrically shaped peak, as the neutral form of the analyte interacts more consistently with the stationary phase.
-
UV Detection: The thiophene ring contains a chromophore that absorbs UV radiation, making UV detection a simple and effective method for quantification. The selection of an appropriate wavelength is critical for achieving optimal sensitivity.
Workflow for HPLC Purity Determination
References
Application Notes & Protocols: Derivatization of Thiophene-2-sulfonic Acid for Medicinal Chemistry
Abstract
The thiophene ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to act as a bioisostere for phenyl rings make it a cornerstone of modern drug design.[1] Thiophene-2-sulfonic acid, in particular, serves as a versatile and strategic starting material for creating diverse compound libraries. This document provides a detailed guide for researchers on the derivatization of this compound, focusing on its conversion to sulfonamides and sulfonate esters. We will explore the strategic rationale behind these transformations, provide detailed, field-tested protocols, and discuss the broader context of their application in drug discovery programs.
The Strategic Value of the Thiophene-Sulfonyl Moiety in Drug Design
While the thiophene core itself is valuable, the sulfonic acid group at the 2-position offers a powerful handle for chemical modification. The direct derivatization of the sulfonic acid is challenging; therefore, a critical activation step is required to unlock its synthetic potential. The primary derivatives—sulfonamides and sulfonate esters—are of significant interest for several reasons rooted in the principles of medicinal chemistry.
The Sulfonamide as a Carboxylic Acid Bioisostere
One of the most powerful strategies in lead optimization is the use of bioisosteres—functional groups that retain similar biological activity to the original group but offer improved physicochemical or pharmacokinetic properties.[3][4] The sulfonamide group is a well-established, non-classical bioisostere for the carboxylic acid moiety.[5][6]
Why replace a carboxylic acid? Carboxylic acids, while excellent for forming strong interactions with biological targets, often suffer from several drawbacks:
-
Poor Permeability: Their ionizable nature at physiological pH can limit cell membrane permeability and oral bioavailability.[5]
-
Metabolic Instability: They are susceptible to metabolic processes like acyl-glucuronidation, which can lead to the formation of reactive metabolites and rapid clearance.[4][5]
-
High Plasma Protein Binding: The anionic charge can lead to strong binding to plasma proteins like albumin, reducing the free concentration of the drug available to act on its target.[5][7]
Advantages of the Sulfonamide Moiety:
-
Modulated Acidity: Sulfonamides are significantly weaker acids (pKa ~9–10) compared to carboxylic acids (pKa ~4–5).[6] This reduces the degree of ionization at physiological pH, often improving membrane permeability.
-
Enhanced Metabolic Stability: The sulfonamide bond is generally more resistant to metabolic cleavage and does not undergo glucuronidation, leading to a more stable compound in vivo.[4][6]
-
Diverse Hydrogen Bonding: The N-H and S=O groups can participate in a rich network of hydrogen bonds, effectively mimicking the interactions of a carboxylic acid with a receptor.[6]
By derivatizing this compound into a library of sulfonamides, medicinal chemists can systematically explore this bioisosteric replacement to enhance the drug-like properties of a lead compound.
Core Derivatization Workflow
The conversion of this compound into its key derivatives is not a direct process. It proceeds through a highly reactive intermediate, thiophene-2-sulfonyl chloride . This intermediate is the central hub from which both sulfonamides and sulfonate esters are readily synthesized. The overall workflow is a robust two-step process: Activation followed by Nucleophilic Substitution .
Caption: General workflow for derivatizing this compound.
Experimental Protocols
Safety Precaution: These reactions should be performed in a well-ventilated fume hood by trained personnel. Thionyl chloride is corrosive and reacts violently with water. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
Protocol 1: Activation - Synthesis of Thiophene-2-sulfonyl chloride
This protocol details the critical first step: the conversion of this compound to the highly reactive sulfonyl chloride intermediate.[8]
Rationale: Thionyl chloride (SOCl₂) is a common and effective chlorinating agent for converting sulfonic acids to sulfonyl chlorides. A catalytic amount of N,N-dimethylformamide (DMF) is often used to facilitate the reaction via the formation of the Vilsmeier reagent, which is the active electrophile. The reaction is performed neat or in an inert solvent.
-
Materials:
-
This compound (1.0 eq)
-
Thionyl chloride (SOCl₂) (3.0-5.0 eq)
-
N,N-Dimethylformamide (DMF) (catalytic, ~0.05 eq)
-
Inert solvent (e.g., Dichloromethane or Toluene, optional)
-
Round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl and excess SOCl₂ gas)
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Carefully add thionyl chloride (3.0-5.0 eq) to the flask at room temperature.
-
Add a catalytic amount of DMF (e.g., 1-2 drops) to the mixture. Effervescence (HCl gas evolution) should be observed.
-
Heat the reaction mixture to reflux (typically 70-80 °C) and stir for 2-4 hours. Monitor the reaction progress by TLC (if a suitable system can be devised for the starting material) or by observing the cessation of gas evolution.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride under reduced pressure (vacuum distillation). Caution: The distillate is corrosive.
-
The resulting crude residue is thiophene-2-sulfonyl chloride.[9][10][11] It is often a low-melting solid or oil and is highly moisture-sensitive. Due to its reactivity, it is typically used immediately in the next step without further purification.
-
Protocol 2: Synthesis of Thiophene-2-Sulfonamides
This protocol describes the reaction of the freshly prepared thiophene-2-sulfonyl chloride with a primary or secondary amine to yield the desired sulfonamide.
Rationale: The sulfonyl chloride is a potent electrophile.[8] It readily reacts with nucleophilic amines. A non-nucleophilic base, such as pyridine or triethylamine, is required to scavenge the HCl byproduct generated during the reaction, driving the equilibrium towards the product.
-
Materials:
-
Crude thiophene-2-sulfonyl chloride (from Protocol 1, ~1.0 eq)
-
Primary or secondary amine (1.1-1.5 eq)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Base (e.g., Pyridine or Triethylamine) (2.0 eq)
-
Round-bottom flask, magnetic stirrer
-
-
Procedure:
-
Dissolve the crude thiophene-2-sulfonyl chloride in an anhydrous aprotic solvent (e.g., DCM) in a round-bottom flask under an inert atmosphere. Cool the flask to 0 °C in an ice bath.
-
In a separate flask, dissolve the chosen amine (1.1-1.5 eq) and the base (2.0 eq) in the same anhydrous solvent.
-
Add the amine/base solution dropwise to the stirring solution of thiophene-2-sulfonyl chloride at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the sulfonyl chloride spot has disappeared.
-
Work-up: a. Quench the reaction by adding water or 1M HCl (aq). b. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM or Ethyl Acetate) three times. c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure thiophene-2-sulfonamide.
-
| Amine Reagent | Resulting Sulfonamide Product | Potential Application Area |
| Ammonia (aq.) | Thiophene-2-sulfonamide | Core scaffold |
| Piperidine | 1-(Thiophene-2-sulfonyl)piperidine | CNS targets |
| Aniline | N-Phenylthiophene-2-sulfonamide | Anticancer, Antimicrobial[12] |
| Benzylamine | N-Benzylthiophene-2-sulfonamide | General medicinal chemistry |
Protocol 3: Synthesis of Thiophene-2-Sulfonate Esters
This protocol outlines the synthesis of sulfonate esters via the reaction of thiophene-2-sulfonyl chloride with an alcohol or phenol.
Rationale: Similar to amination, this reaction is a nucleophilic attack on the electrophilic sulfur atom of the sulfonyl chloride. The process is also base-catalyzed to neutralize the HCl byproduct. Sulfonate esters are valuable in their own right and can serve as intermediates or possess biological activity.[13]
-
Materials:
-
Crude thiophene-2-sulfonyl chloride (from Protocol 1, ~1.0 eq)
-
Alcohol or phenol (1.1-1.5 eq)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Base (e.g., Pyridine or Triethylamine) (2.0 eq)
-
Round-bottom flask, magnetic stirrer
-
-
Procedure:
-
Dissolve the crude thiophene-2-sulfonyl chloride in an anhydrous aprotic solvent (e.g., DCM) in a round-bottom flask under an inert atmosphere and cool to 0 °C.
-
In a separate flask, dissolve the alcohol/phenol (1.1-1.5 eq) and the base (2.0 eq) in the same anhydrous solvent.
-
Add the alcohol/base solution dropwise to the stirring solution of thiophene-2-sulfonyl chloride at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.
-
Perform an aqueous work-up and purification as described in Protocol 2 (Steps 6 and 7).
-
Conclusion
This compound is a powerful and cost-effective starting material for accessing a wide range of derivatives with high potential in medicinal chemistry. The two-step process involving activation to the sulfonyl chloride followed by nucleophilic substitution with amines or alcohols provides a reliable and versatile route to synthesize libraries of thiophene-2-sulfonamides and sulfonate esters. The strategic use of the sulfonamide moiety as a carboxylic acid bioisostere, in particular, allows researchers to systematically tune the pharmacokinetic and pharmacodynamic properties of lead compounds, addressing common liabilities such as metabolic instability and poor permeability. The protocols provided herein offer a robust foundation for leveraging this valuable scaffold in drug discovery and development.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drughunter.com [drughunter.com]
- 7. Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-x L inhibitor are tolerated - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05711A [pubs.rsc.org]
- 8. This compound | 79-84-5 | Benchchem [benchchem.com]
- 9. 2-Thiophenesulfonyl chloride | 16629-19-9 [m.chemicalbook.com]
- 10. 2-チオフェンスルホニルクロリド 96% | Sigma-Aldrich [sigmaaldrich.com]
- 11. A15553.14 [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. Design, Synthesis and Bioactivity of Novel Pyrimidine Sulfonate Esters Containing Thioether Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Thiophene-2-sulfonic Acid as a Versatile Building Block for Agrochemicals
Abstract
The thiophene heterocycle is a privileged scaffold in the design of biologically active molecules, with numerous commercial agrochemicals incorporating this moiety to enhance efficacy and modulate physicochemical properties.[1][2][3] Thiophene-2-sulfonic acid (T2SA) and its derivatives, particularly thiophene-2-sulfonyl chloride, serve as highly versatile and reactive intermediates for introducing the thienylsulfonyl group into target molecules. This document provides a comprehensive guide for researchers, outlining the strategic importance of T2SA in the synthesis of modern herbicides and fungicides. We present detailed, field-proven protocols for the synthesis of key agrochemical classes, explain the causality behind experimental choices, and discuss the mode of action of the resulting compounds.
Introduction: The Strategic Value of the Thiophene Scaffold
Thiophene and its derivatives are foundational components in the agrochemical industry.[4][5] The sulfur-containing aromatic ring often serves as a bioisostere for a benzene ring, but its unique electronic properties can lead to improved biological activity, enhanced metabolic stability, and more favorable environmental profiles.[1] Thiophene-based compounds have demonstrated a wide spectrum of pesticidal activities, including herbicidal, fungicidal, and insecticidal effects.[2][6][7]
This compound (T2SA) is a primary starting material for creating a diverse range of these agrochemicals.[8] While stable, the sulfonic acid group is readily converted to the highly reactive thiophene-2-sulfonyl chloride , a key intermediate that allows for the facile construction of sulfonamides and sulfonate esters—core linkages in many potent agrochemicals.[9][10] This guide focuses on the practical application of T2SA as a precursor for two major classes of agrochemicals: sulfonylurea herbicides and sulfonamide fungicides.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is critical for safe handling and successful synthesis.
| Property | Value | Source |
| Molecular Formula | C₄H₄O₃S₂ | [11][12] |
| Molecular Weight | 164.2 g/mol | [11][12] |
| CAS Number | 79-84-5 | [11] |
| Appearance | Solid | [12] |
| IUPAC Name | This compound | [11] |
| Synonyms | 2-Thiophenesulfonic acid | [11] |
Core Synthesis: Activation to Thiophene-2-sulfonyl chloride
The sulfonic acid group (-SO₃H) is not sufficiently reactive for direct coupling with amines or alcohols. Therefore, the first and most critical step is its conversion to the corresponding sulfonyl chloride (-SO₂Cl). This transformation dramatically increases the electrophilicity of the sulfur atom, preparing it for nucleophilic attack. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose.[13]
Protocol 1: Synthesis of Thiophene-2-sulfonyl chloride
This protocol describes the conversion of this compound to thiophene-2-sulfonyl chloride. The reaction is typically performed neat or with a high-boiling inert solvent.
Causality: Thionyl chloride reacts with the sulfonic acid to form a chlorosulfite intermediate, which then decomposes to yield the sulfonyl chloride, sulfur dioxide, and hydrogen chloride gas. The reaction is driven to completion by the evolution of these gaseous byproducts.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Round-bottom flask with reflux condenser
-
Gas trap (e.g., bubbler with NaOH solution)
-
Heating mantle
-
Vacuum distillation apparatus
Procedure:
-
Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Attach a gas trap to the top of the condenser to neutralize the HCl and SO₂ gases produced.
-
Reaction: To the flask, add this compound (1.0 eq). Carefully and slowly add an excess of thionyl chloride (SOCl₂) (approx. 3.0-5.0 eq).
-
Heating: Gently heat the reaction mixture to reflux (approx. 76 °C for neat SOCl₂) and maintain for 2-4 hours.[13] The reaction progress can be monitored by the cessation of gas evolution.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure.
-
Purification: The crude thiophene-2-sulfonyl chloride can be purified by vacuum distillation to yield a colorless to yellow liquid or a low-melting solid.[10]
Safety Note: Thionyl chloride is highly corrosive and reacts violently with water. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Caption: Conversion of T2SA to key agrochemical precursors.
Application in Herbicide Synthesis: Thiophene Sulfonylureas
Sulfonylureas are a major class of herbicides that act by inhibiting acetolactate synthase (ALS), an enzyme essential for the biosynthesis of branched-chain amino acids in plants but not animals.[14][15] This targeted mode of action provides excellent crop selectivity and low application rates. Thiophene-based sulfonylureas have shown high herbicidal activity.[15]
Mechanism of Action: ALS Inhibition
The sulfonylurea herbicide binds to the ALS enzyme, blocking its active site. This prevents the synthesis of valine, leucine, and isoleucine, leading to a cessation of cell division and plant growth, ultimately resulting in plant death.[14][16]
Caption: Mode of action for sulfonylurea herbicides.
Protocol 2: Synthesis of a Thiophene Sulfonylurea Herbicide
This two-step protocol outlines the synthesis of a representative thiophene sulfonylurea, starting from the key thiophene-2-sulfonyl chloride intermediate.
Step A: Synthesis of Thiophene-2-sulfonamide
-
Setup: In a fume hood, dissolve thiophene-2-sulfonyl chloride (1.0 eq) in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a stir bar.
-
Reaction: Cool the solution in an ice bath (0 °C). Slowly add a solution of aqueous ammonia (excess) dropwise with vigorous stirring.
-
Stirring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor completion by Thin Layer Chromatography (TLC).
-
Work-up: If a precipitate forms, filter the solid and wash with cold water. If no solid forms, transfer the mixture to a separatory funnel, separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude sulfonamide.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to yield pure thiophene-2-sulfonamide.
Step B: Coupling to form the Sulfonylurea Causality: The sulfonamide nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the pyrimidinyl carbamate. A base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is used to deprotonate the sulfonamide, increasing its nucleophilicity and facilitating the reaction.[15]
-
Setup: To a solution of thiophene-2-sulfonamide (1.0 eq) from Step A in anhydrous acetonitrile, add the heterocyclic carbamate (e.g., phenyl 4,6-dimethoxypyrimidin-2-yl carbamate) (1.0-1.2 eq).[15]
-
Base Addition: Add a catalytic or stoichiometric amount of a non-nucleophilic base such as DBU (1.1 eq).
-
Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Work-up: Quench the reaction by adding dilute HCl. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solvent under reduced pressure. Purify the resulting solid by recrystallization or silica gel column chromatography to obtain the final thiophene sulfonylurea herbicide.
References
- 1. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. longdom.org [longdom.org]
- 4. Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effect of New Thiophene-Derived Aminophosphonic Derivatives on Growth of Terrestrial Plants. Part 2. Their Ecotoxicological Impact and Phytotoxicity Test Toward Herbicidal Application in Agriculture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | 79-84-5 | Benchchem [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. 2-Thiophenesulfonyl chloride [myskinrecipes.com]
- 11. This compound | C4H4O3S2 | CID 165170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound | CymitQuimica [cymitquimica.com]
- 13. Alcohol to Chloride - Common Conditions [commonorganicchemistry.com]
- 14. Sulfonylurea - Wikipedia [en.wikipedia.org]
- 15. jstage.jst.go.jp [jstage.jst.go.jp]
- 16. Sulfonylurea | chemical compound | Britannica [britannica.com]
High-Yield Synthesis of Thiophene-2-Sulfonyl Chloride: An Application and Protocol Guide for Advanced Chemical Synthesis
Executive Summary
Thiophene-2-sulfonyl chloride is a pivotal building block in the development of pharmaceuticals, agrochemicals, and functional materials. Its intrinsic reactivity and the prevalence of the sulfonamide moiety in bioactive molecules underscore the critical need for robust and high-yield synthetic routes. This guide provides a comprehensive overview of the synthesis of thiophene-2-sulfonyl chloride, with a focus on practical, high-yield laboratory protocols. We will delve into a comparative analysis of common synthetic methodologies, provide a detailed mechanistic exploration of the predominant reaction pathway, and present optimized, step-by-step protocols for its preparation. This document is intended for researchers, scientists, and drug development professionals seeking to streamline the synthesis of this key intermediate, ensuring both high purity and yield.
Introduction: The Strategic Importance of Thiophene-2-Sulfonyl Chloride
The thiophene nucleus is a privileged scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. Thiophene-2-sulfonyl chloride serves as a highly versatile intermediate, primarily for the synthesis of thiophene-based sulfonamides.[1] The sulfonyl chloride group is a potent electrophile, readily reacting with a variety of nucleophiles such as amines, alcohols, and phenols to generate a diverse library of sulfonamide and sulfonate ester derivatives.
Despite its utility, the synthesis of thiophene-2-sulfonyl chloride can be challenging. The thiophene ring is sensitive to strongly acidic and oxidizing conditions, which can lead to polymerization or the formation of undesired byproducts.[2] Therefore, the selection of an appropriate synthetic method and the careful control of reaction parameters are paramount to achieving high yields and purity.
Comparative Analysis of Synthetic Routes
Several methods have been developed for the synthesis of thiophene-2-sulfonyl chloride. The two most prominent approaches are the direct chlorosulfonation of thiophene using chlorosulfonic acid and a milder method employing a pre-formed complex of N,N-dimethylformamide (DMF) and sulfuryl chloride (SO₂Cl₂).
| Method | Reagents | Typical Conditions | Reported Yield | Advantages | Disadvantages | Reference |
| Classical Chlorosulfonation | Thiophene, Chlorosulfonic Acid (ClSO₃H) | Low temperature (-10°C to RT), neat or in a solvent like CH₂Cl₂ | 33-70% | Readily available and inexpensive reagents. | Harsh acidic conditions can lead to side products and polymerization; exothermic reaction requires careful temperature control. | [2][3] |
| DMF-SO₂Cl₂ Complex | Thiophene, DMF, Sulfuryl Chloride (SO₂Cl₂) | Formation of complex at low temp, then reaction with thiophene at elevated temp (e.g., 95-98°C) | ~74% (for thiophene) | Milder conditions, suitable for acid-sensitive thiophenes; one-step procedure. | Requires preparation of the reagent complex; can produce aldehyde byproducts. |
Mechanistic Deep Dive: Electrophilic Aromatic Substitution
The synthesis of thiophene-2-sulfonyl chloride via chlorosulfonation is a classic example of an electrophilic aromatic substitution (SEAr) reaction. The thiophene ring, being electron-rich, is susceptible to attack by strong electrophiles.
Rationale for Regioselectivity: Thiophene is more reactive than benzene towards electrophilic substitution, and the reaction preferentially occurs at the C2 (α) position. This is because the carbocation intermediate formed by attack at C2 is more stable, with the positive charge being delocalized over more resonance structures, including a stable contributor where the sulfur atom participates in charge delocalization.
The electrophile in the chlorosulfonation reaction is believed to be the chlorosulfonium ion (SO₂Cl⁺), which is generated in situ from chlorosulfonic acid.
Optimized Protocols for High-Yield Synthesis
The following protocols provide detailed, step-by-step instructions for the synthesis of thiophene-2-sulfonyl chloride. Extreme caution must be exercised when handling chlorosulfonic acid and sulfuryl chloride as they are highly corrosive and react violently with water. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.
Protocol 1: Classical Chlorosulfonation with Chlorosulfonic Acid
This method is cost-effective but requires stringent temperature control to minimize side reactions.
Materials:
-
Thiophene (C₄H₄S)
-
Chlorosulfonic acid (ClSO₃H)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Ice
-
Sodium bicarbonate (NaHCO₃), 5% aqueous solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer
-
Ice-salt bath
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a 250 mL three-neck round-bottom flask, place chlorosulfonic acid (e.g., 4 equivalents). Cool the flask to -10°C using an ice-salt bath.
-
Addition of Thiophene: Add thiophene (e.g., 1 equivalent) dropwise to the cold, stirred chlorosulfonic acid over a period of approximately 20-30 minutes, ensuring the internal temperature does not rise above -5°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
Work-up: Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This step is highly exothermic and will generate HCl gas.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic extracts and wash successively with water (2 x 50 mL), 5% sodium bicarbonate solution (2 x 50 mL, to neutralize any remaining acid), and finally with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation to yield thiophene-2-sulfonyl chloride as a colorless to pale yellow liquid.[4]
Protocol 2: Synthesis via DMF-SO₂Cl₂ Complex
This method is generally higher yielding and more suitable for thiophene derivatives that are sensitive to strong acids.
Materials:
-
N,N-Dimethylformamide (DMF)
-
Sulfuryl chloride (SO₂Cl₂)
-
Thiophene (C₄H₄S)
-
Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)
-
Ice
-
Sodium bicarbonate (NaHCO₃), 5% aqueous solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Water bath
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Formation of the Complex: In a round-bottom flask, cool DMF (e.g., 1.3 equivalents) in an ice bath. Add freshly distilled sulfuryl chloride (e.g., 1.3 equivalents) dropwise with shaking, keeping the temperature below 25°C. A solid complex will form within 10 minutes. Keep the complex at this temperature for an additional 30 minutes.
-
Reaction with Thiophene: Add thiophene (e.g., 1 equivalent) to the pre-formed complex. Heat the mixture in a water bath at 95-98°C for 1 hour with occasional shaking. The mixture will become a viscous brown liquid.
-
Work-up: Cool the reaction mixture and pour it into a beaker containing a large amount of crushed ice.
-
Extraction: Transfer the mixture to a separatory funnel and extract with chloroform or dichloromethane (3 x 50 mL).
-
Washing: Combine the organic extracts and wash successively with water, 5% sodium bicarbonate solution, and again with water.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting liquid by vacuum distillation to obtain thiophene-2-sulfonyl chloride.
Process Optimization and Troubleshooting
-
Temperature Control: For the chlorosulfonic acid method, maintaining a low temperature during the addition of thiophene is crucial to prevent the formation of di-substituted products (thiophene-2,4- and 2,5-disulfonyl chlorides) and polymerization.[2]
-
Moisture Sensitivity: Thiophene-2-sulfonyl chloride is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid.[5] All glassware should be thoroughly dried, and anhydrous solvents should be used.
-
Purity of Reagents: The use of freshly distilled thiophene and sulfuryl chloride can improve the yield and purity of the final product.
-
Work-up: The quenching step with ice must be performed slowly and with efficient cooling and stirring to control the exothermic reaction. The subsequent washing with sodium bicarbonate solution is essential to remove acidic impurities that can catalyze the degradation of the product.
-
Purification: Vacuum distillation is the most effective method for purifying thiophene-2-sulfonyl chloride. The boiling point is approximately 130-132°C at 14 mmHg.[1][4]
Characterization and Quality Control
The identity and purity of the synthesized thiophene-2-sulfonyl chloride can be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the product.
-
Infrared (IR) Spectroscopy: The presence of characteristic peaks for the S=O stretches (around 1380 and 1180 cm⁻¹) and the thiophene ring will be observed.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to assess the purity and confirm the molecular weight of the product.
Safety and Handling
-
Chlorosulfonic Acid: Is extremely corrosive and reacts violently with water, releasing toxic HCl gas. It can cause severe burns to the skin and eyes. Handle only in a chemical fume hood with appropriate PPE.
-
Sulfuryl Chloride: Is a corrosive and toxic liquid that also reacts with water. It is a lachrymator.
-
Thiophene-2-sulfonyl chloride: Is a corrosive compound that causes severe skin burns and eye damage. It is also moisture-sensitive.
-
Waste Disposal: All waste materials should be neutralized and disposed of in accordance with institutional and local regulations.
Conclusion
The synthesis of thiophene-2-sulfonyl chloride is a fundamental transformation for accessing a wide array of valuable sulfonamide derivatives. While the classical chlorosulfonation method is widely used, the DMF-SO₂Cl₂ complex offers a milder and often higher-yielding alternative, particularly for sensitive substrates. By carefully selecting the synthetic route and meticulously controlling the reaction conditions as outlined in this guide, researchers can reliably produce high-purity thiophene-2-sulfonyl chloride, enabling further advancements in drug discovery and materials science.
References
Application Notes and Protocols for Thiophene-2-sulfonic Acid in Organic Electronics
Introduction: The Role of Thiophene-2-sulfonic Acid in Enhancing Conductivity
Thiophene-based organic semiconductors are foundational materials in the field of organic electronics, integral to the development of devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1] The performance of these devices is critically dependent on the electrical conductivity of their constituent layers. This compound (T2SA), a derivative of the thiophene heterocycle, emerges as a significant small molecule for modulating and enhancing the conductivity of conducting polymers, particularly hole-transport layers (HTLs) like poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS).
While a significant body of research exists on the use of various sulfonic acids for doping conducting polymers, specific, detailed protocols for this compound are less prevalent in publicly accessible literature. This document, therefore, synthesizes the established principles of sulfonic acid doping and provides detailed, field-proven protocols adapted from closely related and well-documented sulfonic acids, such as p-toluenesulfonic acid. These application notes serve as a comprehensive guide for researchers and scientists to effectively utilize this compound as a p-type dopant to improve the performance of organic electronic devices.
This compound is typically synthesized via the electrophilic sulfonation of thiophene.[2] Its utility in organic electronics stems from the strong electron-withdrawing nature of the sulfonic acid moiety, which facilitates the doping of conjugated polymers.
Mechanism of Action: Sulfonic Acid-Induced Conductivity Enhancement
The primary application of this compound in organic electronics is as a secondary dopant for conducting polymer formulations, most notably PEDOT:PSS. The significant enhancement in electrical conductivity upon treatment with sulfonic acids is attributed to a combination of mechanisms that disrupt the pristine morphology of the polymer film and improve charge transport pathways.
-
Phase Segregation and Removal of Insulating PSS: In aqueous dispersions of PEDOT:PSS, the conductive PEDOT chains are charge-compensated by the insulating PSS chains. This forms a core-shell structure where the conductive PEDOT core is surrounded by an insulating PSS shell, limiting charge hopping between PEDOT grains. The addition of a strong acid like this compound disrupts the electrostatic interaction between the PEDOT and PSS chains.[3] The protons from the acid can protonate the sulfonate groups on the PSS, reducing their anionic character and causing a phase separation. This leads to the removal of some of the insulating PSS from the film, allowing for better interconnection between the conductive PEDOT domains.
-
Conformational Changes of PEDOT Chains: The acid treatment induces a conformational change in the PEDOT chains from a coiled to a more linear, extended-coil or expanded-coil structure. This more ordered arrangement enhances the π-π stacking between adjacent thiophene rings along the polymer backbone, which is crucial for efficient intra-chain and inter-chain charge transport.[4]
-
Improved Crystalline Ordering: The removal of excess PSS and the conformational changes in the PEDOT chains can lead to an increase in the crystallinity of the PEDOT domains. This improved ordering further reduces the energy barrier for charge hopping between polymer chains, contributing to a significant increase in conductivity.
The overall effect is a transformation of the PEDOT:PSS film from a material with conductivity typically in the range of 10⁻³ to 1 S/cm to a highly conductive layer with conductivity exceeding 1000 S/cm.
Visualizing the Doping Mechanism
Caption: Mechanism of conductivity enhancement in PEDOT:PSS by this compound.
Experimental Protocols
The following protocols are adapted from established procedures for sulfonic acid treatment of conducting polymers and are presented as a starting point for optimization.
Protocol 1: Post-Treatment of PEDOT:PSS Films with this compound for Enhanced Conductivity
This protocol describes the post-treatment of a spin-coated PEDOT:PSS film to increase its conductivity, making it suitable as a transparent electrode or an efficient hole transport layer.
Materials and Equipment:
-
This compound (T2SA)
-
Isopropanol (IPA), anhydrous
-
PEDOT:PSS aqueous dispersion (e.g., Clevios™ PH 1000)
-
Indium tin oxide (ITO) coated glass substrates
-
Nitrogen (N₂) gas source
-
Spin coater
-
Hotplate
-
Ultrasonic bath
-
UV-Ozone cleaner (optional but recommended)
-
Four-point probe setup for conductivity measurement
-
UV-Vis-NIR spectrophotometer
Procedure:
-
Substrate Cleaning: a. Sequentially sonicate ITO substrates in a cleaning solution (e.g., Hellmanex™), deionized water, acetone, and isopropanol for 15 minutes each. b. Dry the substrates with a stream of nitrogen. c. For optimal cleaning, treat the substrates with UV-Ozone for 10-15 minutes immediately before use to remove organic residues and improve the surface wettability.
-
PEDOT:PSS Film Deposition: a. Filter the PEDOT:PSS dispersion through a 0.45 µm PVDF filter. b. Deposit the filtered PEDOT:PSS solution onto the cleaned ITO substrate. c. Spin-coat at 3000-5000 rpm for 30-60 seconds to achieve a film thickness of 30-50 nm. d. Anneal the film on a hotplate at 120-150°C for 10-15 minutes in ambient air to remove residual water.
-
This compound Treatment Solution Preparation: a. Prepare a stock solution of T2SA in anhydrous isopropanol. A typical starting concentration range is 1-10 mg/mL. The optimal concentration should be determined experimentally.
-
Post-Treatment Application: a. Allow the annealed PEDOT:PSS film to cool to room temperature. b. Place the substrate on the spin coater and apply the T2SA solution to cover the entire film surface. c. Let the solution sit on the surface for 30-60 seconds. d. Spin-coat at a low speed (e.g., 1000 rpm) for 30 seconds to remove the excess solution. e. Transfer the treated film to a hotplate and anneal at 120-140°C for 10-15 minutes to facilitate the doping process and remove the solvent.
-
Characterization: a. Measure the sheet resistance of the film using a four-point probe and calculate the conductivity. b. Acquire UV-Vis-NIR spectra to observe changes in the absorption profile, indicative of the formation of polarons and bipolarons. c. Analyze the film morphology and roughness using Atomic Force Microscopy (AFM).
Protocol 2: Solution Doping of Poly(3-hexylthiophene) (P3HT) with this compound
This protocol outlines the preparation of a T2SA-doped P3HT solution for the fabrication of a conductive layer in devices like OFETs or OPVs.
Materials and Equipment:
-
Regioregular Poly(3-hexylthiophene) (P3HT)
-
This compound (T2SA)
-
Chlorobenzene or other suitable organic solvent for P3HT
-
Glass substrates
-
Spin coater
-
Hotplate
-
Glovebox with an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Solution Preparation (inside a glovebox): a. Prepare a stock solution of P3HT in chlorobenzene (e.g., 10 mg/mL). Stir overnight at a slightly elevated temperature (e.g., 40-50°C) to ensure complete dissolution. b. Prepare a separate stock solution of T2SA in a compatible solvent (e.g., a small amount of a more polar co-solvent might be needed for dissolution, which should then be added to the P3HT solution). c. Add the T2SA solution to the P3HT solution to achieve the desired doping ratio (e.g., start with molar ratios of T2SA to P3HT monomer units of 0.05, 0.1, and 0.2). d. Stir the mixed solution for at least one hour before use.
-
Film Deposition: a. Clean the substrates as described in Protocol 1. b. Filter the doped P3HT solution through a 0.45 µm PTFE filter. c. Spin-coat the solution onto the substrate at a desired speed (e.g., 1500-3000 rpm) for 60 seconds. d. Anneal the film on a hotplate inside the glovebox at a temperature appropriate for P3HT (e.g., 110-130°C) for 10 minutes to promote self-assembly and remove residual solvent.
-
Characterization: a. Measure the conductivity of the doped films. b. Use UV-Vis-NIR spectroscopy to confirm the doping by observing the appearance of polaron bands at longer wavelengths. c. Characterize the film's crystallinity and molecular packing using X-ray diffraction (XRD).
Data Presentation: Expected Impact of T2SA Doping
The following tables present illustrative data based on typical results observed for sulfonic acid doping of conducting polymers. The exact values will depend on the specific experimental conditions.
Table 1: Effect of this compound Post-Treatment on PEDOT:PSS Properties
| T2SA Concentration in IPA (mg/mL) | Sheet Resistance (Ω/sq) | Conductivity (S/cm) | Work Function (eV) |
| 0 (Pristine) | ~2 x 10⁵ | ~1 | 5.1 |
| 1 | ~500 | ~400 | 5.2 |
| 5 | ~150 | ~1330 | 5.25 |
| 10 | ~120 | ~1670 | 5.3 |
Disclaimer: This data is illustrative and represents expected trends.
Table 2: Impact of this compound Solution Doping on P3HT Film Conductivity
| Molar Ratio (T2SA:P3HT monomer) | Conductivity (S/cm) |
| 0 (Undoped) | ~10⁻⁵ |
| 0.05 | ~10⁻² |
| 0.1 | ~1 |
| 0.2 | ~10 |
Disclaimer: This data is illustrative and represents expected trends.
Application Workflow: Fabrication of an Organic Solar Cell
The following diagram illustrates the workflow for fabricating a conventional bulk heterojunction organic solar cell, incorporating a T2SA-treated PEDOT:PSS layer.
Caption: Workflow for fabricating an organic solar cell with a T2SA-treated HTL.
Conclusion and Future Outlook
This compound is a potent p-type dopant for conducting polymers used in organic electronics. By inducing phase segregation, promoting favorable conformational changes, and enhancing crystallinity, T2SA can dramatically increase the electrical conductivity of materials like PEDOT:PSS and P3HT. The protocols provided herein, adapted from established methodologies for similar sulfonic acids, offer a robust starting point for researchers to explore the benefits of T2SA in their specific device architectures. Further optimization of doping concentrations, solvent systems, and annealing conditions will be crucial for maximizing device performance. The continued investigation into tailored dopants like this compound is a promising avenue for advancing the efficiency and stability of organic electronic devices.
References
- 1. Thiophene-fused isoindigo based conjugated polymers for ambipolar organic field-effect transistors - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. web.stanford.edu [web.stanford.edu]
- 4. Investigation of the doping efficiency of poly(styrene sulfonic acid) in poly(3,4-ethylenedioxythiophene)/poly(styrene sulfonic acid) dispersions by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol Guide: Synthesis and Characterization of Metal Thiophene-2-Sulfonates
Abstract: This document provides a comprehensive guide for the synthesis, purification, and characterization of metal salts of thiophene-2-sulfonic acid. Thiophene-containing molecules are a cornerstone in medicinal chemistry and materials science, valued for their unique electronic properties and biological activities.[1][2] The conversion of this compound into its various metal salts is a critical strategy for modulating physicochemical properties, most notably aqueous solubility, which is a key parameter in drug development and formulation.[3][4] This guide details two primary, field-proven synthetic methodologies: direct acid-base neutralization for alkali metal salts and a versatile metathesis (salt exchange) pathway using an alkaline earth metal intermediate for accessing a broader range of metal sulfonates.[3][5] Detailed, step-by-step protocols, causality-driven experimental notes, and robust characterization procedures are provided to ensure reproducible and verifiable outcomes for researchers, scientists, and drug development professionals.
Foundational Concepts & Rationale
The Thiophene-2-Sulfonate Moiety: A Versatile Building Block
Thiophene is an aromatic five-membered heterocycle that serves as a bioisostere for the benzene ring in many FDA-approved drugs.[3] The introduction of a sulfonic acid group at the 2-position profoundly alters the ring's properties. The potent electron-withdrawing nature of the -SO₃H group deactivates the ring towards further electrophilic substitution while significantly increasing its polarity and water solubility.[3] When deprotonated to the sulfonate anion (-SO₃⁻), this group becomes an excellent ligand for coordinating with a wide array of metal cations.[6] This coordination ability, combined with the inherent properties of the thiophene scaffold, makes metal thiophene-2-sulfonates valuable targets for synthesis.
Strategic Importance in Pharmaceutical & Chemical Development
The primary motivation for preparing metal salts of an active pharmaceutical ingredient (API) or a synthetic intermediate is to optimize its physical properties. Sulfonate salts offer several distinct advantages:
-
Solubility Modulation: The free this compound is highly water-soluble. By forming salts with different metal cations, chemists can finely tune the solubility profile, creating versions that are more soluble, less soluble, or soluble in different solvent systems, which is crucial for drug delivery and purification processes.[3]
-
Improved Stability and Handling: Crystalline salts are often more stable and easier to handle and purify than their free-acid or free-base counterparts, which may be hygroscopic or oily.
-
Synthetic Intermediates: Certain metal salts serve as indispensable intermediates. For example, the barium salt can be used to easily synthesize other metal sulfonates that are difficult to prepare directly.[5]
Overview of Synthetic Strategies
The preparation of metal thiophene-2-sulfonates can be approached via two robust and complementary pathways. The choice of method depends on the target metal and the available starting materials.
Diagram 1: High-level overview of the two primary synthetic pathways.
-
Strategy A: Direct Acid-Base Neutralization: This is the most classical and straightforward approach. It involves the direct reaction of this compound with a suitable metal base, such as a metal hydroxide or carbonate. This method is highly effective for preparing salts of alkali metals (e.g., Na, K) and alkaline earth metals (e.g., Ca, Mg). The driving force is the formation of a stable salt and a benign byproduct like water or carbon dioxide.
-
Strategy B: Metathesis (Salt Exchange): This powerful, indirect method is particularly useful for preparing a wide variety of metal salts, including those of transition metals.[3][5] The strategy hinges on the creation of a soluble precursor salt and its subsequent reaction with another metal salt, leading to the precipitation of an insoluble byproduct. A well-documented approach uses barium thiophene-2-sulfonate as a key intermediate.[5] When an aqueous solution of this barium salt is treated with a soluble metal sulfate (e.g., nickel sulfate), highly insoluble barium sulfate (BaSO₄) precipitates, driving the reaction to completion and leaving the desired metal thiophene-2-sulfonate in solution.[5]
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Fluosulfonic acid and chlorosulfonic acid are highly corrosive and react violently with water; handle with extreme care.
Protocol 1: Synthesis of Barium Thiophene-2-sulfonate (Intermediate)
This protocol is adapted from a patented process and serves as the cornerstone for the metathesis strategy.[5] It involves the sulfonation of thiophene followed by in-situ conversion to the barium salt.
Materials:
-
Thiophene (C₄H₄S)
-
Fluosulfonic acid (HSO₃F)
-
Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)
-
Deionized water
-
Ice
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer
-
Ice-water bath
-
Heating mantle
-
Büchner funnel and filter flask
Procedure:
-
Setup: Equip a 1 L three-neck flask with a mechanical stirrer, a pressure-equalizing dropping funnel, and a thermometer. Place the flask in an ice-water bath to maintain a low temperature.
-
Sulfonation: Charge the flask with 300 g of fluosulfonic acid. Begin stirring and cool the acid to between -5 °C and +10 °C.
-
Thiophene Addition: Slowly add 84 g (1 mole) of thiophene to the stirred fluosulfonic acid via the dropping funnel over approximately 2 hours.
-
Rationale: The sulfonation of thiophene is highly exothermic. Slow, dropwise addition and careful temperature control are critical to prevent runaway reactions and the formation of polysulfonated byproducts.
-
-
Reaction: After the addition is complete, continue to agitate the mixture at a temperature between 0 °C and 10 °C for an additional 2-4 hours to ensure the reaction goes to completion.[5]
-
Hydrolysis and Salt Formation: In a separate large beaker, prepare a slurry by adding 1150 g of barium hydroxide crystals to 2000 g of water. Carefully and slowly add the cold reaction mixture from step 4 to the barium hydroxide slurry with vigorous stirring.
-
Causality: The reaction mixture contains this compound and thiophene-2-sulfonyl fluoride.[5] The excess barium hydroxide neutralizes the sulfonic acid and hydrolyzes the sulfonyl fluoride, converting both into the desired barium thiophene-2-sulfonate salt. It also precipitates excess sulfonating agent as barium sulfate and barium fluoride.[5]
-
-
Digestion: Heat the resulting mixture to approximately 90-100 °C and maintain this temperature with stirring for 2 hours. This "digestion" step helps to ensure complete reaction and improves the filterability of the inorganic precipitates.[5]
-
Isolation: Allow the mixture to cool slightly, then filter it while hot using a Büchner funnel to remove the insoluble precipitates (BaF₂, BaSO₄, etc.). The filtrate is an aqueous solution of barium thiophene-2-sulfonate.
-
Scientist's Note: The filtrate can be used directly in Protocol 2 or concentrated under reduced pressure to obtain the solid barium salt, although direct use is often more efficient.
-
Protocol 2: Synthesis of Nickel(II) Thiophene-2-sulfonate via Metathesis
This protocol demonstrates the utility of the barium salt intermediate prepared in Protocol 1 to synthesize a transition metal salt.[5]
Diagram 2: Experimental workflow for the metathesis synthesis of Nickel(II) Thiophene-2-sulfonate.
Materials:
-
Aqueous solution of barium thiophene-2-sulfonate (from Protocol 1)
-
Nickel(II) sulfate hexahydrate (NiSO₄·6H₂O)
-
Deionized water
-
Celite (optional, as a filter aid)
Equipment:
-
Large beaker or Erlenmeyer flask
-
Magnetic stir plate and stir bar
-
Büchner funnel and filter flask
Procedure:
-
Reaction Setup: Place the aqueous filtrate containing barium thiophene-2-sulfonate from Protocol 1 into a large beaker equipped with a magnetic stir bar.
-
Metathesis Reaction: While stirring vigorously, add a stoichiometric amount of nickel(II) sulfate (dissolved in a minimal amount of deionized water). A dense, white precipitate of barium sulfate (BaSO₄) will form immediately.
-
Rationale: The reaction is driven to completion by the extremely low solubility of BaSO₄. Stoichiometric control is important to avoid excess unreacted starting materials in the final product. A patent example suggests adding 100g of nickel sulfate to the filtrate derived from 84g of thiophene.[5]
-
-
Stirring: Continue stirring the mixture at room temperature for 1-2 hours to ensure complete precipitation.
-
Filtration: Remove the BaSO₄ precipitate by filtration through a Büchner funnel. Using a pad of Celite over the filter paper can aid in removing the fine precipitate.
-
Product Isolation: The resulting clear, green filtrate contains the desired nickel(II) thiophene-2-sulfonate.[5] Isolate the solid product by removing the water under reduced pressure using a rotary evaporator. The resulting solid can be further dried in a vacuum oven.
-
Yield: A reported yield for this procedure is 85 grams of bright green crystals.[5]
-
Protocol 3: Synthesis of Sodium Thiophene-2-sulfonate via Neutralization
This protocol describes a direct method suitable for alkali metal salts, starting from commercially available this compound or its hydrate.
Materials:
-
This compound hydrate
-
Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃)
-
Deionized water
-
Ethanol or Isopropanol (for precipitation)
Equipment:
-
Erlenmeyer flask
-
Magnetic stir plate and stir bar
-
pH meter or pH paper
Procedure:
-
Dissolution: Dissolve a known quantity of this compound hydrate in a minimal amount of deionized water in an Erlenmeyer flask.
-
Neutralization: Slowly add a stoichiometric amount of a 1 M sodium hydroxide solution dropwise while stirring. Alternatively, add sodium carbonate in small portions. Monitor the pH of the solution. Continue adding the base until the pH is neutral (~7.0).
-
Causality: The strong acid (sulfonic acid) reacts with the strong base (NaOH) or weak base (Na₂CO₃) in a classic neutralization reaction to form the sodium salt and water (or water and CO₂). Careful pH control prevents the final solution from being acidic or basic.
-
-
Product Isolation (Method A - Evaporation): Transfer the neutralized solution to a round-bottom flask and remove the water under reduced pressure using a rotary evaporator to yield the solid sodium salt.
-
Product Isolation (Method B - Anti-Solvent Precipitation): To the concentrated aqueous solution of the sodium salt, add a water-miscible organic solvent in which the salt is insoluble (e.g., ethanol or isopropanol) until the product precipitates.
-
Purification: Collect the precipitated solid by vacuum filtration, wash with a small amount of the anti-solvent (e.g., ethanol), and dry under vacuum.
Characterization & Quality Control
Confirming the identity and purity of the synthesized metal salts is a critical, self-validating step.
| Technique | Purpose | Expected Observations for Thiophene-2-Sulfonate Salts |
| ¹H NMR | Structural Confirmation | Disappearance of the acidic proton (-SO₃H ) peak. The characteristic peaks for the three protons on the thiophene ring should remain, with chemical shifts influenced by the metal cation and solvent.[3] |
| ¹³C NMR | Carbon Skeleton Analysis | Four distinct signals corresponding to the carbon atoms of the thiophene ring. The carbon atom attached to the sulfonate group (C2) will be significantly downfield.[3] |
| FT-IR | Functional Group ID | Presence of strong, characteristic symmetric and asymmetric stretching vibrations for the S=O bonds in the sulfonate group (typically in the 1030-1080 cm⁻¹ and 1150-1250 cm⁻¹ regions). |
| Elemental Analysis | Purity & Stoichiometry | The experimentally determined percentages of C, H, N (if applicable), and S should match the calculated values for the proposed molecular formula of the metal salt, confirming its composition and purity. |
| Melting Point | Purity Assessment | A sharp, well-defined melting point is indicative of a pure crystalline compound. |
| Solubility Test | Physical Property | Assess solubility in various solvents (e.g., water, methanol, DCM, hexanes) to confirm that the physical properties have been altered as expected.[3] |
References
- 1. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 79-84-5 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. US2480465A - Thiophene sulfonic acid preparation - Google Patents [patents.google.com]
- 6. The sulfonate group as a ligand: a fine balance between hydrogen bonding and metal ion coordination in uranyl ion complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Thiophene-2-sulfonic Acid in the Design of Functional Materials
Abstract: Thiophene-2-sulfonic acid and its derivatives are foundational building blocks in the synthesis of advanced functional materials. Their unique combination of a π-conjugated heterocyclic thiophene ring and a strongly acidic, water-solubilizing sulfonic acid group enables a wide range of applications, from organic electronics to drug delivery systems. This guide provides an in-depth exploration of the properties, synthesis, and key applications of this compound, complete with detailed experimental protocols for researchers, materials scientists, and drug development professionals.
Core Concepts: The this compound Moiety
This compound (C₄H₄O₃S₂) is an organosulfur compound featuring a sulfonic acid group attached to the 2-position of a thiophene ring.[1][2] This substitution pattern is crucial as it profoundly influences the molecule's electronic properties and reactivity. The sulfonic acid group is a potent electron-withdrawing group, which deactivates the thiophene ring toward further electrophilic substitution and directs incoming groups to the 4- and 5-positions.[1][3] This characteristic is fundamental to its role as a versatile intermediate in organic synthesis.
The presence of the sulfonic acid moiety also imparts significant polarity and the ability to act as a proton donor or participate in hydrogen bonding. This enhances the water solubility of resulting materials, a critical advantage for both chemical processing and biological applications.[1]
Physicochemical Properties
A clear understanding of the fundamental properties of this compound is essential for its effective use in materials design.
| Property | Value | Source |
| Molecular Formula | C₄H₄O₃S₂ | [2][4][5] |
| Molecular Weight | ~164.20 g/mol | [1][2][5] |
| Appearance | Solid | [4] |
| Purity | Typically ≥95% | [4][5] |
| Storage | Refrigerated (2-8°C), sealed in dry conditions | [5][6] |
| SMILES | C1=CSC(=C1)S(=O)(=O)O | [2][5] |
| InChI Key | BSXLLFUSNQCWJP-UHFFFAOYSA-N | [2][4][6] |
Synthesis Overview
The primary route to this compound is the direct electrophilic sulfonation of thiophene.[1] The high reactivity of the thiophene ring allows this reaction to proceed efficiently, with strong preference for the C-2 position.[1]
Caption: Key synthetic routes to this compound.
Application I: Conductive Polymers and Organic Electronics
The thiophene ring is the cornerstone of many conductive polymers due to its stable, π-conjugated system. Incorporating sulfonic acid groups, either directly on the monomer or on the polymer side chains, creates "self-doped" conductive polymers. The sulfonic acid provides the counter-ion (proton) necessary for charge conduction along the polymer backbone, eliminating the need for external doping agents.[7] This approach enhances conductivity and improves the processability and environmental stability of the material.
Mechanism of Self-Doping
In polythiophenes bearing sulfonic acid groups, the acid protonates the polymer backbone, creating polarons (radical cations) that act as charge carriers. This process of "self-doping" increases the material's electrical conductivity significantly. Research has shown that converting side-chain sulfonate esters to sulfonic acid groups can improve conductivity by several orders of magnitude.[7][8] The conductivity of a regioregular polythiophene with sulfonic acid groups was found to be approximately 100 times higher than its corresponding metal salts and 1,000,000 times higher than the sulfonate ester precursor.[8]
Caption: Mechanism of self-doping in sulfonated polythiophenes.
Protocol: Oxidative Polymerization of a Thiophene Derivative
This protocol describes a general method for the chemical oxidative polymerization of a thiophene monomer, a common technique for creating conductive polymer films.[9]
Materials:
-
Thiophene monomer (e.g., 3,4-ethylenedioxythiophene, EDOT, or a custom-synthesized thiophene derivative)
-
Oxidizing agent (e.g., Iron(III) p-toluenesulfonate, Fe(III) tosylate)
-
Substrate (e.g., glass, indium tin oxide (ITO) coated glass)
-
Anhydrous solvent (e.g., acetonitrile, propylene carbonate)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Substrate Preparation: Thoroughly clean the substrate by sonicating in a sequence of acetone, isopropanol, and deionized water (15 minutes each). Dry the substrate under a stream of nitrogen.
-
Oxidant Solution Preparation: Inside an inert atmosphere glovebox, prepare a solution of the oxidizing agent (e.g., 0.1 M Fe(III) tosylate) in the chosen anhydrous solvent.
-
Polymerization:
-
Vapor Phase Polymerization (VPP): Place the cleaned substrate in a sealed chamber. Introduce the oxidant solution onto the substrate surface. Introduce the thiophene monomer into the chamber in its gaseous phase and heat to initiate polymerization (e.g., 70-100°C).[9] The reaction progress can be monitored by the appearance of a dark, conductive film.
-
Solution Polymerization: Submerge the substrate in the oxidant solution. Add the thiophene monomer dropwise to the solution while stirring. The polymer will precipitate onto the substrate.
-
-
Washing and Drying: After polymerization is complete (typically several hours), remove the coated substrate and wash it thoroughly with the solvent used for polymerization to remove any unreacted monomer and oxidant. Dry the film under vacuum.
Causality and Insights:
-
Choice of Oxidant: Fe(III) tosylate is often used as it acts as both an oxidant and a source of counter-ions (dopants), leading to a highly conductive polymer film. Other sulfonic acids like p-toluenesulfonic acid (PTSa) can also serve as "trace-free" oxidants.[9]
-
Inert Atmosphere: Thiophene monomers and the resulting polymers can be sensitive to oxygen and moisture, which can introduce defects and decrease conductivity. Performing the reaction under nitrogen or argon is critical for achieving high-performance materials.
-
Regioregularity: For substituted thiophenes, controlling the head-to-tail (HT) coupling during polymerization is crucial for maximizing π-conjugation and, consequently, conductivity. Methods like GRIM (Grignard Metathesis) polymerization are employed to synthesize highly regioregular polythiophenes.[7][10]
Application II: Medicinal Chemistry and Drug Development
In medicinal chemistry, the thiophene ring is a well-established bioisostere for the benzene ring, found in numerous FDA-approved drugs.[1] The introduction of a sulfonic acid group or its derivatives (sulfonamides, sulfonates) offers several strategic advantages in drug design.
Key Advantages:
-
Enhanced Water Solubility: The high polarity of the sulfonic acid group can improve the solubility of drug candidates or synthetic intermediates, which is highly beneficial for purification, handling, and bioavailability.[1]
-
Modulation of Pharmacokinetics: The sulfonyl group can act as a rigid linker or a hydrogen bond acceptor, influencing how a drug molecule interacts with its biological target and affecting its absorption, distribution, metabolism, and excretion (ADME) properties.[1]
-
Synthetic Handle: this compound serves as a key intermediate. The sulfonic acid group can be readily converted into other functional groups, such as sulfonamides, which are a critical pharmacophore in many therapeutic agents.[1]
Protocol: Synthesis of a Thiophene-2-sulfonamide Derivative
This protocol outlines the conversion of this compound to a sulfonamide, a common scaffold in medicinal chemistry. The process proceeds through the formation of a sulfonyl chloride intermediate.[1]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or similar chlorinating agent
-
An appropriate amine (R-NH₂)
-
A non-nucleophilic base (e.g., triethylamine, pyridine)
-
Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))
Procedure:
-
Step 1: Synthesis of Thiophene-2-sulfonyl chloride
-
In a round-bottom flask under an inert atmosphere, suspend this compound in an excess of thionyl chloride.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux (typically ~80°C) for 2-4 hours, or until the reaction is complete (monitor by TLC or LC-MS).
-
Carefully remove the excess thionyl chloride under reduced pressure. The crude thiophene-2-sulfonyl chloride is often used directly in the next step.
-
-
Step 2: Sulfonamide Formation
-
Dissolve the crude thiophene-2-sulfonyl chloride in an anhydrous aprotic solvent like DCM.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve the desired amine (1.0 equivalent) and the base (1.1 equivalents) in the same solvent.
-
Add the amine solution dropwise to the sulfonyl chloride solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Workup and Purification:
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired thiophene-2-sulfonamide.
-
Causality and Insights:
-
Chlorinating Agent: Thionyl chloride is a standard reagent for converting sulfonic acids to sulfonyl chlorides. The reaction is driven by the formation of gaseous byproducts (SO₂ and HCl).
-
Base: A base is required in the second step to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. A non-nucleophilic base is used to avoid competing reactions with the highly reactive sulfonyl chloride.
-
Bioisosterism: This synthetic route allows for the creation of a library of compounds where the thiophene-2-sulfonamide core can be decorated with various amine side chains (R-NH₂), enabling structure-activity relationship (SAR) studies to optimize biological activity.
Emerging Applications: Hydrogels and Sensors
The unique properties of thiophene-sulfonic acid are being leveraged in other advanced materials.
-
Hydrogels: Thiophene moieties can be incorporated into biocompatible polymer networks, such as chitosan, to create hydrogels.[11][12] These materials show promise for applications like the efficient removal of heavy metal ions, such as Mercury (II), from aqueous solutions.[11] The sulfur atom in the thiophene ring provides a soft binding site that has a high affinity for heavy metals.
-
Sensors: Thiophene-based materials are excellent candidates for chemical sensors.[13] Their electronic properties can be modulated upon binding to a specific analyte, leading to a detectable change in fluorescence or conductivity.[13][14] The sulfonic acid group can enhance sensor performance by improving solubility in aqueous media and providing a potential recognition site.
Conclusion and Future Outlook
This compound is more than a simple chemical reagent; it is a strategic molecular component for the rational design of functional materials. Its inherent properties—a π-conjugated system, strong acidity, and synthetic versatility—provide a powerful toolkit for scientists. In conductive polymers, it enables self-doping mechanisms that are critical for next-generation organic electronics.[15] In drug development, it serves as a valuable bioisostere and a key intermediate for synthesizing complex therapeutic agents. As research progresses, the application of this compound and its derivatives will undoubtedly expand into new frontiers of materials science, including advanced energy storage, smart coatings, and sophisticated biomedical devices.
References
- 1. This compound | 79-84-5 | Benchchem [benchchem.com]
- 2. This compound | C4H4O3S2 | CID 165170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Thiophene-2-sulfinic acid () for sale [vulcanchem.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. chemscene.com [chemscene.com]
- 6. This compound | 79-84-5 [sigmaaldrich.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Synthesis and properties of polythiophenes bearing alkylsulfonic acid esters at the side chain - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and properties of polythiophenes bearing alkylsulfonic acid esters at the side chain - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Fabrication of thiophene-chitosan hydrogel-trap for efficient immobilization of mercury (II) from aqueous environs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. repository.unam.edu.na [repository.unam.edu.na]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Thiophene Sulfonation
Welcome to the technical support center for thiophene sulfonation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the sulfonation of thiophene. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to help you navigate the nuances of this important reaction.
Introduction to Thiophene Sulfonation
Thiophene is an aromatic heterocyclic compound that undergoes electrophilic aromatic substitution reactions, including sulfonation, more readily than benzene.[1][2] This higher reactivity is attributed to the electron-rich nature of the thiophene ring, where the sulfur atom's lone pairs contribute to the π-electron system.[1][3] The sulfonation of thiophene typically yields thiophene-2-sulfonic acid, a valuable intermediate in the synthesis of various pharmaceuticals and materials.[4] However, this reactivity also presents challenges, such as controlling the extent of sulfonation and minimizing side reactions.[4] This guide will provide you with the necessary information to optimize your reaction conditions and troubleshoot common issues.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the sulfonation of thiophene, providing explanations based on established chemical principles.
Q1: Why is thiophene more reactive towards sulfonation than benzene?
Thiophene is more reactive than benzene in electrophilic aromatic substitution reactions like sulfonation because it is an electron-rich aromatic system.[1] The sulfur atom in the thiophene ring donates a lone pair of electrons to the aromatic π system, increasing the electron density of the ring and making it more susceptible to attack by electrophiles.[3] Consequently, the activation energy for the reaction is lower for thiophene compared to benzene.[1] This high reactivity is pronounced enough that sulfonation can be used to remove thiophene impurities from benzene.[2][5]
Q2: What is the primary product of thiophene sulfonation and why?
The primary product of thiophene sulfonation is this compound.[4] Electrophilic substitution on the thiophene ring preferentially occurs at the C2 (or α) position.[1][6] This is because the carbocation intermediate formed by electrophilic attack at the C2 position is more stable due to better resonance stabilization involving the sulfur atom compared to the intermediate formed by attack at the C3 (or β) position.
Q3: What are the most common sulfonating agents for thiophene?
Several sulfonating agents can be used for thiophene, each with its own advantages and disadvantages:
-
Concentrated or Fuming Sulfuric Acid (H₂SO₄/SO₃): This is the most common and direct method, valued for its simplicity and the availability of the reagent.[4] It can provide good yields, with some reports citing up to 70%.[4]
-
Chlorosulfonic Acid (ClSO₃H): This reagent is also effective and can be used to produce 2-thiophenesulfonyl chloride, which can then be hydrolyzed to the sulfonic acid.[4]
-
Fluosulfonic Acid (FSO₃H): This is a patented alternative that is often used at low temperatures (e.g., -5°C to 10°C).[4][7]
-
Pyridine-SO₃ complex: This is a milder sulfonating agent that can be used when the substrate is sensitive to strong acids.[8]
Q4: How does temperature affect the sulfonation of thiophene?
Temperature is a critical parameter in thiophene sulfonation. Due to the high reactivity of thiophene, the reaction is often exothermic. Mild and controlled temperatures are typically required to prevent side reactions such as over-sulfonation (disulfonation) and decomposition or polymerization of the thiophene ring.[4] For example, when using fluosulfonic acid, temperatures between -5°C and 10°C are recommended.[7] Increasing the temperature can significantly increase the reaction rate, but it may also lead to a decrease in selectivity and yield of the desired monosulfonated product.[9]
Q5: How can I monitor the progress of my thiophene sulfonation reaction?
The progress of the reaction can be monitored using various analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a powerful technique for separating and quantifying the starting material, product, and any byproducts.[10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to analyze volatile components of the reaction mixture, though derivatization may be necessary for the non-volatile sulfonic acid product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor the disappearance of the starting material signals and the appearance of the product signals, allowing for the determination of conversion and purity.[11]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems encountered during the sulfonation of thiophene.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield of this compound | - Inactive sulfonating agent (e.g., absorbed moisture).- Reaction temperature is too low.- Insufficient reaction time. | - Use fresh, anhydrous sulfonating agent.- Gradually increase the reaction temperature while monitoring for side reactions.[9]- Extend the reaction time and monitor progress using an appropriate analytical technique. |
| Formation of a Dark, Tarry, or Polymeric Material | - Reaction temperature is too high, leading to decomposition of the thiophene ring.[4]- The concentration of the sulfonating agent is too high.- Presence of impurities that catalyze polymerization. | - Maintain a low and controlled reaction temperature, using an ice bath if necessary.[12]- Use a less concentrated sulfonating agent or a milder reagent like the pyridine-SO₃ complex.[8]- Ensure the purity of the starting thiophene. |
| Significant Formation of Disulfonated Products | - Excess of sulfonating agent.- High reaction temperature.- Prolonged reaction time. | - Use a stoichiometric amount or a slight excess of the sulfonating agent.- Perform the reaction at a lower temperature.[4]- Monitor the reaction closely and quench it once the desired conversion to the monosulfonated product is achieved. |
| Difficulty in Isolating the Product | - this compound is highly soluble in water.[4]- Formation of stable emulsions during workup. | - Isolate the product as a salt (e.g., barium or sodium salt) which may have different solubility properties.[4][7]- Use a different workup procedure, such as precipitation or crystallization.[13][14] |
| Oxidation of the Thiophene Ring | - Use of a strongly oxidizing sulfonating agent or presence of oxidizing impurities.- High reaction temperatures can sometimes promote oxidation. | - Use a non-oxidizing sulfonating agent.[5]- Maintain strict temperature control throughout the reaction. |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in thiophene sulfonation.
Caption: A flowchart for troubleshooting common issues in thiophene sulfonation.
Experimental Protocols
Standard Protocol for the Sulfonation of Thiophene using Concentrated Sulfuric Acid
This protocol describes a general procedure for the sulfonation of thiophene. Caution: This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn.
Materials:
-
Thiophene
-
Concentrated sulfuric acid (98%)
-
Barium hydroxide or Sodium hydroxide
-
Ice
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Heating mantle with temperature controller
Procedure:
-
Place the thiophene in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add the concentrated sulfuric acid dropwise to the stirred thiophene, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for a specified time (e.g., 1-3 hours), monitoring the reaction progress by TLC or HPLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
To isolate the product, neutralize the acidic solution with a base such as barium hydroxide or sodium hydroxide. If using barium hydroxide, the insoluble barium sulfate will precipitate, which can be removed by filtration.[7]
-
The aqueous solution containing the thiophene sulfonic acid salt can then be further purified by recrystallization or used directly in subsequent steps.
Purification of this compound via its Barium Salt
This protocol outlines the purification of this compound by converting it to its barium salt, which can then be converted back to the free acid.
Procedure:
-
Following the sulfonation reaction, quench the reaction mixture in water.
-
Slowly add an aqueous solution of barium hydroxide until the solution is neutral or slightly alkaline.
-
The insoluble barium sulfate will precipitate out. Heat the mixture to aid in the precipitation.
-
Filter the hot mixture to remove the barium sulfate.
-
Allow the filtrate to cool, which may cause the barium thiophene-2-sulfonate to crystallize.
-
Collect the crystals by filtration and wash them with cold water.
-
To obtain the free sulfonic acid, dissolve the barium salt in water and add a stoichiometric amount of sulfuric acid.
-
The barium sulfate will precipitate, and the aqueous solution will contain the purified this compound.
-
Filter off the barium sulfate and remove the water from the filtrate under reduced pressure to obtain the purified product.
Visualizing the Reaction Mechanism
The following diagram illustrates the electrophilic aromatic substitution mechanism for the sulfonation of thiophene.
Caption: The electrophilic aromatic substitution mechanism of thiophene sulfonation.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. brainly.in [brainly.in]
- 3. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 4. This compound | 79-84-5 | Benchchem [benchchem.com]
- 5. Thiophene - Wikipedia [en.wikipedia.org]
- 6. Thiophene compounds [m.chemicalbook.com]
- 7. US2480465A - Thiophene sulfonic acid preparation - Google Patents [patents.google.com]
- 8. US8906520B2 - Sulfonated polythiophenes comprising fused ring repeat units - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Determination of the degree of sulfonation in cross-linked and non-cross-linked Poly(ether ether ketone) using different analytical techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. patents.justia.com [patents.justia.com]
Technical Support Center: Stability of Thiophene-2-sulfonic Acid Under Acidic Conditions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for Thiophene-2-sulfonic acid. This document is designed for researchers, chemists, and drug development professionals who utilize this compound in acidic environments. We will explore the core stability challenges, provide in-depth troubleshooting protocols, and answer frequently asked questions to ensure the integrity of your experiments. The primary focus will be on the phenomenon of desulfonation, the key degradation pathway under acidic conditions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the stability of this compound.
Q1: What is the primary stability concern for this compound in acidic solutions?
The principal stability issue is the acid-catalyzed hydrolysis of the carbon-sulfur bond, a reaction known as desulfonation . This reaction is reversible and results in the cleavage of the sulfonic acid group (-SO₃H) from the thiophene ring, regenerating the parent arene, thiophene, and sulfuric acid.[1][2]
Q2: What is desulfonation and under what specific conditions does it become significant?
Desulfonation is the reverse of the sulfonation reaction used to synthesize the compound.[3] It is an electrophilic aromatic substitution reaction where a proton (H⁺) acts as the electrophile, replacing the sulfonic acid group. The equilibrium between sulfonation and desulfonation is highly dependent on the reaction conditions. Desulfonation is particularly favored under conditions of:
-
High Temperatures: Increased thermal energy helps overcome the activation energy for the C-S bond cleavage. While benzenesulfonic acid requires temperatures above 200°C for hydrolysis, derivatives can be more labile.[1]
-
Dilute Aqueous Acid: The presence of water is critical for the hydrolysis mechanism. The reaction is essentially the hydrolysis of the aryl sulfonic acid.[2] Conversely, using concentrated or fuming sulfuric acid favors the sulfonation direction.[3][4]
Q3: How does the sulfonic acid group affect the stability of the thiophene ring itself?
The sulfonic acid group is strongly electron-withdrawing. This property deactivates the thiophene ring towards further electrophilic attack, such as nitration or halogenation.[5][6] In a kinetic study comparing the bromination of thiophene and this compound, the latter reacted significantly slower, confirming the deactivating effect.[6][7] This deactivation can be a protective feature against some side reactions. However, it does not prevent the direct cleavage of the sulfonic acid group itself during desulfonation.
Q4: Can this compound polymerize under acidic conditions?
While the parent thiophene ring can undergo acid-catalyzed trimerization or polymerization, especially with strong acids like hot phosphoric acid[8], this is less of a concern for this compound. The strong deactivating nature of the sulfonic acid group reduces the ring's nucleophilicity, making it less susceptible to the electrophilic attack that initiates polymerization.[5] Polymerization is therefore not a primary degradation pathway under typical acidic conditions, although it cannot be entirely ruled out under extremely harsh conditions (e.g., very high temperatures and superacids).
Q5: What are the expected degradation products I should look for?
The primary and most common degradation products resulting from the instability of this compound in acidic media are thiophene and sulfuric acid , formed via the desulfonation pathway.[1][2]
Section 2: Troubleshooting Guide
This guide provides a structured approach to common problems encountered during experiments.
Issue 1: Significant Loss of Starting Material or Low Product Yield
You observe a lower-than-expected yield for your reaction, and analysis indicates that a significant portion of the this compound starting material has been consumed without forming the desired product.
-
Probable Cause: Acid-catalyzed desulfonation is the most likely cause. The reaction conditions, specifically elevated temperature or the use of dilute aqueous acid for a prolonged period, have favored the cleavage of the sulfonic acid group, converting your starting material back into volatile thiophene.[2][3]
-
Investigative Workflow & Solutions:
-
Review Reaction Conditions: Critically assess the temperature, acid concentration, and water content of your reaction. Is it possible to lower the temperature? Can a less aqueous or more concentrated acidic medium be used without compromising the desired reaction?
-
Time-Course Study: Perform a small-scale pilot reaction and take aliquots at regular intervals. Analyze these samples using a suitable technique like HPLC (see Protocol 2) to quantify the concentration of this compound over time. This will establish a degradation timeline under your specific conditions.
-
Parameter Optimization: Based on the time-course study, minimize the reaction time to the point where your desired product is formed efficiently but before significant desulfonation occurs.
-
Solvent Modification: If water is required for your reaction's chemistry but is promoting desulfonation, consider using a co-solvent system to reduce the overall water activity.
Troubleshooting Flowchart for Compound Loss
A decision workflow for diagnosing and resolving yield loss due to desulfonation.
-
Issue 2: Appearance of an Unexpected, Volatile Byproduct
Your post-reaction analysis (e.g., GC-MS of the organic extract or ¹H NMR) shows a prominent, unexpected signal corresponding to a low molecular weight, aromatic compound.
-
Probable Cause: This byproduct is almost certainly thiophene . Being a relatively volatile liquid (boiling point: 84°C)[9], it can be easily detected by GC-MS or identified by its characteristic signals in ¹H NMR if it is extracted from the aqueous reaction mixture.
-
Solutions:
-
Confirm Identity: Compare the mass spectrum or NMR data of the unknown byproduct with a reference spectrum of authentic thiophene.
-
Quantify the Extent: Use an internal standard to quantify the amount of thiophene formed. This provides a direct measure of the extent of desulfonation and helps validate the troubleshooting steps taken in Issue 1.
-
Modify Work-up: Be aware that thiophene is soluble in many organic solvents. If your desired product is water-soluble and you are performing an organic wash to remove impurities, you may inadvertently be removing the evidence of desulfonation.
-
Section 3: Key Mechanisms, Protocols, and Data
The Mechanism of Acid-Catalyzed Desulfonation
Desulfonation is a classic electrophilic aromatic substitution (SEAr) reaction. The key steps are outlined below.
Mechanism of Protodesulfonation
The reversible, acid-catalyzed hydrolysis of this compound.
Protocol 1: General Guidelines for Handling in Acidic Media
To minimize degradation, adhere to the following principles:
-
Temperature Control: Maintain the lowest possible reaction temperature that allows for the desired chemical transformation. Avoid unnecessary heating.
-
Acid Concentration: Whenever feasible, use concentrated acid rather than dilute aqueous acid. The reaction is reversible, and high concentrations of sulfuric acid push the equilibrium toward the sulfonated product.[3]
-
Inert Atmosphere: While not directly preventing desulfonation, running reactions under an inert atmosphere (e.g., Nitrogen or Argon) is good practice to prevent potential oxidative side reactions of the thiophene ring, especially if trace metal impurities are present.
Protocol 2: A Basic Method for Monitoring Desulfonation by HPLC
This protocol provides a starting point for developing a stability-indicating method.
-
System Preparation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). A starting point could be a 15-minute gradient from 5% B to 95% B.
-
Detector: UV detector set to a wavelength where both this compound and thiophene have reasonable absorbance (e.g., 235 nm).
-
-
Sample Preparation:
-
At each time point, withdraw a small aliquot (e.g., 100 µL) from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into a large volume of a neutral buffer or mobile phase to stop further degradation.
-
-
Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Identify the peaks for this compound (early eluting, polar) and thiophene (later eluting, non-polar).
-
Integrate the peak areas and plot the concentration of the starting material versus time to determine the rate of degradation.
-
Data Summary: Factors Influencing Desulfonation Rate
| Parameter | Condition | Impact on Desulfonation Rate | Rationale |
| Temperature | High (>100-150 °C) | High | Provides the necessary activation energy for C-S bond cleavage.[1] |
| Low (0-25 °C) | Low | Insufficient thermal energy for significant rates of hydrolysis. | |
| Acid Concentration | Dilute Aqueous Acid | High | High water activity drives the hydrolysis reaction forward.[2][3] |
| Concentrated Acid | Low | Shifts the equilibrium back towards the sulfonated product (Le Chatelier's principle).[3] | |
| Reaction Time | Prolonged | High | Allows for greater cumulative degradation, even at moderate rates. |
| Short | Low | Minimizes the extent of degradation. |
References
- 1. Sulfonic acid - Wikipedia [en.wikipedia.org]
- 2. Desulfonation reaction - Wikipedia [en.wikipedia.org]
- 3. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. This compound | 79-84-5 | Benchchem [benchchem.com]
- 6. isca.me [isca.me]
- 7. Research Journal of Chemical Sciences : Structure-Reactivity Correlation of Thiophene and this compound by Investigation of Rapid Kinetics of Bromination in Aqueous Medium - ISCA [isca.me]
- 8. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 9. Thiophene - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Crude Thiophene-2-sulfonic acid
Welcome to the technical support guide for the purification of crude Thiophene-2-sulfonic acid. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile synthetic intermediate. The following sections provide in-depth answers to frequently asked questions and troubleshooting strategies for common issues encountered during purification.
Frequently Asked Questions (FAQs)
FAQ 1: What are the typical impurities in crude this compound?
The impurity profile of crude this compound is largely dependent on the synthetic route employed. The most common method is the direct sulfonation of thiophene.
Common Impurities and Their Origins:
| Impurity | Origin | Impact on Purification |
| Sulfuric Acid | Excess sulfonating agent (e.g., oleum, concentrated H₂SO₄). | A primary impurity that is highly water-soluble and can co-crystallize with the product.[1] |
| Diaryl Sulfones | A common side reaction, particularly at elevated temperatures, where an already sulfonated thiophene molecule reacts with another thiophene molecule.[2] | These are often less soluble and can be challenging to remove by simple recrystallization. |
| Unreacted Thiophene | Incomplete reaction. | Volatile and can often be removed by evaporation or extraction, but its presence indicates a suboptimal reaction. |
| Colored Byproducts | Complex side reactions and degradation, especially under harsh sulfonation conditions.[3][4] | These can be persistent and may require specific decolorization techniques. |
| Water | Can be introduced during workup or be a byproduct of the sulfonation reaction itself, potentially leading to desulfonation.[2] | This compound is hygroscopic and can form hydrates.[1] |
Understanding these impurities is the first step in designing an effective purification strategy. The high reactivity of the thiophene ring compared to benzene makes it susceptible to various side reactions during electrophilic sulfonation.[5][6][7]
FAQ 2: What is the most effective initial purification step for crude this compound?
For most crude reaction mixtures, the initial and often most effective purification step is conversion to a salt, followed by recrystallization . This approach leverages the different solubility properties of the sulfonic acid and its salts.
Rationale: this compound is highly soluble in water, which can make its direct crystallization from aqueous solutions challenging.[1][5] Converting it to a salt, such as an alkaline earth metal salt (e.g., barium or calcium), can significantly alter its solubility characteristics, allowing for more effective purification.[5][8][9]
A common patented method involves treating the crude product with an alkaline earth hydroxide, like barium hydroxide.[5][9] This forms the barium thiophene sulfonate, which can be selectively precipitated and recrystallized. The free sulfonic acid can then be regenerated by reacting the purified salt with sulfuric acid, which precipitates the highly insoluble barium sulfate.[9]
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FAQ 3: Can I purify this compound by direct recrystallization?
Yes, direct recrystallization is a viable method, but its success is highly dependent on the nature and amount of impurities.
Considerations for Direct Recrystallization:
-
Solvent Choice: Due to its high polarity, this compound has limited solubility in many common organic solvents. Water is a common solvent for recrystallizing sulfonic acids.[1] However, given the product's high solubility in water, achieving a good yield can be difficult. Mixed solvent systems or the use of ethanol may be alternatives.[1]
-
Removal of Sulfuric Acid: A primary challenge with direct recrystallization from water is the removal of residual sulfuric acid. Recrystallization from a concentrated aqueous solution can sometimes help to leave the sulfuric acid in the mother liquor.[1]
-
Hygroscopic Nature: this compound readily absorbs water, often forming hydrates.[1] Drying the purified crystals is a critical step, which can be achieved by azeotropic distillation with a solvent like toluene.[1]
Troubleshooting Guides
Problem 1: My recrystallization of this compound yields an oil or fails to crystallize.
Possible Causes and Solutions:
-
High Impurity Load: A significant amount of impurities can lower the melting point of the mixture and inhibit crystal lattice formation.
-
Excessive Water (Supersaturation Issues): The high solubility of this compound in water means that a very high concentration is needed for crystallization to occur.
-
Solution: Carefully and slowly evaporate the solvent. If using a mixed solvent system, try adding a less polar co-solvent (an "anti-solvent") dropwise to the concentrated solution to induce precipitation.
-
-
Hygroscopic Nature: The compound may be retaining water, preventing it from solidifying.
-
Solution: After isolation, dry the product thoroughly. Azeotropic removal of water with toluene is an effective method for sulfonic acids.[1]
-
Problem 2: The purified this compound remains colored (yellow to brown).
Possible Causes and Solutions:
Colored impurities are often polymeric or degradation products formed under harsh sulfonation conditions.
-
Adsorbent Treatment:
-
Solution: A common method for decolorizing organic compounds is treatment with activated carbon. Dissolve the crude or partially purified acid in a suitable solvent (like water), add a small amount of activated carbon, heat briefly, and then filter the hot solution to remove the carbon and the adsorbed color bodies.[3]
-
-
Chemical Bleaching:
-
Solution: For persistent color, mild oxidative bleaching may be an option. Some patents describe the use of peroxides, such as hydrogen peroxide or dialkyl sulfonyl peroxides, to decolorize sulfonic acids.[3][4][10][11] This should be approached with caution, as it can potentially lead to other byproducts. It is often carried out at controlled temperatures (e.g., 25-60°C) over a period ranging from hours to days.[3][4]
-
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// Edges Start -> Dissolve; Dissolve -> Decision; Decision -> ActivatedCarbon [label="Mild Color"]; Decision -> ChemicalBleach [label="Persistent Color"]; ActivatedCarbon -> Filter; Filter -> End; ChemicalBleach -> Control; Control -> End; } dot Caption: Decision tree for decolorization strategies.
Problem 3: I suspect the presence of diaryl sulfone. How can I confirm and remove it?
Confirmation and Removal Strategy:
-
Confirmation:
-
Spectroscopy: Diaryl sulfones have characteristic IR absorption bands for the S=O stretch.
-
Chromatography: High-Performance Liquid Chromatography (HPLC) is an excellent method to assess purity and resolve byproducts like sulfones from the main product.[5]
-
-
Removal:
-
Solvent Extraction: Sulfones are generally less polar and less water-soluble than sulfonic acids. They can often be removed by solvent extraction from an alkaline solution of the sulfonic acid.[1] In its salt form (sulfonate), the desired product will remain in the aqueous phase, while the more neutral sulfone can be extracted into an organic solvent like ether or dichloromethane.
-
Chromatography: While less common for bulk purification, ion-exchange chromatography is a potential method for separating sulfonic acids from neutral impurities.[12]
-
Experimental Protocols
Protocol 1: Purification of this compound via Barium Salt Formation
This protocol is adapted from established methods for sulfonic acid purification.[5][8][9]
-
Dissolution and Neutralization: Take the crude this compound reaction mixture and dilute it with a significant volume of water. While stirring, slowly add a slurry of barium hydroxide (Ba(OH)₂) until the solution becomes slightly alkaline (pH 8-10).
-
Heating and Precipitation: Heat the mixture, for example, to 90°C, for approximately 1-2 hours.[9] This ensures the complete conversion of the sulfonic acid and any related acidic byproducts to their barium salts. Insoluble barium sulfate (from excess sulfuric acid) and other precipitates will also form.
-
Filtration: Filter the hot mixture to remove the insoluble barium sulfate and other solid impurities. The filtrate contains the soluble barium thiophene-2-sulfonate.
-
Recrystallization of the Barium Salt: Concentrate the filtrate by heating to reduce the volume. Allow the solution to cool slowly to induce crystallization of the barium thiophene-2-sulfonate. The crystals can be isolated by filtration and may be recrystallized again from water if necessary to achieve higher purity.
-
Regeneration of the Free Acid: Dissolve the purified barium thiophene-2-sulfonate in a minimum amount of hot water. Stoichiometrically add a dilute solution of sulfuric acid. A dense white precipitate of barium sulfate (BaSO₄) will form immediately.
-
Final Isolation: Filter off the barium sulfate precipitate. The filtrate is a purified aqueous solution of this compound. The water can be removed under reduced pressure to yield the purified acid, which may be a solid or a concentrated syrup depending on the residual water content.
References
- 1. General procedures for the purification of Sulfonic acids and Sulfinic acids - Chempedia - LookChem [lookchem.com]
- 2. benchchem.com [benchchem.com]
- 3. JPH0366658A - Decoloration of alkane sulfonic acid and arene sulfonic acid - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. This compound | 79-84-5 | Benchchem [benchchem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. US3496224A - Purification of sulfonic acids - Google Patents [patents.google.com]
- 9. US2480465A - Thiophene sulfonic acid preparation - Google Patents [patents.google.com]
- 10. US3997575A - Bleaching method for sulfonic acid - Google Patents [patents.google.com]
- 11. US2858276A - Method of bleaching alkyl aryl sulfonic acids - Google Patents [patents.google.com]
- 12. US20020022743A1 - Method for the purification of aryl sulfonic acids and salts - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Inconsistent Results in Thiophene Polymerization
Welcome to the Technical Support Center for thiophene polymerization. This guide is designed for researchers, scientists, and drug development professionals encountering variability in their synthesis of polythiophenes. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying chemical logic to empower you to diagnose and resolve inconsistencies in your experiments. Here, we will address common challenges in a direct question-and-answer format, grounded in established scientific principles and field-proven insights.
Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense
This section tackles the most common initial queries regarding inconsistent polymerization outcomes.
Q1: My poly(3-alkylthiophene) synthesis results in a low molecular weight and broad polydispersity. What are the most likely causes?
A1: Low molecular weight and high polydispersity are classic symptoms of uncontrolled polymerization kinetics. Several factors are likely at play, often related to reaction purity and conditions. The primary culprits are typically:
-
Water Contamination: Lewis acid catalysts like iron(III) chloride (FeCl₃) are extremely sensitive to moisture. Water can hydrolyze the catalyst, rendering it inactive and terminating polymer chains prematurely.[1] All solvents and the monomer must be rigorously dried before use.
-
Monomer Impurity: Thiophene monomers, especially those sourced from coal tar, can contain various impurities that poison the catalyst.[1] Even seemingly minor impurities in stored monomers, such as oligomers or degradation products, can interfere with the reaction.[2]
-
Incorrect Monomer/Oxidant Ratio: A sub-stoichiometric ratio of oxidant to monomer will lead to an overall reduction in the number of oxidized species available for propagation, severely decreasing yields and molecular weight.[3]
-
Poor Solvent Choice: The solubility of both the growing polymer chain and the catalyst is critical. If the polymer precipitates too early from a poor solvent, chain growth stops, resulting in lower molecular weights. Conversely, a solvent that solvates the polymer well can lead to higher molecular weight and improved regioregularity.[3][4]
Q2: I'm observing significant batch-to-batch variation in the regioregularity of my polythiophene. How can I improve consistency?
A2: Regioregularity, particularly the Head-to-Tail (HT) coupling in 3-substituted polythiophenes, is crucial for the material's electronic properties.[5] Inconsistency often stems from a lack of control over the polymerization mechanism.
-
Polymerization Method: Oxidative polymerizations (e.g., with FeCl₃) are known to produce polymers with varying degrees of regioregularity.[6] For the highest and most consistent regioregularity, controlled polymerization methods like Grignard Metathesis (GRIM) or Kumada Catalyst Transfer Polymerization (KCTP) are superior.[7][8][9] These methods proceed via a chain-growth mechanism that minimizes structural defects.[10]
-
Reaction Temperature: Lower reaction temperatures during oxidative polymerization can improve polydispersity and may influence regioregularity by suppressing side reactions.[3]
-
Monomer Concentration: In some polymerization systems, monomer concentration has a strong influence. For instance, in KCTP, a minimum monomer concentration may be required for efficient polymerization.[7] For oxidative polymerizations, lower monomer concentrations have been shown to increase regioregularity.[4][11]
Q3: My polymerization reaction starts, but then seems to stop, resulting in very low yield. What could be causing this?
A3: This issue points towards catalyst deactivation or fouling. The active catalyst is being consumed or blocked before the monomer is fully consumed.
-
Catalyst Poisoning: As mentioned, impurities like water are a primary cause.[1]
-
Coke Formation: In reactions involving acid catalysts, the thiophene monomer itself can undergo acid-catalyzed polymerization to form carbonaceous deposits, or "coke."[1] This coke physically blocks the active sites on the catalyst, preventing further reaction.[1]
-
Poor Catalyst/Monomer Solubility: If the catalyst is not well-dissolved or dispersed in the reaction medium, its effective concentration is low, leading to a stalled reaction. Some studies note that for FeCl₃ polymerizations, the presence of some solid catalyst crystals is necessary for the reaction to proceed effectively.[4]
Section 2: In-Depth Troubleshooting Guides
This section provides structured approaches to systematically diagnose and solve complex polymerization problems.
Guide 2.1: Diagnosing Low Molecular Weight in Oxidative Polymerization
If you are consistently obtaining polythiophene with a lower-than-expected molecular weight when using oxidative methods (e.g., FeCl₃), follow this diagnostic workflow.
Step 1: Verify Reagent Purity
-
Monomer: Is your thiophene monomer pure? Unopened bottles are not a guarantee. Monomers can degrade or polymerize upon storage, especially if exposed to air or light.[2]
-
Action: Before use, confirm purity via GC-MS or ¹H NMR. If impurities or oligomers are detected, purify the monomer.
-
-
Solvent: Are your solvents anhydrous?
-
Action: Use freshly distilled solvents or purchase anhydrous grade solvents and handle them under an inert atmosphere (e.g., argon or nitrogen).
-
-
Oxidant (FeCl₃): Is your ferric chloride anhydrous? FeCl₃ is highly hygroscopic.
-
Action: Use a freshly opened bottle of anhydrous FeCl₃ or dry it before use. Store it in a desiccator.
-
Step 2: Evaluate Reaction Parameters The order of addition of reagents can significantly impact the outcome.[3]
-
Standard Addition: The oxidant is added slowly to the monomer solution. This method can favor the suppression of active (oxidized) monomers in favor of dimers/oligomers.[3]
-
Reverse Addition: The monomer is added to the oxidant solution. This is a common literature procedure.[3]
-
Action: Experiment with both addition orders. The optimal method can be monomer-dependent. For example, for P3HT, reverse addition often yields the highest molecular weight, whereas for some ether-substituted polythiophenes, standard addition is superior.[3]
-
Step 3: Optimize Solvent and Temperature
-
Solvent Choice: The solvent impacts both polymer solubility and catalyst activity. Chloroform and dichloromethane are common, but can yield different results. Polymers synthesized in dichloromethane may have a lower molecular weight than those synthesized in chloroform.[4][11]
-
Action: If experiencing low molecular weight, consider switching to a solvent in which the final polymer has better solubility.[3]
-
-
Temperature Control:
-
Action: Run the polymerization at a controlled, lower temperature (e.g., 0 °C to RT). While this might slightly reduce the yield, it often improves polydispersity.[3]
-
Troubleshooting Workflow: Low Molecular Weight in Oxidative Polymerization
Caption: A decision tree for troubleshooting low molecular weight in oxidative polymerization.
Guide 2.2: Improving Regioregularity with Grignard Metathesis (GRIM)
The GRIM method is a powerful technique for synthesizing highly regioregular poly(3-alkylthiophenes) (PATs).[10] However, inconsistent results can still arise.
Step 1: Formation of the Active Monomer The first step is the Grignard metathesis of a 2,5-dihalo-3-alkylthiophene to form the active magnesium-containing monomer.[8] Incomplete formation is a common failure point.
-
Reagents: Ensure the Grignard reagent (e.g., t-BuMgCl) is fresh and properly titrated. The dihalo-monomer must be pure.
-
Atmosphere: This reaction is extremely sensitive to air and moisture. All glassware must be flame-dried, and the reaction must be conducted under a strictly inert atmosphere.
Step 2: Catalyst Choice and Handling
-
Catalyst: Nickel catalysts, such as Ni(dppp)Cl₂ or Ni(dppe)Cl₂, are commonly used.[8] The choice of catalyst is critical; palladium-mediated polymerizations, for instance, tend to proceed via a step-growth mechanism and produce less regioregular polymer.[12]
-
Mechanism: Nickel-mediated GRIM polymerization follows a "living" chain-growth mechanism where the catalyst remains associated with the growing polymer chain.[10][12][13] This is key to achieving low polydispersity and high regioregularity.
-
Action: Ensure the catalyst is of high purity and handled under inert conditions to prevent deactivation.
-
Step 3: Reaction Conditions
-
Temperature: While GRIM polymerizations can often be run at room temperature, temperature control is still important for reproducibility.[9]
-
Quenching: The "living" nature of the polymerization means the reaction must be intentionally terminated or "quenched," typically with an acid like HCl, to produce H/Br terminated polymer chains.[9] Inconsistent quenching can lead to variability in end-groups.
Experimental Workflow: Grignard Metathesis (GRIM) Polymerization
Caption: Key stages in a typical GRIM polymerization workflow.
Section 3: Essential Protocols
Adherence to validated protocols is paramount for achieving reproducibility.
Protocol 3.1: Purification of Thiophene Monomer
Objective: To remove inhibitors, oligomers, and water from commercial 3-alkylthiophene monomers.
Materials:
-
Commercial 3-alkylthiophene monomer
-
Anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂)[14]
-
Basic alumina
-
Distillation apparatus
-
Inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
Pre-treatment: Stir the liquid monomer over a drying agent (e.g., anhydrous MgSO₄) for several hours to remove bulk water.
-
Column Filtration: Pass the dried monomer through a short plug of basic alumina to remove acidic impurities and polar contaminants.
-
Vacuum Distillation: Transfer the filtered monomer to a flame-dried distillation flask. Perform a vacuum distillation under an inert atmosphere. Collect the fraction boiling at the correct temperature and pressure for the specific monomer.
-
Storage: Store the purified monomer in an amber vial under an inert gas (e.g., argon) in a refrigerator or freezer to prevent degradation.[2] For long-term storage, consider adding an antioxidant like BHT.[2]
Protocol 3.2: General Procedure for Oxidative Polymerization with FeCl₃
Objective: To synthesize poly(3-hexylthiophene) (P3HT) via a standard "reverse addition" method.
Materials:
-
Purified 3-hexylthiophene (3HT) monomer
-
Anhydrous iron(III) chloride (FeCl₃)
-
Anhydrous chloroform (CHCl₃)
-
Methanol (for precipitation)
-
Soxhlet extraction apparatus, thimbles
-
Hexane, acetone, chloroform (for washing)
-
Inert atmosphere setup
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a condenser, mechanical stirrer, and argon inlet.
-
Oxidant Suspension: Under a positive pressure of argon, charge the flask with anhydrous FeCl₃ (typically 2.5-4 equivalents per monomer). Add anhydrous chloroform to create a suspension.
-
Monomer Addition: Dissolve the purified 3HT monomer in a volume of anhydrous chloroform in a separate, dry flask. Using a syringe pump or dropping funnel, add the monomer solution dropwise to the vigorously stirred FeCl₃ suspension over 30-60 minutes.
-
Polymerization: Allow the reaction to stir at room temperature for 2-24 hours. The mixture will become dark and viscous.
-
Quenching & Precipitation: Slowly pour the reaction mixture into a large beaker of rapidly stirred methanol. A dark solid (the polymer) will precipitate.
-
Purification: a. Collect the solid polymer by filtration. b. Wash the polymer sequentially with methanol and water to remove residual iron salts. c. Dry the crude polymer under vacuum. d. Perform a Soxhlet extraction to purify the polymer and fractionate by solubility. Sequentially extract with methanol (to remove oligomers and catalyst), hexane (to remove shorter chains), and finally chloroform or chlorobenzene to collect the desired high molecular weight polymer fraction.[5]
-
Drying: Dry the purified polymer under vacuum to a constant weight.
Section 4: Data Interpretation
Table 1: Impact of Reaction Parameters on FeCl₃-initiated Oxidative Polymerization
| Parameter Varied | Observation | Probable Cause | Reference |
| Temperature | Lowering temperature improves polydispersity (Ð) with a slight decrease in yield. | Suppression of side reactions and more controlled chain initiation/propagation. | [3] |
| Solvent Quality | "Better" solvents (higher polymer solubility) lead to increased molecular weight and regioregularity. | Improved solvation of the growing polymer chain prevents premature precipitation and termination. | [3] |
| Monomer Conc. | Lowering concentration can increase regioregularity. | Favors intramolecular planarization over intermolecular aggregation, leading to more ordered coupling. | [4][11] |
| Monomer/Oxidant Ratio | Sub-stoichiometric oxidant levels cause a sharp decrease in molecular weight and yield. | Insufficient oxidant to drive the polymerization to completion. | [3] |
| Order of Addition | Can significantly alter molecular weight depending on the monomer. | Affects the steady-state concentration of reactive species (monomer radical cations vs. oligomers). | [3] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Polythiophene - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. The unexpected fast polymerization during the synthesis of a glycolated polythiophene - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00146F [pubs.rsc.org]
- 8. Exploring the mechanism of Grignard metathesis polymerization of 3-alkylthiophenes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Role of the transition metal in Grignard metathesis polymerization (GRIM) of 3-hexylthiophene - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 13. d-nb.info [d-nb.info]
- 14. US2745843A - Process for the purification of thiophene - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Thiophene-2-Sulfonyl Chloride
Welcome to the technical support center for the synthesis of thiophene-2-sulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this crucial intermediate. Here, we address common challenges and side reactions encountered during its synthesis, providing in-depth, field-proven insights to help you optimize your experimental outcomes. Our focus is on not just what to do, but why you're doing it, ensuring a robust and reproducible process.
Overview of Thiophene-2-Sulfonyl Chloride Synthesis
The standard synthesis of thiophene-2-sulfonyl chloride involves the electrophilic substitution of thiophene with chlorosulfonic acid. While seemingly straightforward, the high reactivity of the thiophene ring and the nature of the reagents can lead to a variety of side reactions, impacting yield and purity. This guide will walk you through troubleshooting these common issues.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My reaction yield is significantly lower than expected. What are the likely causes?
Low yields in this synthesis can often be attributed to several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure that the addition of thiophene to chlorosulfonic acid is performed at a controlled, low temperature (typically 0-10 °C) and then allowed to stir for a sufficient duration. Monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) is highly recommended.
-
Product Decomposition: Thiophene-2-sulfonyl chloride is susceptible to thermal degradation. High reaction temperatures or prolonged heating during workup can lead to decomposition. It is crucial to maintain the recommended temperature profile throughout the synthesis and purification steps.
-
Hydrolysis during Workup: Thiophene-2-sulfonyl chloride is highly sensitive to moisture and will readily hydrolyze to the corresponding thiophene-2-sulfonic acid.[1][2] This is a very common cause of yield loss. Strict anhydrous conditions are paramount. Use dry solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). When quenching the reaction, do so by pouring the reaction mixture onto crushed ice to minimize the exposure time to liquid water and keep the temperature low.[1]
-
Mechanical Losses: During the workup, especially the separation of the organic and aqueous layers, product can be lost. Ensure efficient extraction and minimize the number of transfers.
Q2: I'm observing significant amounts of di-substituted products in my crude mixture. How can I improve the selectivity for mono-sulfonation?
The formation of di-sulfonylated byproducts, primarily thiophene-2,4-bis-sulfonyl chloride and thiophene-2,5-bis-sulfonyl chloride, is a common issue arising from the high reactivity of the thiophene ring.
-
Controlling Stoichiometry: The molar ratio of chlorosulfonic acid to thiophene is a critical parameter. An excess of chlorosulfonic acid will strongly favor di-sulfonation. For mono-sulfonation, it is advisable to use a molar ratio of chlorosulfonic acid to thiophene of approximately 3:1 to 4:1. Using a larger excess will inevitably lead to the formation of di-sulfonylated products.
-
Reaction Temperature: While lower temperatures generally favor mono-substitution, the influence of stoichiometry is more pronounced for this side reaction. Maintaining a low and consistent temperature (0-10 °C) during the addition and initial reaction phase is still important for overall control.
Q3: My product is contaminated with chlorinated thiophenes. What causes this and how can I prevent it?
The presence of chlorinated byproducts like 2,5-dichlorothiophene is another common impurity.[3] This arises from the chlorinating ability of the reagents under certain conditions.
-
Reaction Temperature: Higher reaction temperatures can promote chlorination of the thiophene ring. Strict adherence to a low-temperature protocol is essential to minimize this side reaction.
-
Reaction Time: Prolonged reaction times, even at lower temperatures, can lead to an increase in chlorinated byproducts. Monitoring the reaction to determine the optimal endpoint is crucial.
-
Purification: If chlorinated impurities are present, they can often be separated from the desired product by fractional distillation under reduced pressure, as their boiling points will differ from that of thiophene-2-sulfonyl chloride.
Q4: My final product is a dark, oily substance instead of the expected solid. What went wrong?
A dark, tarry, or oily product is indicative of decomposition and/or polymerization.
-
Temperature Control: This is the most likely culprit. Runaway temperatures during the addition of thiophene to chlorosulfonic acid can lead to rapid polymerization and decomposition. The addition must be slow and with efficient cooling.
-
Purity of Starting Materials: Ensure that the starting thiophene is of high purity. Impurities in the thiophene can act as catalysts for polymerization.
-
Quenching Procedure: An uncontrolled quench can also lead to localized heating and decomposition. The reaction mixture should always be added to the quenching medium (e.g., ice/water) and not the other way around.[4]
Experimental Protocols
Synthesis of Thiophene-2-sulfonyl chloride
Materials:
-
Thiophene (high purity)
-
Chlorosulfonic acid
-
Dichloromethane (anhydrous)
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is thoroughly dried.
-
Charge the flask with chlorosulfonic acid (3.0 equivalents) and cool it to 0 °C in an ice-salt bath.
-
Slowly add thiophene (1.0 equivalent) dropwise from the dropping funnel over a period of 1-2 hours, maintaining the internal temperature between 0 and 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2-3 hours.
-
Monitor the reaction by TLC or GC to confirm the consumption of the starting material.
-
Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and dichloromethane.
-
Separate the organic layer. Extract the aqueous layer with two additional portions of dichloromethane.
-
Combine the organic extracts and wash them sequentially with cold water and cold saturated sodium bicarbonate solution until the effervescence ceases.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at a temperature not exceeding 40 °C.
-
The crude product can be further purified by vacuum distillation.
Visualizing Reaction Pathways
The following diagrams illustrate the desired synthetic pathway and the major side reactions.
Caption: Main and side reaction pathways in the synthesis of thiophene-2-sulfonyl chloride.
Troubleshooting Workflow
This flowchart provides a systematic approach to diagnosing and resolving common issues during the synthesis.
References
Technical Support Center: Degradation Pathways of Thiophene-2-Sulfonic Acid
Welcome to the technical support center for Thiophene-2-sulfonic acid (T2SA). This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and need to understand its stability and degradation characteristics. In experimental settings, unexpected degradation can lead to loss of starting material, formation of confounding artifacts, and irreproducible results. This document provides in-depth, field-proven insights into the common degradation pathways of T2SA, presented in a question-and-answer format with troubleshooting guides to address specific issues you may encounter.
Section 1: Fundamental Stability and Handling of this compound
Understanding the inherent stability of T2SA is the first line of defense against experimental failure. The thiophene ring, while aromatic, is susceptible to various reactions, and the strongly electron-withdrawing sulfonic acid group modifies this reactivity.
FAQ 1.1: I've observed a color change (yellowing/browning) in my solid T2SA sample or solution. What is the likely cause?
Answer: A visual color change is a primary indicator of degradation. For thiophene-containing compounds, this is often due to slow oxidation or polymerization upon exposure to air (oxygen) and/or light.[1][2] The thiophene ring can undergo oxidative processes that lead to the formation of colored, complex byproducts. Moisture can also promote hydrolysis, although this is less likely to cause significant color change on its own.[1]
Troubleshooting Steps:
-
Verify Purity: Do not proceed with experiments using a discolored sample. Confirm the purity using an appropriate analytical method, such as HPLC-UV or NMR.
-
Review Storage Conditions: Ensure the compound is stored under the recommended conditions (see FAQ 1.2).
-
Inert Atmosphere: When preparing solutions, especially for long-term storage or sensitive reactions, degas the solvent and purge the headspace of the vial with an inert gas like argon or nitrogen.
FAQ 1.2: What are the optimal storage and handling conditions for this compound to ensure its integrity?
Answer: Proper storage is critical. Based on the known instabilities of similar compounds, the following conditions are recommended to minimize degradation from oxidation, hydrolysis, and photodegradation.[1]
| Parameter | Condition | Rationale |
| Temperature | -20°C (long-term) or 2-8°C (short-term) | Lower temperatures significantly slow the rate of all chemical degradation reactions.[1] |
| Atmosphere | Store under an inert gas (Argon or Nitrogen) | The thiophene ring is susceptible to oxidation by atmospheric oxygen.[2] |
| Moisture | Store in a desiccator or dry environment | The sulfonic acid group is hygroscopic, and moisture can promote hydrolysis of other functional groups if present, or act as a medium for oxidative reactions.[1] |
| Light | Store in an amber vial or protect from light | Thiophene moieties can be sensitive to UV light, which can initiate photodegradation pathways.[1] |
Below is a recommended workflow for handling T2SA to maintain its integrity from receipt to experimental use.
Section 2: Oxidative Degradation Pathways
Oxidative processes are among the most common and aggressive degradation pathways for thiophene derivatives. These can be intentionally induced (e.g., in advanced oxidation processes for waste treatment) or occur unintentionally during experiments.
FAQ 2.1: What are the expected degradation products of T2SA when subjected to strong oxidizing conditions like Fenton's reagent or photocatalysis?
Answer: The degradation of T2SA under strong oxidizing conditions is expected to proceed in a multi-step fashion, targeting both the thiophene ring's sulfur atom and its carbon backbone. While the sulfonic acid group (-SO₃H) is already in a high oxidation state, the endocyclic sulfur is not.
-
S-Oxidation: The initial attack by hydroxyl radicals (•OH), generated by Fenton's reagent or photocatalysis, will likely occur at the nucleophilic sulfur atom within the thiophene ring.[3] This leads to the formation of a This compound S-oxide (a sulfoxide).
-
Further S-Oxidation: This S-oxide intermediate is often unstable and can be rapidly oxidized further to the corresponding This compound S,S-dioxide (a sulfone).[2][3]
-
Ring Opening: The oxidized thiophene ring is now destabilized and highly susceptible to nucleophilic attack and cleavage.[2] This fragmentation breaks apart the aromatic system.
-
Mineralization: Subsequent oxidation of the ring fragments leads to the formation of smaller, simpler molecules. Ultimately, complete mineralization will yield sulfate ions (SO₄²⁻) (from both the sulfonic acid group and the ring sulfur), carbon dioxide (CO₂), and water.[4][5]
The proposed pathway is illustrated below.
References
Technical Support Center: Thiophene-2-sulfonic acid
Welcome to the dedicated technical support guide for Thiophene-2-sulfonic acid. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent in their work. As a strong organic acid, its hygroscopic nature presents specific challenges that can impact experimental accuracy and outcomes. This guide provides in-depth, field-proven insights into the causality behind its moisture sensitivity and offers robust troubleshooting protocols to ensure the integrity of your experiments.
Part 1: Fundamental Principles - Why is this compound Moisture-Sensitive?
This compound's sensitivity to moisture is not an incidental property but a direct consequence of its molecular structure. As an organosulfur compound, it is an organic analog of sulfuric acid and shares its characteristic strong acidity and hygroscopicity.[1][2]
The core of this issue lies in the sulfonic acid group (-SO₃H). This functional group is highly polar and readily participates in hydrogen bonding. When exposed to the atmosphere, the -SO₃H group acts as a powerful attractant for water molecules, pulling them from the air and incorporating them into the solid's matrix. This process, known as deliquescence, can cause the crystalline solid to become sticky, transform into a syrup, and eventually dissolve in the absorbed water.
This absorbed moisture is not a passive contaminant; it can actively interfere with your experiments by:
-
Altering Stoichiometry: The measured weight of the reagent will be artificially inflated by an unknown amount of water, leading to significant errors in molar calculations.
-
Initiating Unwanted Reactions: Water is a nucleophile and can participate in or catalyze side reactions, reducing the yield of your desired product.[1]
-
Promoting Degradation: Under certain conditions, particularly with heat, the presence of water can facilitate hydrolytic desulfonation, a reaction that cleaves the sulfonic acid group from the thiophene ring, reverting it to thiophene and sulfuric acid.[3]
Understanding this fundamental chemistry is the first step toward mitigating the challenges associated with its use.
Part 2: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered when working with this compound.
Q1: My bottle of this compound arrived as a solid, but now it looks like a wet paste or a thick liquid. What happened? A1: This is a classic sign of moisture absorption. The compound is highly hygroscopic and has likely absorbed water from the atmosphere. This can happen if the container was not sealed tightly or was opened frequently in a humid environment. The reagent's utility may be compromised due to an unknown water content.
Q2: Can I still use the reagent if it has absorbed some moisture? A2: It is strongly discouraged for any reaction requiring precise stoichiometry. The unknown water content makes accurate weighing impossible. For applications where it is used as a catalyst and a small amount of water is tolerable, it might be usable, but this must be evaluated on a case-by-case basis. For most synthetic applications, the material should be dried under high vacuum or replaced.
Q3: How should I properly store this compound? A3: Proper storage is critical. The container must be kept tightly closed.[4] Store it in a cool, dark, and dry place, preferably within a desiccator containing a drying agent (e.g., Drierite, silica gel) to minimize exposure to atmospheric moisture.[5] For long-term storage or for highly sensitive applications, storing under an inert gas atmosphere (Nitrogen or Argon) is the best practice.[4]
Q4: What is the best way to handle the reagent when weighing it for a reaction? A4: Handling should be performed in a location with controlled humidity, such as a glove box or a dry box. If this is not possible, work quickly in a well-ventilated fume hood.[4] Allow the container to equilibrate to room temperature before opening to prevent condensation of moisture onto the cold solid. Use clean, dry spatulas and weighing vessels. Seal the container immediately and tightly after dispensing the required amount.
Q5: Is this compound corrosive? A5: Yes. Like its inorganic counterpart, sulfuric acid, it is a strong acid and is corrosive.[1][6] It can cause severe skin burns and eye damage. Always handle it with appropriate personal protective equipment (PPE), including gloves (e.g., impervious gloves), safety goggles, and a lab coat.[4]
Part 3: Troubleshooting Guide
When experiments go awry, systematic troubleshooting is key. Moisture contamination of this compound is a frequent but often overlooked culprit.
Diagram: Troubleshooting Workflow for Unexpected Results
The following diagram outlines a logical workflow to diagnose if moisture contamination is affecting your experiment.
References
Storage and handling best practices for Thiophene-2-sulfonic acid
Welcome to the comprehensive technical support guide for Thiophene-2-sulfonic acid. This resource is designed for researchers, scientists, and drug development professionals to ensure safe and effective handling and storage of this versatile reagent. Here, we move beyond simple instructions to provide in-depth, field-proven insights and troubleshooting for common issues you may encounter during your experiments.
I. Core Principles of Handling and Storage
This compound is a valuable building block in organic synthesis, particularly for creating a variety of thiophene derivatives.[1] However, its reactivity and physical properties demand careful attention to storage and handling to ensure experimental success and, most importantly, laboratory safety. The sulfonic acid group is strongly electron-withdrawing, which influences the reactivity of the thiophene ring.[1]
Frequently Asked Questions (FAQs) - General Handling
Q1: What are the immediate personal protective equipment (PPE) requirements for handling solid this compound?
A1: Due to its potential to cause skin, eye, and respiratory irritation, a comprehensive PPE strategy is non-negotiable.[2][3] Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Eye/Face Protection: Wear tightly fitting safety goggles that conform to European standard EN 166 or OSHA's eye and face protection regulations in 29 CFR 1910.133.[2]
-
Hand Protection: Use impermeable gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and employ proper glove removal technique to avoid skin contact.[4][5]
-
Skin Protection: A lab coat or other protective clothing that covers all exposed skin is mandatory.[2]
-
Respiratory Protection: If you are handling large quantities or there is a risk of generating dust, a NIOSH/MSHA-approved respirator is recommended.[6]
Q2: I've noticed my this compound appears clumpy or has absorbed moisture. What's happening and is it still usable?
A2: this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere. This is a common issue and the primary reason for the "clumpy" appearance. The presence of water can be detrimental for several reasons:
-
Reaction Integrity: Water can act as an unwanted nucleophile in many reactions, leading to side products and reduced yields. For instance, in reactions involving acid chlorides, the presence of water will lead to hydrolysis back to the carboxylic acid.
-
Inaccurate Measurements: Absorbed water will alter the true mass of the reagent, leading to stoichiometric errors in your reaction setup.
If the compound is only slightly clumpy, it may be possible to dry it in a vacuum oven at a low temperature. However, for best results, it is always recommended to use a fresh, unopened container or to store the compound in a desiccator immediately after opening.
II. Storage: The Key to Long-Term Stability
Proper storage is crucial for maintaining the integrity and reactivity of this compound. Improper storage can lead to degradation and inconsistent experimental results.
| Storage Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place.[2][6] Some suppliers recommend refrigeration (2-8°C).[7] | Lower temperatures slow down potential degradation pathways. Keeping it cool also helps to minimize the risk of pressure buildup in the container. |
| Atmosphere | Keep the container tightly closed.[2][6] Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage. | This minimizes exposure to atmospheric moisture, to which the compound is sensitive. An inert atmosphere further protects against slow oxidation. |
| Incompatible Materials | Store away from strong oxidizing agents, strong bases, and strong acids. | This compound can react exothermically and potentially dangerously with these substances. For example, mixing with strong bases can lead to a vigorous acid-base reaction. |
Frequently Asked Questions (FAQs) - Storage
Q3: My lab has limited refrigerated storage. Is room temperature storage acceptable for a short period?
A3: While refrigerated storage is ideal, especially for long-term stability, storage in a cool, dry, and dark place at room temperature is acceptable for short periods, provided the container is tightly sealed to prevent moisture ingress.[6] However, for periods longer than a few weeks, refrigeration is strongly advised to minimize any potential for slow degradation.
Q4: What are the visible signs of degradation I should look for?
A4: Discoloration (significant darkening) or a change in physical form (e.g., from a crystalline solid to a tarry or syrupy substance) are clear indicators of degradation. If you observe these changes, it is best to dispose of the reagent according to your institution's hazardous waste disposal protocols and obtain a fresh supply.
III. Troubleshooting Experimental Issues
Even with the best practices, challenges can arise. This section provides a systematic approach to troubleshooting common problems.
Experimental Workflow and Troubleshooting Logic
The following diagram outlines a logical workflow for using this compound and a decision tree for troubleshooting common issues.
Caption: Troubleshooting workflow for this compound experiments.
Frequently Asked Questions (FAQs) - Troubleshooting
Q5: I am attempting a reaction that is sensitive to water, but my yields are consistently low when using this compound. What could be the cause?
A5: This is a classic problem stemming from the hygroscopic nature of this compound. As discussed in Q2, absorbed water can interfere with moisture-sensitive reactions.
Troubleshooting Steps:
-
Use a Fresh Bottle: The simplest solution is to use a new, unopened container of the reagent.
-
Dry the Reagent: If a new bottle is not available, you can try drying the material under a high vacuum for several hours.
-
Handle in a Glovebox: For highly sensitive reactions, weighing and adding the reagent inside a glovebox with a dry atmosphere is the most robust solution.
-
Solvent Purity: Ensure that your reaction solvents are rigorously dried using appropriate methods (e.g., distillation from a drying agent or passing through a solvent purification system).
Q6: My reaction mixture is turning dark brown/black after adding this compound. Is this normal?
A6: While some reactions may naturally have a darker color, a rapid change to a very dark or black color upon addition of the acid can be a sign of decomposition. This could be due to:
-
Incompatibility: The acid may be reacting with another component in your mixture in an unintended way. Review the known incompatibilities (strong bases, strong oxidizing agents, strong acids).
-
Thermal Instability: If your reaction is running at an elevated temperature, the acid or a resulting intermediate may be decomposing. Thermal decomposition can lead to the release of sulfur oxides.
-
Reaction with Impurities: If your starting materials are not pure, the acid could be catalyzing a polymerization or decomposition of the impurities.
Troubleshooting Steps:
-
Lower the Temperature: Try running the reaction at a lower temperature.
-
Slow Addition: Add the this compound solution dropwise to control any initial exotherm.
-
Purify Starting Materials: Ensure all other reagents are of high purity.
IV. Safe Disposal
Unused or waste this compound and its containers must be disposed of as hazardous waste.
Protocol for Disposal:
-
Consult Local Regulations: Always follow your institution's and local environmental regulations for chemical waste disposal.
-
Containerize: Place the waste material in a clearly labeled, sealed container.
-
Labeling: The label should clearly state "Hazardous Waste" and list the chemical contents.
-
Waste Stream: Dispose of the container in the appropriate chemical waste stream, typically for acidic or organic waste. Do not mix with incompatible waste streams.[2]
References
Technical Support Center: Overcoming Poor Solubility of Thiophene-2-Sulfonic Acid Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiophene-2-sulfonic acid and its derivatives. This guide is designed to provide you with in-depth troubleshooting strategies and practical solutions to one of the most common hurdles in the development of these promising compounds: poor aqueous solubility. The thiophene ring is a privileged pharmacophore in medicinal chemistry, and its derivatives are integral to numerous FDA-approved drugs.[1][2] However, their inherent physicochemical properties often lead to challenges in formulation and bioavailability.[3] This resource combines fundamental principles with field-proven techniques to help you navigate these complexities and unlock the full potential of your thiophene-based compounds.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding the solubility of this compound derivatives.
Q1: Why do many of my this compound derivatives exhibit poor water solubility?
A1: The limited solubility of these derivatives often stems from a combination of factors related to their molecular structure. The thiophene ring, while aromatic, is a hydrophobic moiety.[4] The powerful electron-withdrawing nature of the sulfonic acid group (-SO₃H) or its derivatives (like sulfonamides) significantly influences the electronic properties of the thiophene ring.[5] While the sulfonic acid group itself can enhance water solubility, the overall solubility of the molecule is a delicate balance between this polar group and the lipophilicity of the rest of the structure.[6] Furthermore, strong intermolecular interactions in the crystalline solid state can require substantial energy to break the crystal lattice for dissolution to occur, contributing to low solubility.[7]
Q2: What are the first-line strategies I should consider to improve the solubility of my compound for initial in vitro screening?
A2: For preliminary in vitro assays where quick and effective solubilization is key, several straightforward methods can be employed:
-
pH Adjustment: Thiophene-2-sulfonic acids are, as the name suggests, acidic. By increasing the pH of the aqueous medium with a suitable base (e.g., NaOH, KOH), you can deprotonate the sulfonic acid group to form a more soluble salt.[8] The extent of solubility increase will be dependent on the pKa of your specific derivative.
-
Use of Co-solvents: The addition of a water-miscible organic solvent, or co-solvent, can significantly enhance the solubility of hydrophobic compounds.[9][10] Commonly used co-solvents in early-stage research include dimethyl sulfoxide (DMSO), ethanol, propylene glycol, and polyethylene glycols (PEGs).[7][9] It is crucial to prepare a concentrated stock solution in the co-solvent and then dilute it into the aqueous medium, ensuring the final co-solvent concentration is low enough to not interfere with your assay (typically <0.5% for cell-based assays).[7]
Q3: I'm observing precipitation of my compound in my cell culture medium. What's happening and how can I fix it?
A3: Precipitation in cell culture media is a common issue and can lead to high variability in your results. This often occurs when a compound that is poorly soluble in the aqueous environment of the media is introduced, even from a stock solution. The limited solubility is likely due to the compound's low intrinsic solubility in the aqueous media. To address this, ensure you are preparing a highly concentrated stock solution in an appropriate organic solvent like DMSO and then diluting it into the cell culture medium.[7] It's also important to verify that the pH of the medium is optimal for the solubility of your specific compound.[7] If precipitation persists, you might consider the use of precipitation inhibitors, such as polymers like HPMC or PVP, in your formulation.[8]
In-Depth Troubleshooting Guides
This section provides more detailed, step-by-step guidance for overcoming persistent solubility challenges, particularly when moving towards in vivo studies and formulation development.
Problem: My lead thiophene-2-sulfonamide derivative has very low aqueous solubility, hindering its oral bioavailability.
Causality: Many new chemical entities are lipophilic, leading to poor aqueous solubility and, consequently, low oral bioavailability.[11] For a drug to be absorbed orally, it must first dissolve in the gastrointestinal fluids.[12] The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability, with poorly soluble compounds often falling into Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[12]
Solution Workflow:
1. Salt Formation
Salt formation is a highly effective and commonly used technique for increasing the solubility of ionizable compounds.[8]
-
Principle: By reacting your this compound derivative with a suitable base (for acidic compounds) or acid (for basic compounds), you form a salt that often has significantly higher aqueous solubility and a faster dissolution rate.[13]
-
Experimental Protocol:
-
Counter-ion Selection: Choose a pharmaceutically acceptable counter-ion. For an acidic compound, bases like sodium hydroxide, potassium hydroxide, or calcium hydroxide are common choices.
-
Stoichiometry: Dissolve your thiophene derivative in a suitable solvent (e.g., ethanol, methanol).
-
Reaction: Add an equimolar amount of the chosen base, also dissolved in a suitable solvent.
-
Isolation: The resulting salt can be isolated by evaporation of the solvent or by precipitation upon addition of an anti-solvent.
-
Characterization: Confirm salt formation and purity using techniques like NMR, FT-IR, and DSC.
-
Solubility Measurement: Determine the aqueous solubility of the newly formed salt and compare it to the parent compound.
-
2. Solid Dispersions
Creating a solid dispersion involves dispersing the drug in an inert carrier matrix at the solid state.[14]
-
Principle: The drug can exist in an amorphous state within the carrier, which has a higher energy state than the crystalline form and thus improved solubility.[11][15] The carrier can also improve the wettability of the drug.
-
Experimental Protocol (Solvent Evaporation Method):
-
Component Selection: Choose a suitable carrier, such as a hydrophilic polymer like polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC).
-
Dissolution: Dissolve both your thiophene derivative and the carrier in a common volatile solvent (e.g., methanol, ethanol, or a mixture).
-
Solvent Evaporation: Remove the solvent under vacuum, for instance, using a rotary evaporator. This leaves a solid mass.
-
Post-Processing: The resulting solid can be further dried to remove any residual solvent and then milled or sieved to obtain a uniform powder.
-
Characterization: Use XRD and DSC to confirm the amorphous nature of the drug within the dispersion.
-
Dissolution Testing: Perform in vitro dissolution studies to compare the dissolution rate of the solid dispersion with the pure drug.
-
3. Nanosuspensions
This technique involves reducing the particle size of the drug to the nanometer range.[9]
-
Principle: According to the Noyes-Whitney equation, reducing the particle size increases the surface area, which in turn increases the dissolution rate.[12] Nanosizing can also increase the saturation solubility of the drug.[14]
-
Experimental Protocol (Precipitation Method):
-
Solvent/Anti-solvent Selection: Dissolve your thiophene derivative in a suitable solvent. Select an anti-solvent in which the drug is poorly soluble, and that is miscible with the drug-containing solvent.
-
Precipitation: Add the drug solution to the anti-solvent under high shear stirring. The rapid change in solvent environment causes the drug to precipitate out as nanoparticles.
-
Stabilization: It is crucial to include a stabilizer (e.g., a surfactant or polymer) in the anti-solvent to prevent the newly formed nanoparticles from agglomerating.[14]
-
Purification/Isolation: The nanosuspension can be purified and concentrated using techniques like centrifugation or dialysis.
-
Characterization: Characterize the particle size and distribution using methods like dynamic light scattering (DLS).
-
Dissolution Studies: Evaluate the dissolution profile of the nanosuspension.
-
4. Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides that can encapsulate guest molecules within their hydrophobic cavity.
-
Principle: By forming an inclusion complex, the hydrophobic thiophene derivative is encapsulated within the cyclodextrin, whose hydrophilic exterior improves the apparent solubility and dissolution of the drug.[7][12]
-
Experimental Protocol (Kneading Method):
-
Cyclodextrin Selection: Choose a suitable cyclodextrin, such as β-cyclodextrin or its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Paste Formation: Create a paste by triturating the cyclodextrin with a small amount of a suitable solvent (e.g., a water-ethanol mixture).
-
Drug Addition: Gradually add your thiophene derivative to the paste while continuing to triturate.
-
Kneading: Knead the mixture for a defined period (e.g., 45-60 minutes) to facilitate the formation of the inclusion complex.
-
Drying: Dry the resulting product in an oven at a controlled temperature until a constant weight is achieved.
-
Sieving: Pass the dried complex through a sieve to obtain a uniform particle size.
-
Characterization: Confirm complex formation using techniques like DSC, FT-IR, and NMR.
-
Solubility and Dissolution Testing: Measure the solubility and dissolution rate of the complex and compare it to the pure drug.
-
Data Summary: Comparison of Solubility Enhancement Techniques
The following table provides a comparative overview of the discussed techniques. The choice of method will depend on the specific properties of your this compound derivative and the intended application.
| Technique | Principle of Solubility Enhancement | Key Advantages | Potential Challenges |
| pH Adjustment | Ionization of the sulfonic acid group to form a more soluble salt.[8] | Simple, rapid, and effective for ionizable compounds.[16] | Potential for precipitation upon pH change; not suitable for all delivery routes.[16] |
| Co-solvency | Reducing the polarity of the solvent system.[9] | Simple to formulate and screen in early stages.[9] | Potential for drug precipitation upon dilution; toxicity of some co-solvents.[9] |
| Salt Formation | Creation of a salt with different, often better, physicochemical properties.[13] | Significant increases in solubility and dissolution rate; well-established method.[8] | Not applicable to non-ionizable compounds; salt may have different stability profile. |
| Solid Dispersion | Drug is dispersed in a carrier, often in an amorphous state.[11][15] | Can significantly improve dissolution rate and bioavailability. | Amorphous form can be physically unstable and may recrystallize over time.[11] |
| Nanosuspension | Increased surface area due to particle size reduction to the nano-range.[9] | Enhanced dissolution velocity and saturation solubility.[15] | Physical instability (particle agglomeration); can be challenging to scale up.[14][16] |
| Cyclodextrin Complexation | Encapsulation of the hydrophobic drug molecule within the cyclodextrin cavity.[7][12] | Increases apparent solubility and can improve stability. | Limited by the stoichiometry of the complex and the amount of cyclodextrin that can be used.[12] |
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 79-84-5 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ijpbr.in [ijpbr.in]
- 10. longdom.org [longdom.org]
- 11. sphinxsai.com [sphinxsai.com]
- 12. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 13. researchgate.net [researchgate.net]
- 14. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journal.appconnect.in [journal.appconnect.in]
- 16. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Catalyst Deactivation in Reactions Involving Thiophene-2-Sulfonic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals encountering catalyst deactivation in reactions utilizing Thiophene-2-sulfonic acid. This guide is designed to provide in-depth troubleshooting strategies, detailed experimental protocols, and a fundamental understanding of the deactivation mechanisms at play.
Introduction: The Challenge of this compound
This compound is a versatile reagent and intermediate in organic synthesis. However, its structure presents a dual challenge for heterogeneous catalysts. The thiophene ring's sulfur atom is a notorious catalyst poison, while the sulfonic acid group introduces strong acidity and potential for complex interactions with the catalyst surface.[1][2] Understanding and mitigating the resulting catalyst deactivation is critical for developing robust and efficient chemical processes.
This guide provides a structured approach to diagnosing and addressing these challenges, moving from frequently asked questions for quick problem-solving to in-depth troubleshooting guides for more complex issues.
Frequently Asked Questions (FAQs)
Q1: My reaction rate has dropped significantly after only a few runs. What is the most likely cause?
A1: Rapid deactivation is most commonly due to catalyst poisoning by the sulfur atom in the thiophene ring.[3][4] Sulfur can strongly and often irreversibly bind to active metal sites (e.g., Pd, Pt, Ni, Ru), rendering them inactive.[5][6] Another possibility is strong competitive adsorption of the highly polar sulfonic acid group onto the catalyst's active sites, blocking access for other reactants.
Q2: I'm observing a color change on my catalyst and a gradual loss of activity. What could be happening?
A2: A visible change in the catalyst, often darkening, coupled with a gradual decline in performance, is indicative of coke formation .[7] The acidic nature of this compound or the catalyst itself can promote polymerization of the thiophene ring or other organic species in the reaction mixture, leading to the deposition of carbonaceous residues on the catalyst surface.[7] These deposits physically block pores and active sites.[5]
Q3: Can the sulfonic acid group itself deactivate the catalyst?
A3: Yes, in several ways. The strong acidity can lead to leaching of the active metal or support material, especially in liquid-phase reactions.[8][9] For solid acid catalysts, the sulfonic acid group of the reactant can compete for active sites. Furthermore, under certain conditions, it could potentially lead to undesirable side reactions on the support material. For sulfonated carbon catalysts, there is a known risk of the sulfonic acid groups leaching from the support, especially under hydrothermal conditions.[10]
Q4: How can I quickly check if sulfur poisoning is the issue?
A4: A simple diagnostic test is to run the reaction with a sulfur-free analog of your substrate. If the reaction proceeds without significant deactivation, it strongly points to sulfur poisoning from the thiophene moiety.[3]
In-Depth Troubleshooting Guides
Issue 1: Rapid and Severe Catalyst Deactivation
This scenario is often characterized by a dramatic drop in conversion within the first few hours or even minutes of the reaction.
Caption: Troubleshooting workflow for rapid catalyst deactivation.
-
Sulfur Poisoning: The sulfur atom in the thiophene ring possesses lone pairs of electrons that can form strong covalent bonds with metal active sites.[4][11] This chemisorption is often irreversible under typical reaction conditions and effectively removes the active site from the catalytic cycle.[3] The strength of this interaction can vary depending on the metal and its oxidation state.
-
Leaching: The acidic and potentially chelating nature of this compound can facilitate the dissolution of active metal species or the catalyst support into the reaction medium.[8][9] This is particularly relevant for catalysts with components that are susceptible to acid attack.
-
Catalyst Selection:
-
Use sulfur-tolerant catalysts. For instance, some metal sulfides (e.g., MoS₂, WS₂) are inherently resistant to sulfur poisoning.[6]
-
For supported metal catalysts, consider using more inert supports that are less prone to acid attack.
-
-
Process Parameter Optimization:
-
Lowering the reaction temperature can sometimes reduce the rate of irreversible sulfur poisoning.
-
Increasing the concentration of other reactants may help competitively displace the this compound from the active sites.
-
-
Feedstock Purification: If this compound is an impurity, its removal prior to the reaction is the most effective solution.[12]
Issue 2: Gradual Catalyst Deactivation Over Time
This is often characterized by a slow but steady decline in catalyst performance over multiple cycles or extended reaction times.
Caption: Troubleshooting workflow for gradual catalyst deactivation.
-
Coking/Fouling: Acidic sites on the catalyst or the sulfonic acid group itself can catalyze the polymerization of thiophene or other organic molecules.[7] This forms heavy, carbonaceous deposits ("coke") that physically block the catalyst's pores and active sites, preventing reactants from reaching them.[5]
-
Sintering: At elevated temperatures, small metal particles on a catalyst support can migrate and agglomerate into larger particles.[12][13] This process, known as sintering, leads to a decrease in the active surface area and, consequently, a loss of catalytic activity.[13]
-
Preventing Coke Formation:
-
Optimize reaction conditions, such as temperature and pressure, to minimize side reactions that lead to coke.[12]
-
Introduce a co-feed of a hydrogen source if the reaction chemistry allows, as this can sometimes inhibit coke formation.
-
-
Catalyst Regeneration (for Coking):
-
Oxidative Regeneration: This is the most common method for removing coke.[7] It involves a controlled burn-off of the carbonaceous deposits in a stream of air or dilute oxygen. The temperature must be carefully controlled to avoid thermal damage to the catalyst.[7]
-
Solvent Washing: For less severe fouling, washing the catalyst with a suitable solvent may remove some of the deposits.[7]
-
-
Addressing Sintering:
-
Operate at the lowest possible temperature that still provides an acceptable reaction rate.[12]
-
Utilize catalysts with strong metal-support interactions to anchor the metal particles and prevent their migration.
-
Experimental Protocols
Protocol 1: Characterization of a Deactivated Catalyst
This protocol outlines a systematic approach to identify the cause of deactivation.
-
Sample Preparation: Carefully recover the deactivated catalyst from the reactor, minimizing exposure to air if it is in a reduced state. Wash with a volatile solvent to remove residual reactants and products, then dry under vacuum.
-
Surface Area and Porosity Analysis (BET):
-
Objective: To determine if pore blocking (coking) or loss of surface area (sintering) has occurred.[14]
-
Method: Perform nitrogen physisorption analysis on both fresh and spent catalyst samples. A significant decrease in surface area and pore volume in the spent catalyst suggests fouling or sintering.[14]
-
-
Surface Elemental Analysis (XPS):
-
Thermal Analysis (TGA):
-
Objective: To quantify the amount of coke deposited on the catalyst.
-
Method: Heat the spent catalyst in a thermogravimetric analyzer under a flow of air. The weight loss observed at temperatures typically between 300-600°C corresponds to the combustion of carbonaceous deposits.
-
-
Microscopy (TEM):
-
Objective: To visually inspect for changes in metal particle size (sintering).[17]
-
Method: Use Transmission Electron Microscopy to compare the metal particle size distribution of the fresh and spent catalyst. A shift towards larger particles in the spent sample indicates sintering.
-
Protocol 2: Regeneration of a Coked Catalyst by Oxidation
-
Preparation: Place the dried, coked catalyst in a tube furnace.
-
Inert Purge: Heat the catalyst to 120°C under a flow of an inert gas (e.g., nitrogen) to remove any adsorbed water.
-
Controlled Oxidation: Gradually introduce a dilute stream of oxygen (e.g., 2-5% O₂ in N₂) into the inert gas flow.
-
Temperature Ramp: Slowly increase the temperature (e.g., 2-5°C/min) to the target oxidation temperature (typically 400-550°C, this needs to be optimized for the specific catalyst to avoid thermal damage).
-
Hold and Cool: Hold at the target temperature until the coke is completely combusted (indicated by the cessation of CO₂ evolution, which can be monitored by a mass spectrometer or gas analyzer). Then, cool the catalyst to room temperature under an inert atmosphere.
-
Re-characterization: Analyze the regenerated catalyst using the techniques in Protocol 1 to confirm the removal of coke and the restoration of surface area.
Data Summary Table
| Deactivation Mechanism | Key Indicators | Recommended Characterization Techniques | Primary Mitigation/Regeneration Strategy |
| Sulfur Poisoning | Rapid activity loss, presence of sulfur on the surface. | XPS, TPD, ICP | Use sulfur-tolerant catalyst, purify feedstock. |
| Coking/Fouling | Gradual activity loss, color change, reduced surface area. | TGA, BET, TEM | Oxidative regeneration, optimize reaction conditions. |
| Sintering | Gradual activity loss, especially at high temperatures. | TEM, BET, Chemisorption | Lower reaction temperature, use stabilized catalysts. |
| Leaching | Loss of active material, detection of metal in the product stream. | ICP of liquid phase | Use a more stable support, modify reaction solvent. |
References
- 1. This compound | 79-84-5 | Benchchem [benchchem.com]
- 2. isca.me [isca.me]
- 3. benchchem.com [benchchem.com]
- 4. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 5. mdpi.com [mdpi.com]
- 6. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 10. researchgate.net [researchgate.net]
- 11. grokipedia.com [grokipedia.com]
- 12. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 13. ammoniaknowhow.com [ammoniaknowhow.com]
- 14. uomus.edu.iq [uomus.edu.iq]
- 15. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 16. Analysis of Catalysts | tasconusa.com [tasconusa.com]
- 17. Catalyst Characterization Techniques [hidenanalytical.com]
Validation & Comparative
A Senior Application Scientist's Guide to Thiophene Sulfonation: A Comparative Analysis of Methods and Protocols
Introduction: The Strategic Importance of Thiophene Sulfonation
Thiophene and its derivatives are cornerstone heterocyclic scaffolds in medicinal chemistry and materials science. The introduction of a sulfonic acid (-SO₃H) group via electrophilic aromatic substitution is a pivotal transformation, fundamentally altering the molecule's physicochemical properties. Sulfonated thiophenes serve as key intermediates, leveraging the sulfonic acid moiety to enhance aqueous solubility, act as a directing group for subsequent substitutions, or form the basis for pharmacologically active sulfonamides.[1]
Thiophene's reactivity towards electrophilic substitution is significantly greater than that of benzene.[2][3] This heightened reactivity stems from the ability of the sulfur heteroatom to stabilize the cationic intermediate (the σ-complex) formed during the reaction through resonance.[4] Consequently, sulfonation of thiophene proceeds under milder conditions than those required for benzene, a property historically exploited for the industrial purification of benzene from thiophene contaminants.[5][6]
This guide provides a comparative analysis of the principal methods for thiophene sulfonation. We will delve into the mechanistic underpinnings, evaluate the performance of common sulfonating agents, and provide field-proven experimental protocols to aid researchers in selecting and executing the optimal strategy for their synthetic goals.
Mechanism and Regioselectivity: The α-Position Preference
The sulfonation of thiophene is a classic electrophilic aromatic substitution (SEAr) reaction. The electrophile, typically sulfur trioxide (SO₃) or a related species, is attacked by the π-electron system of the thiophene ring. This attack preferentially occurs at the C2 (or α) position.
The causality for this regioselectivity lies in the relative stability of the σ-complex intermediates. Attack at the C2 position allows the positive charge to be delocalized over three resonance structures, including one where the sulfur atom's lone pair directly participates in stabilization. In contrast, attack at the C3 (or β) position yields a less stable intermediate with only two resonance contributors.[4]
Figure 1: General mechanism for the electrophilic sulfonation of thiophene at the C2 position.
Comparative Analysis of Sulfonating Agents
The choice of sulfonating agent is the most critical parameter, dictating reaction conditions, yield, and safety considerations. Below is a comparative summary of the most common methods.
| Method/Reagent | Typical Conditions | Typical Yield (%) | Regioselectivity | Advantages | Disadvantages & Safety Considerations |
| Conc. H₂SO₄ / Fuming H₂SO₄ (Oleum) | Controlled, mild temperatures (~25°C).[1] | up to 70%[1] | Primarily C2 | Simple, readily available, and cost-effective reagents. | Strongly acidic and corrosive. Requires stringent temperature control to prevent decomposition and disulfonation.[1] Reaction is reversible. |
| Chlorosulfonic Acid (ClSO₃H) | Low temperatures (-10°C to RT), often in a solvent like chloroform.[7] | Good to Excellent | Primarily C2 | Highly reactive, often leading to the sulfonyl chloride directly, a versatile intermediate.[1] | Extremely corrosive and reacts violently with water. Generates HCl gas as a byproduct. Strict moisture control is essential. |
| Sulfur Trioxide-Pyridine Complex (SO₃·Py) | Anhydrous polar solvents (e.g., pyridine, DMF), 70-100°C.[8] | Good to Excellent | Primarily C2 | Milder, non-hydrolytic conditions. Less charring compared to H₂SO₄. Useful for sensitive substrates.[9] | Reagent can be expensive. Pyridine can be difficult to remove during workup.[8] |
| Fluosulfonic Acid (FSO₃H) | Low temperatures (e.g., -5 to 10°C).[10] | ~45% (as isolated salt)[10] | Primarily C2 | Operates at low temperatures, helping to control exotherms.[1] | More complex workup involving isolation as an alkaline earth metal salt (e.g., Ba²⁺) before conversion to the free acid.[10] |
| Bis(trimethylsilyl) sulfate (BTS) | Higher temperatures (100°C) with excess reagent. | up to 77% | Primarily C2 | Avoids strongly acidic conditions. Tar formation is suppressed.[11] | Slower reaction times at lower temperatures. Reagent is specialized.[11] |
In-Depth Methodologies & Field Protocols
Method 1: Direct Sulfonation with Concentrated Sulfuric Acid
This is the most direct and traditional method, valued for its simplicity. The key to success is rigorous temperature control to prevent the exothermic reaction from degrading the thiophene ring or leading to polysubstitution.
Protocol: Synthesis of Thiophene-2-sulfonic Acid
-
Reactor Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-water bath to maintain a temperature of approximately 25°C.
-
Reagent Charging: To the flask, add 84 g (1.0 mol) of thiophene.
-
Sulfonation: Slowly add 100 g (1.02 mol) of 98% concentrated sulfuric acid via the dropping funnel over 1-2 hours. Ensure the internal temperature does not exceed 30°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2-3 hours.
-
Work-up and Isolation: Carefully pour the reaction mixture onto 500 g of crushed ice. Neutralize the solution with a saturated solution of barium hydroxide (Ba(OH)₂) until it is slightly alkaline.
-
Purification: The insoluble barium sulfate is removed by filtration. The filtrate contains the soluble barium thiophene-2-sulfonate.
-
Acidification: Treat the filtrate with a stoichiometric amount of dilute sulfuric acid to precipitate barium sulfate again and liberate the free this compound in the solution.
-
Final Step: Filter off the barium sulfate. The resulting aqueous solution of this compound can be used directly or concentrated under reduced pressure to yield the product.
Causality Note: The use of barium hydroxide is a classic purification technique. It precipitates the excess sulfuric acid as highly insoluble BaSO₄, while the desired product remains in solution as a soluble barium salt. The final acidification step precisely regenerates the sulfonic acid.
Method 2: Sulfonation with Sulfur Trioxide-Pyridine Complex
This method is preferred for substrates that are sensitive to strong acids. The SO₃·Pyridine complex is a milder electrophile that mitigates the risk of charring and side reactions.[9]
Protocol: Synthesis of this compound via SO₃·Pyridine
-
Reactor Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, place a magnetic stirrer and add 100 mL of anhydrous pyridine.
-
Substrate Addition: Add 8.4 g (0.1 mol) of thiophene to the pyridine and stir until a homogeneous solution is formed.
-
Reagent Addition: In portions, carefully add 16.7 g (0.105 mol) of sulfur trioxide-pyridine complex to the solution. An initial exotherm may be observed.
-
Reaction: Heat the reaction mixture to 90-100°C and maintain this temperature with stirring for 3-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the mixture to room temperature and pour it into 300 mL of ice-cold water.
-
Isolation: Acidify the aqueous solution with concentrated HCl to pH 1-2. The product can then be isolated. Often, it is converted to a more easily handled salt, such as the sodium salt, by careful neutralization with NaOH followed by evaporation of the solvent.
Method 3: Preparation of Thiophene-2-sulfonyl Chloride via Chlorosulfonic Acid
For many applications, particularly the synthesis of sulfonamides, the sulfonyl chloride is a more useful intermediate than the sulfonic acid. Chlorosulfonic acid can achieve this transformation in a single step.
Protocol: Synthesis of Thiophene-2-sulfonyl Chloride
-
Reactor Setup: Equip a three-necked flask with a stirrer, a dropping funnel, and a gas outlet connected to a trap (to absorb HCl gas). Cool the flask to -10°C using an ice-salt bath.
-
Reagent Charging: Place 46.6 g (0.4 mol) of chlorosulfonic acid in the cooled flask.
-
Thiophene Addition: Slowly add 16.8 g (0.2 mol) of thiophene via the dropping funnel over 1 hour, maintaining the internal temperature below 0°C. Vigorous evolution of HCl gas will occur.
-
Reaction: Once the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice. The thiophene-2-sulfonyl chloride will separate as an oil or solid.
-
Purification: Extract the product into a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with cold water, then with a dilute sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product, which can be further purified by distillation or recrystallization.
Safety Imperative: Chlorosulfonic acid is highly corrosive and reacts violently with water. This procedure must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (gloves, face shield, lab coat). All glassware must be scrupulously dried.
Strategic Selection of a Sulfonation Method
Choosing the appropriate method depends on the specific requirements of your synthesis, such as scale, substrate sensitivity, and the desired final product.
References
- 1. This compound | 79-84-5 | Benchchem [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Page loading... [wap.guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. Thiophene - Wikipedia [en.wikipedia.org]
- 6. brainly.in [brainly.in]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Sulfur trioxide pyridine complex - Wikipedia [en.wikipedia.org]
- 10. US2480465A - Thiophene sulfonic acid preparation - Google Patents [patents.google.com]
- 11. afinitica.com [afinitica.com]
A Senior Application Scientist's Guide to Alternatives for Thiophene-2-sulfonic Acid in Organic Synthesis
Introduction: Deconstructing the Role of Thiophene-2-sulfonic Acid
This compound is a versatile heterocyclic compound that serves two primary functions in the landscape of organic synthesis.[1][2] Firstly, as a strong Brønsted acid, it functions as a catalyst in a variety of acid-mediated reactions, such as esterifications and polymerizations.[3][4] Its organic nature often imparts favorable solubility in non-aqueous reaction media compared to mineral acids like sulfuric acid. Secondly, its thiophene core makes it a foundational building block for the synthesis of more complex thiophene derivatives, which are prevalent in pharmaceuticals, agrochemicals, dyes, and conductive polymers.[1][5][6] The potent electron-withdrawing nature of the sulfonic acid group deactivates the thiophene ring towards electrophilic substitution, a critical consideration for regioselective synthesis.[1]
However, reliance on a single reagent can be limiting. Practical considerations such as cost, availability, reaction compatibility, and the pursuit of greener, more sustainable methodologies necessitate a thorough understanding of viable alternatives. This guide provides a comparative analysis of alternatives to this compound, bifurcated by its primary functions: as an acid catalyst and as a synthetic precursor. We will delve into the mechanistic rationale behind each alternative, supported by experimental data and detailed protocols to empower researchers in making informed decisions for their specific synthetic challenges.
PART 1: Alternatives in Acid Catalysis
The primary role of this compound as a catalyst is to provide a proton (H+) to accelerate reactions. The ideal alternative should match or exceed its catalytic efficiency while offering advantages in handling, work-up, cost, or environmental impact.
A. Homogeneous Organic and Inorganic Acids
Homogeneous catalysts exist in the same phase as the reactants, offering excellent contact and often high reaction rates.
-
p-Toluenesulfonic Acid (PTSA): The Workhorse Aromatic Sulfonic Acid PTSA is arguably the most common alternative to this compound. It is a strong organic acid (pKa ≈ -2.8) that is conveniently available as a stable, non-volatile, and crystalline solid (monohydrate), simplifying handling and measurement compared to viscous liquids like sulfuric acid.[7][8] Its strength is comparable to sulfuric acid, making it an effective catalyst for reactions like Fischer esterification, acetal formation, and dehydration.[9] The toluene backbone provides good solubility in many organic solvents.[8]
-
Methanesulfonic Acid (MSA): The "Green" Liquid Alternative MSA is the simplest alkylsulfonic acid and presents a compelling case as a green alternative.[10] It is a strong, non-volatile acid that is liquid at room temperature. A key advantage of MSA over both sulfuric acid and some aromatic sulfonic acids is that it is a non-oxidizing acid, making it suitable for reactions with sensitive substrates.[11] It is readily biodegradable and considered less toxic and corrosive than many mineral acids.[11][12] Its high solubility for a wide range of metal salts also makes it valuable in electroplating and metallurgical applications.[10][11]
-
Sulfuric Acid (H₂SO₄): The Incumbent Mineral Acid While effective and inexpensive, sulfuric acid has significant drawbacks. It is a strong oxidizing agent, which can lead to unwanted side reactions and charring of organic materials.[12] Its high viscosity and corrosive nature pose handling challenges, and catalyst removal requires a neutralization and extraction work-up, generating substantial aqueous waste.[13]
B. Heterogeneous Solid-Acid Catalysts
The drive for sustainable chemistry has propelled the development of solid-acid catalysts. Their primary advantage is the ease of separation from the reaction mixture—typically by simple filtration—which allows for straightforward product purification and catalyst recycling, minimizing waste.[14][15]
-
Sulfonated Polymer Resins (e.g., Amberlyst-15, Nafion) These are polymer beads functionalized with sulfonic acid groups. Amberlyst-15, a sulfonated polystyrene-divinylbenzene resin, is widely used for esterifications and alkylations.[7][13] Nafion, a perfluorinated sulfonic acid resin, offers exceptional chemical and thermal stability, making it suitable for more demanding reaction conditions.[15] The main limitation can be mass transfer, as reactions occur on the surface and within the pores of the resin, which can lead to slower reaction rates compared to homogeneous catalysts.[15]
-
Sulfonic Acids on Inorganic Supports (Silica, MOFs) Grafting sulfonic acid groups onto high-surface-area inorganic supports like silica (SiO₂) or metal-organic frameworks (MOFs) creates highly active and reusable catalysts.[16][17] These materials combine the high acidity of sulfonic acids with the robust nature and defined porosity of the support.[17][18] For example, sulfonic acid-functionalized UiO-66 (a zirconium-based MOF) has demonstrated high activity and excellent reusability (over nine cycles) in the esterification of fatty acids for biodiesel production.[16]
C. Ionic Liquids (ILs)
Brønsted-acidic ionic liquids are a modern class of catalysts that often act as both the catalytic species and the reaction medium.[19][20] These are salts that are liquid below 100 °C, composed of an organic cation and an anion incorporating an acidic proton (e.g., those with a hydrogensulfate, HSO₄⁻, anion or a cation functionalized with a sulfonic acid group).[13] Their negligible vapor pressure, high thermal stability, and tunable properties make them attractive "designer solvents" and catalysts.[21][22] The catalyst can often be retained in the ionic liquid phase and recycled for subsequent batches.[13]
Quantitative Comparison of Acid Catalysts
| Catalyst | Type | Physical State | Key Advantages | Key Disadvantages | Typical Yield (Esterification) |
| This compound | Homogeneous | Solid | Good solubility, thiophene functionality | Cost, potential for side reactions with the ring | High |
| p-Toluenesulfonic acid (PTSA) | Homogeneous | Solid | Easy to handle, strong acid, widely available | Can be hygroscopic, generates acidic waste | 53-99%[13] |
| Methanesulfonic acid (MSA) | Homogeneous | Liquid | Non-oxidizing, biodegradable, strong acid | Liquid handling, higher cost than H₂SO₄ | >96%[13] |
| Sulfuric acid (H₂SO₄) | Homogeneous | Liquid | Inexpensive, strong acid | Corrosive, oxidizing, significant waste generation | ~53%[13] |
| Amberlyst-15 | Heterogeneous | Solid Beads | Reusable, easy separation, low corrosion | Lower reaction rates, limited thermal stability (~140°C)[13] | High |
| Sulfonic Acid on UiO-66 | Heterogeneous | Solid Powder | Highly reusable, stable, high surface area | Higher initial cost, synthesis required | ~97%[16] |
| Brønsted-acidic IL | Homogeneous | Liquid | Reusable, non-volatile, dual solvent/catalyst | High cost, potential viscosity issues | ~96%[13] |
Decision Workflow for Acid Catalyst Selection
The choice of an acid catalyst is a multi-factorial decision. The following diagram illustrates a logical workflow for selecting an appropriate alternative based on key experimental and process considerations.
Caption: Decision tree for selecting an alternative acid catalyst.
PART 2: Alternatives in Thiophene Synthesis
When this compound is used as a building block, the goal is to incorporate the thiophene moiety into a larger molecule. Alternatives in this context are not other sulfonic acids, but rather entirely different synthetic strategies that arrive at the desired thiophene derivative without passing through the sulfonic acid intermediate.
A. Classic Thiophene Ring Syntheses
These methods build the thiophene ring from acyclic precursors.
-
Gewald Aminothiophene Synthesis: This is a powerful, one-pot multicomponent reaction for synthesizing 2-aminothiophenes.[3] It typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base (e.g., morpholine). This method is highly efficient for producing substituted 2-aminothiophenes, which are precursors to azo dyes and pharmaceuticals, completely bypassing the need for sulfonation and subsequent functional group manipulation.[3][23]
-
Paal-Knorr Thiophene Synthesis: This classic method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, to form the thiophene ring.[3] It is a robust method for accessing a wide range of alkyl- and aryl-substituted thiophenes.
B. Modern Cross-Coupling Strategies
For constructing bi-aryl systems or adding complex substituents, modern cross-coupling reactions offer unparalleled scope and efficiency. These methods start with a pre-functionalized thiophene (e.g., a halothiophene) rather than this compound.
-
Suzuki Coupling: This palladium-catalyzed reaction couples a thiophene boronic acid or boronate ester with an aryl halide or triflate.[24] It is one of the most widely used methods due to the mild reaction conditions, commercial availability of reagents, and tolerance of a broad range of functional groups.[24]
-
Stille Coupling: This reaction involves the palladium-catalyzed coupling of an organotin compound (e.g., tributylstannylthiophene) with an organohalide. While highly effective, a significant drawback is the toxicity of the organotin reagents and byproducts, which requires careful handling and purification.[24]
Comparison of Synthetic Pathways to Functionalized Thiophenes
| Strategy | Starting Material(s) | Key Reagents | Scope & Application | Key Advantages | Key Disadvantages |
| Via this compound | This compound | Varies (e.g., PCl₅, NH₃ for sulfonamides) | Precursor to sulfonamides, sulfonyl chlorides | Utilizes commercially available thiophene derivative | Multi-step, ring deactivation can be problematic |
| Gewald Synthesis | Ketone/aldehyde, α-cyanoester | Sulfur, Base (e.g., morpholine) | Synthesis of 2-aminothiophenes | One-pot, high efficiency, atom economy | Limited to 2-aminothiophene scaffold |
| Paal-Knorr Synthesis | 1,4-dicarbonyl compound | P₄S₁₀, Lawesson's reagent | General substituted thiophenes | Versatile, good for alkyl/aryl substitution | Harsh reagents, can have moderate yields |
| Suzuki Coupling | Halothiophene, Thiophene boronic acid | Pd catalyst, Base | Bi-aryl and complex substituted thiophenes | Mild conditions, high functional group tolerance | Boronic acids can be unstable |
| Stille Coupling | Halothiophene, Organostannane | Pd catalyst | Bi-aryl and complex substituted thiophenes | Mild conditions, often high yielding | Toxicity of tin reagents and byproducts |
Synthetic Pathways Visualization
Caption: Alternative synthetic routes to key thiophene derivatives.
PART 3: Experimental Protocols
To provide practical, actionable guidance, this section details step-by-step methodologies for key alternative procedures.
Protocol 1: Fischer Esterification of Acetic Acid with n-Butanol using p-Toluenesulfonic Acid (PTSA)
Objective: To demonstrate the use of PTSA as a homogeneous acid catalyst, representing a direct alternative to this compound for esterification.
Materials:
-
Glacial Acetic Acid (CH₃COOH)
-
n-Butanol (CH₃(CH₂)₃OH)
-
p-Toluenesulfonic acid monohydrate (PTSA·H₂O)
-
Toluene
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle
-
Separatory funnel
Procedure:
-
Setup: Assemble a 250 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Charging Reactants: To the flask, add n-butanol (37.0 g, 0.5 mol), glacial acetic acid (36.0 g, 0.6 mol, 1.2 equiv), and toluene (50 mL). Toluene serves as an azeotroping agent to remove water.
-
Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.95 g, 5 mmol, 1 mol%).
-
Reaction: Heat the mixture to reflux using a heating mantle. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (typically 2-4 hours).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution!), and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification: Filter off the drying agent and remove the toluene solvent by rotary evaporation. The resulting crude n-butyl acetate can be purified further by distillation if required.
Rationale: This protocol exemplifies a standard acid-catalyzed esterification.[9] The Dean-Stark trap is crucial for driving the equilibrium towards the product side by removing water, a key principle of Le Châtelier. PTSA is chosen for its ease of handling as a solid and high catalytic activity.[8] The aqueous work-up is necessary to remove the acid catalyst and any unreacted acetic acid.
Protocol 2: Gewald Synthesis of 2-Amino-4,5-dimethyl-thiophene-3-carbonitrile
Objective: To synthesize a functionalized 2-aminothiophene, a valuable synthetic intermediate, using a method that completely circumvents the use of a pre-formed thiophene ring like this compound.
Materials:
-
Butan-2-one (Methyl ethyl ketone, MEK)
-
Malononitrile
-
Elemental Sulfur (S₈)
-
Morpholine
-
Ethanol
-
Beaker
-
Stir bar
-
Ice bath
Procedure:
-
Reactant Mixture: In a 250 mL beaker equipped with a magnetic stir bar, combine butan-2-one (7.21 g, 0.1 mol), malononitrile (6.61 g, 0.1 mol), and elemental sulfur (3.21 g, 0.1 mol) in 50 mL of ethanol.
-
Catalyst Addition: Cool the mixture in an ice bath. Slowly add morpholine (8.71 g, 0.1 mol) dropwise while stirring. The addition is exothermic. Maintain the temperature below 40 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. A precipitate will form.
-
Isolation:
-
Cool the reaction mixture again in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold ethanol.
-
-
Purification: The collected solid is typically of high purity. It can be further purified by recrystallization from ethanol if necessary.
Rationale: The Gewald synthesis is a classic example of a multicomponent reaction that builds complexity efficiently.[3][23] The base (morpholine) catalyzes the initial Knoevenagel condensation between the ketone and malononitrile. The resulting adduct then reacts with elemental sulfur in a series of steps to form the thiophene ring. This one-pot procedure is highly convergent and provides direct access to the valuable 2-aminothiophene scaffold without requiring the functionalization of a pre-existing thiophene ring.
Conclusion
This compound is an undeniably useful reagent, but a modern synthetic chemist's toolkit should be broad and adaptable. When it functions as an acid catalyst, a host of powerful alternatives, from the workhorse p-toluenesulfonic acid to advanced heterogeneous solid acids, offer significant advantages in handling, safety, sustainability, and process efficiency. When its role is that of a synthetic building block, looking beyond functional group interconversion to fundamentally different ring-forming strategies like the Gewald or Paal-Knorr syntheses, or leveraging the precision of modern cross-coupling, can provide more direct, efficient, and versatile routes to complex thiophene-containing targets. By understanding the causality behind the choices—the non-oxidizing nature of MSA, the recyclability of solid acids, the convergency of multicomponent reactions—researchers can design more elegant, robust, and effective synthetic solutions.
References
- 1. This compound | 79-84-5 | Benchchem [benchchem.com]
- 2. This compound | C4H4O3S2 | CID 165170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Heterocyclic compounds - Thiophene - Synthesis of Thiophene - Characteristic reactions of Thiophene - Medicinal uses of Thiophene | PPTX [slideshare.net]
- 5. espublisher.com [espublisher.com]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. reddit.com [reddit.com]
- 8. capitalresin.com [capitalresin.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Methanesulfonic acid - Wikipedia [en.wikipedia.org]
- 11. Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Comparison of the Chemical Reactivity between Sulfuric and Methanesulfonic Acids as a Leaching Agent [j-kirr.or.kr]
- 13. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Supported Sulfonic Acids: Solid Catalysts for Batch and Continuous-Flow Synthetic Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. [PDF] Sulfonic Acid-Functionalized Solid Acid Catalyst in Esterification and Transesterification Reactions | Semantic Scholar [semanticscholar.org]
- 19. benthamdirect.com [benthamdirect.com]
- 20. researchgate.net [researchgate.net]
- 21. scispace.com [scispace.com]
- 22. Applications of ionic liquids in organic synthesis and catalysis - ProQuest [proquest.com]
- 23. Thiophene synthesis [organic-chemistry.org]
- 24. mdpi.com [mdpi.com]
Performance of Thiophene-2-sulfonic acid as a catalyst compared to other sulfonic acids
For Researchers, Scientists, and Drug Development Professionals
In the landscape of acid catalysis, sulfonic acids stand out as versatile and potent tools for a myriad of organic transformations. Their strong Brønsted acidity, often comparable to mineral acids, combined with the tunability of their organic scaffolds, makes them indispensable in both laboratory and industrial settings.[1] This guide provides an in-depth comparison of the catalytic performance of Thiophene-2-sulfonic acid against other commonly employed sulfonic acids, namely p-toluenesulfonic acid (p-TSA), methanesulfonic acid (MSA), and the benchmark inorganic acid, sulfuric acid (H₂SO₄). By examining experimental data and exploring the underlying mechanistic principles, this document aims to equip researchers with the knowledge to make informed decisions in catalyst selection for their specific applications.
Mechanistic Considerations: The Role of the Organic Scaffold
The catalytic efficacy of a sulfonic acid is fundamentally dictated by the stability of its conjugate base, the sulfonate anion. The more stable the anion, the stronger the acid, and generally, the more active the catalyst. This stability is profoundly influenced by the nature of the organic group (R) attached to the sulfonic acid moiety (-SO₃H).
-
Aromatic vs. Aliphatic Sulfonic Acids: Aromatic sulfonic acids, such as p-toluenesulfonic acid and this compound, benefit from the electron-withdrawing nature of the aromatic ring, which helps to delocalize the negative charge of the sulfonate anion through resonance. This typically results in higher acidity compared to their aliphatic counterparts like methanesulfonic acid.
-
Substituent Effects: The electronic properties of substituents on an aromatic ring can further modulate acidity. Electron-withdrawing groups enhance acidity by further stabilizing the conjugate base, while electron-donating groups have the opposite effect. In the case of This compound , the thiophene ring itself is electron-rich, which might suggest lower acidity compared to benzene-based sulfonic acids. However, the sulfur heteroatom also influences the electronic distribution and reactivity of the ring in a complex manner. The position of the sulfonic acid group is also critical; the 2-position in thiophene is highly activated, facilitating sulfonation.[1]
The following diagram illustrates the general mechanism of acid-catalyzed esterification, a reaction where sulfonic acids are commonly employed.
References
A Senior Application Scientist's Guide to Validating the Purity of Synthesized Thiophene-2-sulfonic Acid
For researchers and professionals in drug development, the purity of a synthetic intermediate is not merely a quality metric; it is the bedrock of reproducible results and the safety of the final active pharmaceutical ingredient (API). Thiophene-2-sulfonic acid is a vital building block, serving as a bioisostere for benzene rings and a precursor for a multitude of thiophene derivatives in medicinal chemistry. Its sulfonic acid group enhances water solubility, a beneficial trait for purification and handling, but also introduces unique analytical challenges. The presence of unreacted starting materials, positional isomers, or byproducts from its synthesis—typically the electrophilic sulfonation of thiophene—can drastically alter the reactivity and efficacy of downstream products.
This guide provides an in-depth comparison of analytical methodologies for validating the purity of synthesized this compound. We will move beyond simple protocols to explain the scientific rationale behind method selection, enabling you to build a robust, self-validating system for quality control in your laboratory.
The Synthetic Landscape: Anticipating Potential Impurities
The primary route to this compound is the direct sulfonation of thiophene. While effective, this reaction can yield several impurities that must be monitored. Understanding these potential contaminants is the first step in developing a targeted and effective validation strategy.
Common Impurities in this compound Synthesis:
-
Unreacted Thiophene: The starting material for the synthesis.
-
Thiophene-2-sulfonyl chloride: A common intermediate or precursor, especially if chlorosulfonic acid is used.[1]
-
Positional Isomers (e.g., Thiophene-3-sulfonic acid): While sulfonation preferentially occurs at the C-2 position, small amounts of the C-3 isomer can form.
-
Di-sulfonated Thiophenes: Over-reaction can lead to the formation of thiophene-2,4- or thiophene-2,5-disulfonic acid.
-
Sulfones and other degradation products: Formed through side reactions during synthesis or workup.[2]
A multi-technique approach is therefore essential not only to quantify the main compound but also to identify and quantify these structurally similar impurities.
Comparative Analysis of Validation Techniques
No single analytical technique can provide a complete picture of purity. A combination of chromatographic separation and spectroscopic structural confirmation is the gold standard. Below, we compare the most effective methods for analyzing this compound.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
HPLC is the premier technique for separating and quantifying the components of a mixture, making it indispensable for purity assessment.[3][4] Given the high polarity of this compound, a standard reversed-phase method may fail to provide adequate retention.[5] Therefore, an ion-pair reversed-phase or a mixed-mode approach is often necessary.
Methodological Considerations:
-
Chromatography Mode: Ion-pair reversed-phase HPLC is highly effective. An anionic ion-pairing agent, such as sodium 1-octanesulfonate, is added to the mobile phase to form a neutral complex with the sulfonic acid, enhancing its retention on a C18 column.[5]
-
Detector: A UV-Vis detector is suitable, as the thiophene ring possesses a chromophore.[6] Detection is typically performed at a wavelength around 230-260 nm.
-
Strengths: Provides excellent resolution for separating closely related impurities, delivering high accuracy and precision for quantitative analysis.
-
Limitations: Method development can be complex, and the identification of unknown peaks requires confirmation with other techniques like mass spectrometry.
Table 1: Hypothetical HPLC Purity Analysis of a Synthesized Batch
| Peak ID | Compound Name | Retention Time (min) | Peak Area (%) | Purity Assessment |
| 1 | Thiophene-2,5-disulfonic acid | 3.8 | 0.35 | Impurity |
| 2 | This compound | 5.5 | 99.15 | Main Compound |
| 3 | Unreacted Thiophene | 12.4 | 0.50 | Impurity |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter
NMR spectroscopy is unparalleled for unambiguous structure elucidation and can be used for both qualitative and quantitative (qNMR) analysis.[4] It provides detailed information about the chemical environment of each proton and carbon atom in the molecule.
¹H NMR Analysis: The sulfonic acid group is strongly electron-withdrawing, which significantly influences the chemical shifts of the protons on the thiophene ring. The protons will be shifted downfield compared to unsubstituted thiophene (which appear around 7.1-7.3 ppm).[7] For this compound, one would expect three distinct signals in the aromatic region, corresponding to the protons at the C3, C4, and C5 positions. The coupling constants between these adjacent protons are characteristic and can confirm the 2-substitution pattern.
¹³C NMR Analysis: Similarly, the carbon atom directly attached to the sulfonic acid group (C2) will experience a significant downfield shift. The other carbon signals will also be affected, providing a unique fingerprint for the compound. The presence of unexpected signals can indicate isomeric impurities or byproducts.
Strengths: Provides definitive structural confirmation. qNMR, with a certified internal standard, can determine absolute purity without needing a reference standard of the analyte itself.[4] Limitations: Lower sensitivity compared to HPLC. It may not detect trace impurities that are easily resolved chromatographically.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is a rapid and straightforward method for confirming the presence of key functional groups. For this compound, the spectrum will be dominated by absorptions from the sulfonic acid moiety and the thiophene ring.
Characteristic IR Absorption Bands:
-
O-H Stretch (Sulfonic Acid): A very broad band, typically in the 2500-3300 cm⁻¹ region.
-
S=O Asymmetric & Symmetric Stretch: Strong bands appearing around 1350 cm⁻¹ and 1180 cm⁻¹, respectively.[2] These are characteristic of sulfone and sulfonic acid groups.
-
C-S Stretch (Thiophene Ring): Bands typically observed in the 600-800 cm⁻¹ region.[8]
-
C-H Stretch (Aromatic): Signals appearing above 3000 cm⁻¹.
Strengths: Fast, non-destructive, and excellent for confirming the presence of the sulfonic acid group. Limitations: Primarily a qualitative technique. It is not well-suited for quantifying impurities unless they have unique and well-resolved absorption bands.
Experimental Protocols
The following protocols provide a starting point for laboratory implementation. Optimization may be required based on the specific instrumentation and sample characteristics.
Protocol 1: Ion-Pair Reversed-Phase HPLC
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1 M Phosphate buffer (pH 3.0) with 5 mM sodium 1-octanesulfonate.[5]
-
B: Acetonitrile.
-
-
Gradient: A gradient from 5% to 60% B over 25 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 240 nm.
-
Sample Preparation: Dissolve the synthesized this compound in Mobile Phase A to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: ¹H NMR Spectroscopy
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated water (D₂O) or DMSO-d₆. D₂O is often preferred for sulfonic acids due to their high polarity.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Analysis: Integrate the signals and analyze the chemical shifts and coupling constants to confirm the structure.
Visualizing the Validation Workflow
A systematic workflow ensures that all aspects of purity are thoroughly evaluated. The following diagram illustrates the logical flow from sample receipt to final purity confirmation.
Caption: A comprehensive workflow for validating the purity of this compound.
Conclusion and Recommendations
Validating the purity of synthesized this compound requires a multi-faceted analytical approach. While HPLC serves as the cornerstone for quantitative purity assessment and impurity profiling, it must be complemented by spectroscopic techniques. NMR spectroscopy provides the definitive structural confirmation, ensuring that the main component is indeed the target molecule and not a positional isomer. IR spectroscopy offers a rapid and effective means to verify the presence of the critical sulfonic acid functional group.
By integrating these methods, researchers and drug development professionals can establish a robust, self-validating system that ensures the quality and reliability of this important synthetic intermediate, thereby safeguarding the integrity of their downstream research and development efforts.
References
- 1. 2-Thiophenesulfonyl chloride [webbook.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Thiophene(110-02-1) 1H NMR spectrum [chemicalbook.com]
- 8. iosrjournals.org [iosrjournals.org]
Cross-validation of analytical results for Thiophene-2-sulfonic acid
An In-Depth Comparative Guide to the Cross-Validation of Analytical Methods for Thiophene-2-sulfonic Acid
This guide provides a comprehensive cross-validation of analytical methodologies for the quantification of this compound (T2SA). As a critical intermediate and potential impurity in various pharmaceutical syntheses, the accurate and reliable determination of T2SA is paramount for ensuring drug safety, efficacy, and batch-to-batch consistency.[1][2] This document moves beyond a simple listing of procedures to offer a comparative analysis grounded in first principles and guided by regulatory standards, designed for researchers, analytical scientists, and drug development professionals.
Our approach is built on the pillars of scientific integrity: every protocol is presented as a self-validating system, experimental choices are rationalized through mechanistic understanding, and all claims are substantiated by authoritative sources. We will explore and contrast five distinct analytical techniques, providing detailed protocols, performance data, and expert insights to guide the selection of the most appropriate method for your specific application.
The Analytical Challenge: this compound
This compound (C₄H₄O₃S₂, MW: 164.2 g/mol ) is a highly polar, non-volatile, and strongly acidic organic compound.[3][4] These properties dictate the analytical strategies that can be successfully employed. Its strong UV chromophore, arising from the thiophene ring, makes it amenable to spectrophotometric detection, while its acidic nature allows for classical titrimetric analysis and separation by ion-exchange or electrophoretic techniques. The challenge lies in developing methods that are not only accurate and precise but also specific, especially when T2SA is present in complex matrices alongside structurally similar impurities or active pharmaceutical ingredients (APIs).
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the workhorse of the pharmaceutical industry for its high resolution, sensitivity, and robustness. For a polar analyte like T2SA, careful method development is required to achieve adequate retention and sharp peak shapes on non-polar stationary phases.
Causality of Experimental Choices: The selection of a C18 stationary phase is standard for RP-HPLC, providing a hydrophobic surface for analyte interaction.[5] However, due to T2SA's high polarity, a mobile phase with a high aqueous content is necessary for retention. To prevent "phase dewetting" or "hydrophobic collapse" of the C18 chains under these conditions, an "aqueous stable" C18 column is specified. The addition of an acid, like phosphoric acid, to the mobile phase serves a critical dual purpose: it suppresses the ionization of the sulfonic acid group, reducing peak tailing, and provides a consistent pH for reproducible chromatography.[6][7] Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.[8]
Experimental Protocol: RP-HPLC with UV Detection
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: Aqueous C18 (e.g., Inertsil ODS-3V), 250 mm x 4.6 mm, 5 µm particle size.[6]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 5% B
-
5-15 min: 5% to 40% B
-
15-20 min: 40% B
-
20.1-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 235 nm.
-
Injection Volume: 10 µL.
-
-
Standard & Sample Preparation:
-
Diluent: Mobile Phase A.
-
Standard Stock Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to bracket the expected sample concentration.
-
Sample Solution: Prepare the sample by dissolving it in the diluent to achieve a target concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
-
-
System Suitability Test (SST):
Workflow Diagram: RP-HPLC Analysis
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C4H4O3S2 | CID 165170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. benchchem.com [benchchem.com]
- 6. jocpr.com [jocpr.com]
- 7. Separation of Naphthalene-2-sulfonic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. mdpi.com [mdpi.com]
- 9. usp.org [usp.org]
- 10. dsdpanalytics.com [dsdpanalytics.com]
Benchmarking the Efficiency of Sulfonic Acids in Conducting Polymer Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of intrinsically conducting polymers (ICPs), the choice of dopant is critical, profoundly influencing the polymerization efficiency and the final material's properties. Among the various classes of dopants, sulfonic acids have emerged as a versatile and effective option. This guide provides an in-depth comparison of the efficiency of several common sulfonic acids—p-toluenesulfonic acid (PTSA), dodecylbenzenesulfonic acid (DBSA), and camphorsulfonic acid (CSA)—in the polymerization of conducting polymers, primarily focusing on polyaniline (PANI) as a model system. Furthermore, we will explore the unique role of Thiophene-2-sulfonic acid, not as a traditional dopant, but as a key component in the formation of self-doped conducting polymers, and compare the resulting material properties.
The Role of Sulfonic Acids in Polymerization: More Than Just a Proton Source
Sulfonic acids play a dual role in the oxidative polymerization of monomers like aniline and pyrrole. Firstly, they act as a proton source, creating the acidic medium necessary for the polymerization to proceed and for the resulting polymer to become conductive. The protonation of the polymer backbone, specifically the imine nitrogens in the case of polyaniline, leads to the formation of charge carriers (polarons and bipolarons), which are responsible for electrical conductivity. Secondly, the sulfonate anion acts as a counter-ion to balance the positive charges on the polymer chain, and its size and chemical nature can significantly impact the polymer's morphology, solubility, and processability.[1][2]
The general mechanism involves the oxidation of the monomer by an oxidizing agent, such as ammonium persulfate (APS), in the presence of the sulfonic acid. The monomer cation radicals then couple to form the polymer chain.
Caption: General workflow of oxidative polymerization and doping of a conducting polymer.
Comparative Analysis of Common Sulfonic Acid Dopants
The efficiency of a sulfonic acid in polymerization can be evaluated based on several key metrics: polymerization yield, reaction kinetics, and the properties of the resulting doped polymer, such as electrical conductivity, thermal stability, and morphology.
| Sulfonic Acid Dopant | Structure | Key Characteristics & Impact on Polymerization |
| p-Toluenesulfonic Acid (PTSA) | Aromatic sulfonic acid with a methyl group. | Often results in high conductivity and good crystallinity in the polymer.[3] The relatively small size of the anion allows for efficient packing of the polymer chains. |
| Dodecylbenzene Sulfonic Acid (DBSA) | Aromatic sulfonic acid with a long alkyl chain. | Acts as both a dopant and a surfactant, improving the solubility and processability of the resulting polymer in organic solvents.[1][2] The long alkyl chain can, however, sometimes lead to lower conductivity compared to PTSA due to increased spacing between polymer chains. |
| Camphorsulfonic Acid (CSA) | A chiral, bicyclic sulfonic acid. | Known for inducing chirality in the polymer and can lead to polymers with good solubility and high conductivity. The bulky nature of the CSA molecule can influence the polymer's morphology. |
Experimental Data Summary: Polyaniline (PANI) Synthesis
The following table summarizes typical experimental results for the chemical oxidative polymerization of aniline using different sulfonic acids as dopants. The data is a synthesis of findings from various literature sources.
| Dopant | Polymerization Yield (%) | Electrical Conductivity (S/cm) | Thermal Stability (Onset of Degradation) |
| p-Toluenesulfonic Acid (PTSA) | ~60-70%[3] | 10⁻² - 10¹ | ~290 °C[4] |
| Dodecylbenzene Sulfonic Acid (DBSA) | >90% | 10⁻¹ - 10⁰ | Up to 520 °C[1] |
| Camphorsulfonic Acid (CSA) | High | 10⁻¹ - 10¹ | High |
Note: The values presented are indicative and can vary significantly based on the specific reaction conditions (e.g., monomer/oxidant ratio, temperature, reaction time).
The Special Case of this compound: A Gateway to Self-Doped Polymers
This compound and its derivatives represent a different approach to achieving conductive polymers. Instead of being used as an external dopant, the sulfonic acid group is covalently attached to the thiophene monomer. During polymerization, this creates a "self-doped" polymer where the dopant is an integral part of the polymer chain.[5] This approach offers several advantages, including improved stability as the dopant cannot leach out over time.
The polymerization of sulfonated thiophene monomers can be achieved through various methods, including electrochemical polymerization or chemical polymerization using catalysts like nickel complexes.[6][7]
Caption: Synthesis of a self-doped polythiophene from a sulfonated monomer.
Properties of Self-Doped Polythiophenes
Self-doped polythiophenes exhibit properties that are comparable to, and in some cases superior to, externally doped polymers.
| Property | Self-Doped Polythiophene (with Sulfonic Acid Groups) |
| Electrical Conductivity | 10⁻² - 10⁻¹ S/cm[6] |
| Thermal Stability | Degradation of sulfonic acid groups around 290 °C[4] |
| Solubility | Often soluble in polar solvents like water. |
| Stability | High, as the dopant is covalently bonded. |
Benchmarking: External Doping vs. Self-Doping
| Feature | External Doping (e.g., PANI with PTSA, DBSA, CSA) | Self-Doping (e.g., Sulfonated Polythiophene) |
| Polymerization Process | One-step oxidative polymerization and doping. | Typically requires synthesis of a functionalized monomer followed by polymerization. |
| Dopant Stability | Dopant can potentially leach out over time. | Dopant is covalently bound, leading to high stability. |
| Conductivity | Generally higher (can reach >10 S/cm). | Typically in the range of 10⁻² - 10⁻¹ S/cm.[6] |
| Processability | Can be improved with surfactant-like dopants (e.g., DBSA). | Often soluble in polar solvents. |
Experimental Protocols
Protocol 1: Chemical Oxidative Polymerization of Aniline with Sulfonic Acid Dopants
This protocol describes a general procedure for the synthesis of polyaniline doped with PTSA, DBSA, or CSA.
Materials:
-
Aniline (freshly distilled)
-
Ammonium persulfate (APS)
-
Sulfonic acid (PTSA, DBSA, or CSA)
-
Hydrochloric acid (HCl), 1 M
-
Methanol
-
Deionized water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Beakers, graduated cylinders, and filtration apparatus
Procedure:
-
Monomer Solution Preparation: In a beaker, dissolve a specific molar amount of the chosen sulfonic acid in 1 M HCl. Cool the solution in an ice bath to 0-5 °C. Add the desired amount of aniline to this solution while stirring.
-
Oxidant Solution Preparation: In a separate beaker, dissolve a stoichiometric amount of ammonium persulfate in 1 M HCl. Cool this solution in the ice bath.
-
Polymerization: Slowly add the oxidant solution dropwise to the monomer solution under vigorous stirring. The reaction mixture will gradually change color, eventually turning dark green, indicating the formation of polyaniline.
-
Reaction Completion: Continue stirring the reaction mixture in the ice bath for a predetermined time (typically 2-4 hours) to ensure complete polymerization.
-
Isolation and Washing: Collect the precipitated polyaniline by vacuum filtration. Wash the polymer powder sequentially with 1 M HCl, deionized water, and methanol to remove unreacted monomer, oxidant, and oligomers.
-
Drying: Dry the resulting polyaniline powder in a vacuum oven at 60 °C for 24 hours.
Protocol 2: Synthesis of a Self-Doped Polythiophene (Conceptual Outline)
The synthesis of self-doped polythiophenes is more complex and typically involves multiple steps for monomer synthesis followed by a specific polymerization technique. Below is a conceptual outline.
1. Monomer Synthesis:
-
Start with a thiophene derivative that can be functionalized with a sulfonic acid group or a precursor.
-
Protect the sulfonic acid group if necessary for the subsequent polymerization step.
-
Introduce polymerizable groups (e.g., halogens for cross-coupling polymerization).
2. Polymerization:
-
Utilize a suitable polymerization method, such as Grignard metathesis (GRIM) polymerization with a nickel catalyst, for the controlled synthesis of the polythiophene.[6]
3. Deprotection (if necessary):
-
Remove the protecting group from the sulfonic acid moiety to yield the self-doped polymer.
Conclusion
The choice of sulfonic acid has a profound impact on the efficiency of conducting polymer synthesis and the final properties of the material.
-
For high conductivity and crystallinity , p-toluenesulfonic acid is often a preferred choice.
-
For improved solubility and processability , dodecylbenzenesulfonic acid is highly effective due to its surfactant properties.
-
Camphorsulfonic acid offers a balance of good conductivity and solubility.
-
This compound and its derivatives provide a pathway to self-doped polymers with excellent stability, albeit sometimes with lower conductivity compared to their externally doped counterparts.
The selection of the most appropriate sulfonic acid will ultimately depend on the specific application requirements, balancing the need for high conductivity, processability, and long-term stability. This guide provides a foundational understanding and practical protocols to aid researchers in making informed decisions for their conducting polymer synthesis endeavors.
References
- 1. Chemical synthesis of polypyrrole doped with dodecyl benzene sulfonic acid | Semantic Scholar [semanticscholar.org]
- 2. jsirjournal.com [jsirjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Synthesis and properties of polythiophenes bearing alkylsulfonic acid esters at the side chain - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
The Rising Stars of Drug Discovery: A Comparative Guide to the Biological Activity of Thiophene-2-Sulfonamide Derivatives
In the dynamic landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents with enhanced efficacy and reduced side effects is paramount. Among the myriad of heterocyclic scaffolds, the thiophene ring has emerged as a privileged structure, serving as a cornerstone in the design of numerous biologically active molecules.[1][2] When functionalized with a sulfonamide moiety, a well-established pharmacophore in its own right, the resulting thiophene-2-sulfonamide derivatives exhibit a remarkable spectrum of biological activities.[3] This guide provides an in-depth, comparative analysis of the antimicrobial, anticancer, and anti-inflammatory properties of these promising compounds, grounded in experimental data and mechanistic insights to empower researchers and drug development professionals in their quest for next-generation therapeutics.
Antimicrobial Activity: A New Frontier in the Fight Against Drug Resistance
The escalating crisis of antimicrobial resistance necessitates the urgent discovery of novel antibacterial and antifungal agents. Thiophene-2-sulfonamide derivatives have demonstrated significant potential in this arena, often exhibiting potent activity against multidrug-resistant pathogens.[1]
Comparative Performance against Standard Antibiotics
Numerous studies have highlighted the potent antimicrobial effects of thiophene-2-sulfonamides. In a comparative study, a series of novel thiophene-sulfonamide hybrids were evaluated for their in vitro antimicrobial activity against a panel of pathogenic bacteria and fungi. The results, summarized in Table 1, showcase their efficacy, with some derivatives exhibiting minimum inhibitory concentrations (MICs) comparable or even superior to standard antibiotics.
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | Standard Drug | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Thiophene-Sulfonamide A | 8 | 16 | 32 | Ampicillin | 12.5 | 50 | N/A |
| Thiophene-Sulfonamide B | 4 | 8 | 16 | Ciprofloxacin | 0.5 | 0.25 | N/A |
| Thiophene-Sulfonamide C | 16 | 32 | 8 | Fluconazole | N/A | N/A | 2 |
Table 1: Comparative Minimum Inhibitory Concentration (MIC) Values of Thiophene-2-Sulfonamide Derivatives and Standard Antimicrobial Agents. Data compiled from multiple sources for illustrative comparison. Actual values may vary based on specific derivatives and experimental conditions.
Mechanism of Antimicrobial Action: Targeting Folate Synthesis
The primary antibacterial mechanism of sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[4] Bacteria must synthesize their own folic acid, an essential precursor for nucleotide synthesis and ultimately DNA replication. By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), thiophene-sulfonamides block this pathway, leading to bacteriostatic effects.[5] This targeted approach provides a degree of selectivity for bacterial cells, as mammalian cells acquire folic acid from their diet.
Caption: Mechanism of action of thiophene-2-sulfonamides as antimicrobial agents.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][6]
Step-by-Step Methodology:
-
Preparation of Antimicrobial Stock Solution: Dissolve the thiophene-2-sulfonamide derivative in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the antimicrobial stock solution in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a standardized bacterial or fungal suspension in sterile saline or broth, adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.
-
Inoculation: Dilute the standardized inoculum in MHB and add a specific volume to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Anticancer Activity: A Multifaceted Approach to Combatting Malignancy
Thiophene-2-sulfonamide derivatives have emerged as promising anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[7][8] Their mechanisms of action are often multifaceted, targeting key enzymes and signaling pathways involved in cancer cell proliferation and survival.[9]
Comparative Performance against Standard Chemotherapeutics
The cytotoxic potential of thiophene-2-sulfonamides has been benchmarked against established anticancer drugs like doxorubicin. As illustrated in Table 2, certain derivatives display potent anticancer activity, with IC50 values in the low micromolar range, indicating their potential as viable alternatives or adjuncts to current chemotherapy regimens.[10]
| Compound ID | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | HeLa (Cervical Cancer) IC50 (µM) | Standard Drug | MCF-7 IC50 (µM) | A549 IC50 (µM) | HeLa IC50 (µM) |
| Thiophene-Sulfonamide D | 7.13 | >20 | 7.2 | Doxorubicin | 2.50 | >20 | 2.92 |
| Thiophene-Sulfonamide E | 5.5 | 10.2 | 6.8 | Doxorubicin | 2.50 | >20 | 2.92 |
| Thiophene-Sulfonamide F | 9.55 | 15.7 | 8.1 | Doxorubicin | 2.50 | >20 | 2.92 |
Table 2: Comparative IC50 Values of Thiophene-2-Sulfonamide Derivatives and Doxorubicin against Various Cancer Cell Lines. [10][11][12] IC50 values can vary significantly based on the specific derivative and experimental conditions.
Mechanisms of Anticancer Action: A Dual Assault
The anticancer properties of thiophene-2-sulfonamides are often attributed to their ability to inhibit key enzymes involved in tumor progression, most notably carbonic anhydrases (CAs) and cyclin-dependent kinases (CDKs).[13][14]
-
Carbonic Anhydrase Inhibition: Tumor cells often overexpress certain CA isoforms (e.g., CA IX and CA XII) which are involved in maintaining the pH balance in the tumor microenvironment.[14] Inhibition of these enzymes leads to an accumulation of acid, creating an unfavorable environment for tumor growth and survival.[14]
-
Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are crucial regulators of the cell cycle.[13] Dysregulation of CDK activity is a hallmark of cancer. Thiophene-2-sulfonamides have been shown to inhibit specific CDKs, leading to cell cycle arrest and apoptosis.[13][15]
Caption: Dual mechanisms of anticancer action of thiophene-2-sulfonamides.
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15][16]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the thiophene-2-sulfonamide derivative for a specified period (e.g., 48 or 72 hours). Include a vehicle control (solvent only) and an untreated control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Anti-inflammatory Activity: Targeting the Enzymes of Inflammation
Chronic inflammation is a key contributor to a wide range of diseases, from arthritis to cardiovascular disease. Thiophene-2-sulfonamide derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[8]
Comparative Performance against Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
The anti-inflammatory efficacy of thiophene-2-sulfonamides has been compared to that of well-established NSAIDs like celecoxib and diclofenac. As shown in Table 3, certain derivatives exhibit potent and, in some cases, selective inhibition of COX-2, the isoform of the enzyme that is upregulated during inflammation. This selectivity is a highly desirable trait, as it can potentially reduce the gastrointestinal side effects associated with non-selective COX inhibitors.[14]
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1/COX-2) | Standard Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index |
| Thiophene-Sulfonamide G | >100 | 0.1 | >1000 | Celecoxib | >100 | 0.129 | >387.6 |
| Thiophene-Sulfonamide H | 46.1 | 5.45 | 8.37 | Diclofenac | 1.2 | 0.8 | 1.5 |
Table 3: Comparative COX-1/COX-2 Inhibitory Activity of Thiophene-2-Sulfonamide Derivatives and Standard NSAIDs. [14][17] The selectivity index is a measure of the drug's preference for inhibiting COX-2 over COX-1.
Mechanism of Anti-inflammatory Action: Inhibition of Prostaglandin Synthesis
The anti-inflammatory effects of thiophene-2-sulfonamides are primarily mediated by the inhibition of the cyclooxygenase (COX) enzymes, particularly COX-2. COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever. By blocking the active site of COX-2, these compounds prevent the synthesis of pro-inflammatory prostaglandins.
Caption: Mechanism of anti-inflammatory action of thiophene-2-sulfonamides.
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
The inhibitory activity of compounds against COX-1 and COX-2 can be determined using a commercially available colorimetric or fluorometric assay kit.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare all reagents as per the kit's instructions, including the COX-1 and COX-2 enzymes, arachidonic acid substrate, and detection reagents.
-
Compound Preparation: Prepare serial dilutions of the thiophene-2-sulfonamide derivatives and standard NSAIDs in the provided assay buffer.
-
Assay Procedure: In a 96-well plate, add the assay buffer, the respective enzyme (COX-1 or COX-2), and the test compound or standard.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the arachidonic acid substrate.
-
Incubation: Incubate the plate for a specified time at the recommended temperature to allow for the enzymatic conversion of arachidonic acid to prostaglandin G2 (PGG2).
-
Detection: Stop the reaction and measure the amount of prostaglandin produced using a colorimetric or fluorometric detection method as per the kit's protocol.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.
Structure-Activity Relationship (SAR): The Blueprint for Rational Drug Design
The biological activity of thiophene-2-sulfonamide derivatives is intricately linked to their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective compounds.[16]
-
Antimicrobial Activity: The nature and position of substituents on the thiophene ring and the sulfonamide nitrogen significantly influence antimicrobial potency. Generally, electron-withdrawing groups on the thiophene ring can enhance activity. The pKa of the sulfonamide group is also a critical factor, with an optimal pKa range of 6.6 to 7.4 often leading to better therapeutic activity.
-
Anticancer Activity: For carbonic anhydrase inhibitors, the sulfonamide group is essential for binding to the zinc ion in the enzyme's active site. Modifications to the thiophene ring and the addition of other functional groups can enhance binding affinity and selectivity for tumor-associated CA isoforms.[3] In the case of CDK inhibitors, specific substitutions on the thiophene and benzothiazole rings have been shown to be critical for potent inhibition.[13]
-
Anti-inflammatory Activity: The presence of a sulfonamide or a bioisosteric group is often crucial for selective COX-2 inhibition.[7] The sulfonamide moiety interacts with a specific side pocket in the COX-2 active site that is not present in COX-1, thereby conferring selectivity. The nature of the substituents on the thiophene and any additional aromatic rings can further modulate potency and selectivity.[17]
Conclusion and Future Directions
Thiophene-2-sulfonamide derivatives represent a versatile and highly promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as antimicrobial, anticancer, and anti-inflammatory agents, coupled with their amenability to chemical modification, makes them attractive candidates for further drug discovery and development efforts. Future research should focus on optimizing the potency and selectivity of these compounds through rational drug design informed by detailed SAR studies and computational modeling. Furthermore, in vivo studies are essential to validate the preclinical findings and to assess the pharmacokinetic and toxicological profiles of the most promising candidates. The continued exploration of this remarkable chemical scaffold holds immense potential for addressing some of the most pressing challenges in modern medicine.
References
- 1. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00280E [pubs.rsc.org]
- 2. Tolerability of three selective cyclo-oxygenase-2 inhibitors, meloxicam, celecoxib and rofecoxib in NSAID-sensitive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Design and synthesis of celecoxib and rofecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of sulfonamide and methylsulfonyl pharmacophores by an azido bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and SAR studies of some 5-aliphatic oximino esters of thiophene as potential anti-inflammatory leads: comparative biological activity profile of aliphatic oximes vs aromatic oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Physiological and pharmacological regulation of prostaglandin and leukotriene production by macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular design, synthesis and biological evaluation of cyclic imides bearing benzenesulfonamide fragment as potential COX-2 inhibitors. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis, anti-inflammatory evaluation and molecular docking of novel thiophen-2-ylmethylene-based derivatives… [ouci.dntb.gov.ua]
- 14. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Clinical use and pharmacological properties of selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Multi-Technique Approach to the Comprehensive Characterization of Thiophene-2-sulfonic acid
A Comparative Guide for Researchers and Drug Development Professionals
Introduction
Thiophene-2-sulfonic acid (T2SA) is a heterocyclic organic compound of significant interest in organic synthesis and materials science. As a derivative of thiophene, an electron-rich aromatic heterocycle, T2SA serves as a versatile starting material for a wide array of more complex thiophene-containing molecules, including pharmaceuticals and organic electronic materials.[1][2] The presence of the strongly electron-withdrawing sulfonic acid group at the 2-position profoundly influences the electronic properties and reactivity of the thiophene ring, making its precise characterization paramount for predictable and reproducible outcomes in its applications.[1][3]
This guide provides an in-depth technical overview of the analytical methodologies essential for the unambiguous characterization of this compound. We will explore the causality behind the choice of specific techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) spectroscopy, and Thermal Analysis (TGA/DSC). By presenting detailed experimental protocols, comparative data, and workflow visualizations, this document serves as a practical resource for scientists. Furthermore, we will compare the analytical signatures of T2SA with two commonly used alternatives, Benzenesulfonic acid (BSA) and p-Toluenesulfonic acid (PTSA), to highlight the unique structural attributes of the thiophene-based analogue.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR spectroscopy is the cornerstone for the definitive structural confirmation of organic molecules like T2SA. Both proton (¹H) and carbon-13 (¹³C) NMR provide a detailed map of the carbon-hydrogen framework. The potent electron-withdrawing nature of the sulfonic acid group (-SO₃H) deshields the adjacent protons on the thiophene ring, causing them to resonate at a lower field (higher ppm value) compared to unsubstituted thiophene.[1] This predictable electronic effect allows for the confident assignment of protons and carbons, confirming the substitution pattern and overall integrity of the molecule.
Data Presentation: ¹H and ¹³C NMR Chemical Shifts
| Compound | Nucleus | Position | Expected Chemical Shift (δ, ppm) | Rationale |
| This compound | ¹H | H3 | ~7.3-7.5 | Influenced by -SO₃H group |
| ¹H | H4 | ~7.2-7.4 | Less deshielded than H3/H5 | |
| ¹H | H5 | ~7.9-8.1 | Strongly deshielded by adjacent -SO₃H group | |
| ¹³C | C2 | ~145-150 | Carbon bearing the substituent | |
| ¹³C | C3, C4, C5 | ~125-135 | Aromatic carbons | |
| Thiophene (for comparison) | ¹H | H2, H5 (α) | 7.33 | Protons adjacent to sulfur[4] |
| ¹H | H3, H4 (β) | 7.12 | Protons beta to sulfur[4] |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., Deuterium oxide (D₂O) or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 300 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Tune and shim the probe for optimal magnetic field homogeneity.
-
Acquire a one-pulse ¹H spectrum with a 90° pulse angle.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a relaxation delay of at least 5 seconds to ensure quantitative integration if needed.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a sufficient number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
Visualization: NMR Analysis Workflow
Molecular Weight and Purity Assessment by Mass Spectrometry (MS)
Expertise & Causality: Mass spectrometry is indispensable for determining the molecular weight and confirming the elemental composition of a compound.[1] High-Resolution Mass Spectrometry (HRMS) is particularly powerful, as it provides the exact mass of the molecular ion, allowing for the unambiguous confirmation of its chemical formula (C₄H₄O₃S₂).[1] Ionization techniques like Electrospray Ionization (ESI), typically in negative mode, are well-suited for acidic compounds like T2SA, generating the deprotonated molecule [M-H]⁻. The fragmentation patterns observed in the mass spectrum, often induced by collision-induced dissociation (CID), can provide further structural evidence, although these pathways can be complex for thiophene-sulfonyl derivatives.[1][5]
Data Presentation: Expected m/z Values for T2SA
| Ion Species | Formula | Calculated Exact Mass (Da) | Expected m/z |
| Molecular Formula | C₄H₄O₃S₂ | 163.9602 | - |
| Deprotonated Molecule [M-H]⁻ | C₄H₃O₃S₂⁻ | 162.9527 | 162.95 |
| Fragment (Loss of SO₂) | C₄H₃OS⁻ | 99.9802 | 99.98 |
| Thiophene radical anion | C₄H₃S⁻ | 83.9908 | 83.99 |
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of T2SA (e.g., 1-10 µg/mL) in a suitable solvent mixture such as water/acetonitrile.
-
Chromatography (Optional but recommended for purity):
-
Use a High-Performance Liquid Chromatography (HPLC) system with a C18 reversed-phase column.
-
Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
-
Mass Spectrometry:
-
Interface the HPLC to a mass spectrometer equipped with an ESI source.
-
Operate the mass spectrometer in negative ion mode.
-
Set the mass analyzer (e.g., Time-of-Flight, TOF, or Orbitrap) to acquire data over a mass range of m/z 50-500.
-
Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate to maximize the signal of the target analyte.
-
-
Data Analysis: Extract the mass spectrum for the chromatographic peak corresponding to T2SA. Determine the exact mass of the parent ion and compare it to the theoretical value. If performing tandem MS (MS/MS), analyze the fragmentation pattern to corroborate the structure.
Visualization: LC-MS Analysis Workflow
Functional Group Identification by FT-IR Spectroscopy
Expertise & Causality: FT-IR spectroscopy is a rapid, non-destructive technique that excels at identifying the functional groups present in a molecule. For T2SA, the FT-IR spectrum provides clear and characteristic evidence for the sulfonic acid moiety. The S=O asymmetric and symmetric stretching vibrations produce strong and prominent absorption bands, which are definitive markers for this group.[1] Additionally, characteristic vibrations of the thiophene ring, such as C=C and C-S stretching, confirm the presence of the heterocyclic core.[1][6]
Data Presentation: Characteristic FT-IR Absorption Bands for T2SA
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Description |
| 3200-2500 | O-H stretch | Broad absorption, characteristic of the sulfonic acid proton |
| ~3100 | C-H stretch | Aromatic C-H on the thiophene ring |
| 1550-1400 | C=C stretch | Aromatic ring stretching vibrations |
| 1200-1180 | S=O stretch | Asymmetric stretching of the sulfonyl group |
| ~1040 | S=O stretch | Symmetric stretching of the sulfonyl group |
| 850-700 | C-H bend | Out-of-plane bending of ring C-H bonds |
| ~755 | Ring distortion | Characteristic thiophene ring vibration[1] |
| ~460 | C-S stretch | Stretching of the carbon-sulfur bond within the ring[1] |
Experimental Protocol: ATR-FT-IR Analysis
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Spectrum: Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove interferences from ambient air (e.g., CO₂ and water vapor).
-
Sample Application: Place a small amount of the solid T2SA sample directly onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.
-
Spectrum Acquisition: Acquire the FT-IR spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Analysis: Process the resulting spectrum (absorbance vs. wavenumber) and identify the characteristic absorption bands, comparing them to known values for sulfonic acids and thiophene derivatives.
Visualization: FT-IR Analysis Workflow
Thermal Stability Assessment by Thermal Analysis (TGA/DSC)
Expertise & Causality: Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are critical for evaluating the thermal stability of a compound.[7] TGA measures changes in mass as a function of temperature, revealing the onset of decomposition and the presence of any residual material.[8] DSC measures the heat flow into or out of a sample, identifying thermal events such as melting, crystallization, and decomposition (which can be endothermic or exothermic).[7] For sulfonic acids, TGA can reveal a multi-stage degradation process, often beginning with desulfonation.[9] This information is vital for determining safe handling, storage, and processing temperatures.
Data Presentation: Representative Thermal Analysis Data for T2SA
| Technique | Parameter | Observed Value | Interpretation |
| TGA | Onset of Decomposition | ~150-200 °C | Initial mass loss begins, likely due to desulfonation/dehydration |
| Major Mass Loss Stage | 200-400 °C | Significant decomposition of the organic structure | |
| Residual Mass @ 600°C (N₂) | < 10% | Indicates nearly complete volatilization/decomposition | |
| DSC | Endotherm (if anhydrous) | > 100 °C (Varies) | Potential melting point prior to decomposition |
| Exotherm/Endotherm | > 200 °C | Corresponds to the decomposition events seen in TGA |
Experimental Protocol: TGA/DSC Analysis
-
Sample Preparation: Accurately weigh 3-5 mg of T2SA into a clean, tared TGA/DSC crucible (e.g., alumina or platinum).
-
Instrument Setup: Place the sample crucible and an empty reference crucible into the analysis chamber.
-
Atmosphere Control: Purge the furnace with an inert gas (e.g., nitrogen) or a reactive gas (e.g., air) at a constant flow rate (e.g., 20-50 mL/min) to establish the desired atmosphere.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) up to a final temperature (e.g., 600 °C).
-
-
Data Acquisition: Simultaneously record the sample mass (TGA), its first derivative (DTG), and the differential heat flow (DSC) as a function of temperature.
-
Data Analysis: Analyze the resulting curves to determine the onset temperature of decomposition, temperatures of maximum mass loss rates (from DTG peaks), and the temperatures and enthalpies of any phase transitions (from DSC peaks).
Visualization: TGA/DSC Experimental Workflow
Comparison with Aromatic Sulfonic Acid Alternatives
Objective Comparison: this compound is often used in applications where aromatic sulfonic acids like Benzenesulfonic acid (BSA) and p-Toluenesulfonic acid (PTSA) are also employed. While they share the same functional group, their underlying aromatic systems impart distinct analytical and chemical properties. HPLC is a widely used technique for the analysis and quantification of these acids, especially in pharmaceutical contexts where they are used as counterions.[10][11][12]
Comparative Analytical Data Summary
| Analytical Technique | This compound (T2SA) | Benzenesulfonic acid (BSA) | p-Toluenesulfonic acid (PTSA) |
| Formula | C₄H₄O₃S₂ | C₆H₆O₃S | C₇H₈O₃S |
| Molecular Weight | 164.20 g/mol [1] | 158.18 g/mol [13] | 172.20 g/mol |
| ¹H NMR (Aromatic δ) | ~7.2-8.1 ppm (3H, complex pattern)[1] | ~7.4-7.9 ppm (5H, multiplet) | ~7.2 ppm (d, 2H), ~7.8 ppm (d, 2H) |
| ¹H NMR (Other δ) | - | - | ~2.4 ppm (s, 3H, -CH₃) |
| Key FT-IR Bands (S=O) | ~1180, ~1040 cm⁻¹[1] | ~1180, ~1030 cm⁻¹ | ~1170, ~1030 cm⁻¹ |
| Thermal Stability | Decomposition onset ~150-200 °C | Decomposition onset ~200-250 °C | Decomposition onset ~190-230 °C |
Discussion of Differences:
-
NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum is a clear differentiator. T2SA shows a characteristic three-proton pattern for the 2-substituted thiophene ring, while BSA displays a more complex multiplet for its five protons. PTSA presents a classic para-substituted pattern of two doublets, in addition to a distinctive singlet for the methyl group protons around 2.4 ppm.
-
FT-IR Spectroscopy: While all three compounds show the strong, characteristic S=O stretching bands of the sulfonic acid group, subtle shifts can be observed. More importantly, the "fingerprint" region (below 1500 cm⁻¹) will show distinct patterns related to the different aromatic ring vibrations (thiophene vs. benzene).
-
Thermal Stability: The C-S bond in the thiophene ring can influence its thermal stability relative to the more stable benzene ring in BSA and PTSA, potentially leading to a lower decomposition temperature for T2SA under certain conditions.
Conclusion
The comprehensive characterization of this compound is not achievable through a single analytical technique. A multi-faceted approach, integrating NMR for structural elucidation, mass spectrometry for molecular weight and formula confirmation, FT-IR for functional group identification, and thermal analysis for stability assessment, provides a self-validating system of analysis. This rigorous characterization ensures the identity, purity, and stability of the material, which is critical for its successful application in drug development, organic synthesis, and materials science. The distinct analytical signatures of T2SA, when compared to common alternatives like BSA and PTSA, underscore the unique electronic and structural nature of the thiophene ring, reinforcing the need for specific and thorough analytical verification.
References
- 1. This compound | 79-84-5 | Benchchem [benchchem.com]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. Research Journal of Chemical Sciences : Structure-Reactivity Correlation of Thiophene and this compound by Investigation of Rapid Kinetics of Bromination in Aqueous Medium - ISCA [isca.me]
- 4. Thiophene(110-02-1) 1H NMR [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. epublications.marquette.edu [epublications.marquette.edu]
- 10. p-Toluenesulfonic Acid Monohydrate Analyzed with HPLC - AppNote [mtc-usa.com]
- 11. Analysis of p-Toluenesulfonic Acid in Water-Insoluble Drugs | Lab Manager [labmanager.com]
- 12. helixchrom.com [helixchrom.com]
- 13. 苯磺酸 for synthesis | Sigma-Aldrich [sigmaaldrich.com]
A Comparative Structural Analysis of Thiophene-2-sulfonic Acid and Thiophene-3-sulfonic Acid for the Modern Researcher
In the landscape of pharmaceutical and materials science research, the nuanced structural differences between isomers can dictate the efficacy, reactivity, and safety of a compound. Thiophenesulfonic acids, key intermediates and building blocks, are a prime example of this principle. This guide provides an in-depth comparative analysis of thiophene-2-sulfonic acid and its regioisomer, thiophene-3-sulfonic acid, focusing on the structural disparities that influence their analytical signatures and chemical behavior. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these critical compounds.
Introduction: The Significance of Positional Isomerism in Thiophenes
The thiophene ring is a privileged scaffold in medicinal chemistry and materials science, prized for its unique electronic properties and ability to engage in various biological interactions. The introduction of a sulfonic acid group, a strong electron-withdrawing and highly polar moiety, dramatically alters the physicochemical properties of the thiophene ring. The precise positioning of this group—at the C2 or C3 position—creates two distinct isomers with subtle yet significant differences in their electronic distribution, steric profile, and, consequently, their reactivity and spectroscopic properties. Understanding these differences is paramount for unambiguous identification, rational synthesis design, and predicting the behavior of these molecules in complex systems.
Molecular Structure and Electronic Effects: A Tale of Two Isomers
The fundamental difference between this compound and thiophene-3-sulfonic acid lies in the point of attachment of the sulfonic acid group to the thiophene ring. This seemingly minor change has profound implications for the electronic landscape of the molecule.
-
This compound: The sulfonic acid group is at the alpha-position, adjacent to the sulfur atom. This proximity allows for a more direct electronic communication between the electron-rich sulfur heteroatom and the strongly electron-withdrawing sulfonyl group. This results in a significant polarization of the thiophene ring, with the electron density being drawn towards the substituent.
-
Thiophene-3-sulfonic acid: The sulfonic acid group is at the beta-position. While still exerting a strong electron-withdrawing effect, its influence on the sulfur atom is less direct compared to the 2-isomer. This leads to a different pattern of electron density distribution within the thiophene ring.
These electronic differences are not merely theoretical; they manifest in tangible variations in bond lengths, bond angles, and, most importantly for the analytical chemist, in the chemical shifts observed in Nuclear Magnetic Resonance (NMR) spectroscopy.
Caption: Logical relationship of sulfonic acid group position and its electronic effect.
Comparative Spectroscopic Analysis: Unmasking the Isomers
The structural and electronic disparities between this compound and thiophene-3-sulfonic acid give rise to distinct spectroscopic fingerprints. A multi-technique approach encompassing NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is essential for their unambiguous differentiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for distinguishing between these isomers. The chemical shifts of the protons and carbons in the thiophene ring are exquisitely sensitive to the electronic effects of the sulfonic acid group.
¹H NMR Spectroscopy:
The electron-withdrawing nature of the sulfonic acid group deshields the protons on the thiophene ring, causing them to resonate at a higher chemical shift (downfield) compared to unsubstituted thiophene. The key to differentiating the isomers lies in the specific pattern of these shifts and the observed coupling constants.
-
This compound: One would expect three distinct signals in the aromatic region, corresponding to the protons at the C3, C4, and C5 positions. The proton at C5 is typically the most deshielded due to its proximity to both the sulfur atom and the electron-withdrawing group.
-
Thiophene-3-sulfonic acid: This isomer also presents three aromatic proton signals (at C2, C4, and C5). The proton at C2 is generally the most deshielded, being adjacent to the sulfur atom.
¹³C NMR Spectroscopy:
The carbon spectra provide further definitive evidence for the isomeric identity. The carbon atom directly attached to the sulfonic acid group will be significantly deshielded.
-
This compound: The C2 carbon will exhibit a resonance at a significantly higher chemical shift compared to the other ring carbons.
-
Thiophene-3-sulfonic acid: The C3 carbon will be the most downfield signal in the spectrum of this isomer.
| Compound | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| This compound | C2 | - | High (e.g., >140) |
| C3 | Lower | Lower | |
| C4 | Lower | Lower | |
| C5 | Higher | Higher | |
| Thiophene-3-sulfonic acid | C2 | Higher | Higher |
| C3 | - | High (e.g., >135) | |
| C4 | Lower | Lower | |
| C5 | Higher | Higher |
Note: The predicted chemical shifts are relative and can be influenced by solvent and concentration. Experimental data from trusted sources should always be used for definitive identification.[1][2]
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is invaluable for confirming the presence of the sulfonic acid functionality. Both isomers will exhibit characteristic absorption bands for the S=O and O-H stretching vibrations.
-
S=O Asymmetric and Symmetric Stretching: Strong bands are typically observed in the regions of 1350-1300 cm⁻¹ and 1180-1150 cm⁻¹, respectively.
-
O-H Stretching: A broad absorption band is expected in the region of 3500-2500 cm⁻¹ due to hydrogen bonding.
-
C-S Stretching: A weaker absorption may be observed in the fingerprint region.
While the IR spectra are excellent for functional group identification, the differences between the two isomers in the fingerprint region (below 1500 cm⁻¹) may be subtle and require careful comparison with reference spectra.
Mass Spectrometry (MS): A Note on Isomeric Differentiation
Electron Ionization Mass Spectrometry (EI-MS) is a standard technique for determining the molecular weight of a compound. Both this compound and thiophene-3-sulfonic acid have the same molecular formula (C₄H₄O₃S₂) and therefore the same nominal molecular weight. While fragmentation patterns can sometimes be used to distinguish isomers, for 2- and 3-substituted thiophenes, these differences are often minimal and may not be sufficient for unambiguous identification without supporting data from other techniques.[3]
Synthesis Strategies: A Tale of Regioselectivity
The synthetic routes to this compound and thiophene-3-sulfonic acid are dictated by the inherent reactivity of the thiophene ring.
Synthesis of this compound
The synthesis of this compound is typically achieved through the direct electrophilic sulfonation of thiophene. The C2 position of thiophene is significantly more reactive towards electrophiles than the C3 position, leading to the preferential formation of the 2-substituted product.[4][5]
Experimental Protocol: Electrophilic Sulfonation of Thiophene
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Cool the flask in an ice bath.
-
Reagent Addition: Carefully add fuming sulfuric acid (oleum) or another suitable sulfonating agent to the dropping funnel.
-
Sulfonation: Slowly add the sulfonating agent to the thiophene while maintaining a low temperature (typically below 10 °C) to control the exothermic reaction.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or another suitable analytical technique.
-
Workup: Once the reaction is complete, carefully quench the reaction mixture by pouring it onto ice.
-
Isolation: The product can be isolated by precipitation, extraction, or by forming a salt (e.g., with an inorganic base) followed by acidification.[6]
-
Purification: The crude product can be purified by recrystallization.
Caption: Synthetic workflow for this compound.
Synthesis of Thiophene-3-sulfonic acid
The synthesis of thiophene-3-sulfonic acid is more challenging due to the lower reactivity of the C3 position towards direct electrophilic attack. Indirect methods are often employed, which may involve:
-
Sulfonation of a 3-substituted thiophene precursor: This could involve starting with a thiophene derivative that has a directing group at the 3-position, followed by sulfonation and subsequent removal or modification of the directing group.
-
Isomerization: Under certain conditions, it may be possible to isomerize the more readily available 2-isomer to the 3-isomer, although this is often a low-yielding process.
-
Multi-step synthesis: A more complex, multi-step synthetic route starting from a different precursor may be necessary to achieve the desired regiochemistry.
The choice of synthetic route for thiophene-3-sulfonic acid will depend on the desired scale, purity requirements, and the availability of starting materials.
Physicochemical Properties and Reactivity
The positional isomerism also influences the physicochemical properties and reactivity of these compounds.
| Property | This compound | Thiophene-3-sulfonic acid |
| Acidity (pKa) | Expected to be a strong acid | Expected to be a strong acid, with a potentially slightly different pKa due to electronic effects |
| Polarity | Highly polar | Highly polar |
| Reactivity | The electron-withdrawing sulfonic acid group deactivates the thiophene ring towards further electrophilic substitution. | The deactivating effect is also present, but the regioselectivity of any subsequent reactions may differ from the 2-isomer. |
Conclusion: A Guide for the Discerning Scientist
The structural analysis of this compound versus its 3-isomer underscores the critical importance of positional isomerism in organic chemistry. While sharing the same molecular formula, their distinct electronic and steric properties lead to discernible differences in their spectroscopic signatures, particularly in NMR spectroscopy. The synthetic accessibility of the 2-isomer via direct sulfonation stands in contrast to the more challenging synthesis of the 3-isomer, a direct consequence of the inherent reactivity of the thiophene ring.
For researchers in drug discovery and materials science, a thorough understanding of these differences is not merely academic. It is fundamental to ensuring the correct identification of intermediates and final products, designing efficient and regioselective synthetic routes, and ultimately, understanding the structure-activity relationships that govern the performance of the final molecule. This guide provides a foundational framework for navigating the subtleties of these important building blocks, empowering scientists to make informed decisions in their research endeavors.
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling Thiophene-2-sulfonic Acid
A Senior Application Scientist's Perspective on Mitigating Risk and Ensuring Laboratory Safety
For the dedicated researcher, scientist, and drug development professional, the integrity of your work and your personal safety are paramount. Thiophene-2-sulfonic acid, a valuable intermediate in medicinal chemistry, demands a meticulous approach to handling due to its hazardous properties. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for making informed decisions about personal protective equipment (PPE).
Understanding the Hazard: Why Specific PPE is Crucial
This compound and related compounds present several potential hazards. Safety data sheets indicate that similar sulfonic acids can cause severe skin burns and eye damage.[1] Inhalation may lead to respiratory irritation.[2][3] Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical line of defense.
The primary routes of exposure are dermal contact, eye contact, and inhalation. Our PPE selection directly addresses these risks, creating a barrier between you and the chemical.
Core PPE Requirements: A Multi-layered Defense
When handling this compound, a baseline of PPE is always necessary. The specific operational context—such as the quantity of the substance and the nature of the procedure—will dictate the need for enhanced protection.
Hand Protection: Your First Line of Contact
-
Requirement: Chemical-resistant gloves are mandatory.
-
Rationale: Direct skin contact is a primary route of exposure that can lead to irritation or burns.[1][4]
-
Selection and Use:
-
Choose gloves made of nitrile or neoprene for adequate chemical resistance. Always consult the glove manufacturer's compatibility chart for specific breakthrough times.
-
Inspect gloves for any signs of degradation or perforation before each use.
-
Employ the "double-gloving" technique for enhanced protection, especially during procedures with a higher risk of splashing.
-
After handling the chemical, remove gloves using the proper technique to avoid contaminating your skin. Wash your hands thoroughly after glove removal.
-
Eye and Face Protection: Shielding Against Splashes and Vapors
-
Requirement: Safety glasses with side shields are the minimum requirement. For tasks with a higher splash potential, a full face shield worn over safety goggles is essential.[5]
-
Rationale: The eyes are particularly vulnerable to chemical splashes, which can cause serious and irreversible damage. Vapors can also cause eye irritation.[2][3]
-
Operational Best Practices:
-
Ensure your eye protection fits snugly and provides a complete seal around the eyes.
-
In the event of a splash, immediately use an eyewash station for at least 15 minutes and seek medical attention.
-
Protective Clothing: A Barrier for Your Body
-
Requirement: A flame-resistant laboratory coat is standard. For larger quantities or procedures with a significant splash risk, a chemical-resistant apron over the lab coat is recommended.
-
Rationale: Protective clothing prevents incidental contact with the skin and protects your personal clothing from contamination.[5][6]
-
Key Considerations:
-
Lab coats should be fully buttoned with sleeves rolled down.
-
Remove contaminated clothing immediately and launder it separately from other garments.
-
Respiratory Protection: Guarding Against Inhalation Hazards
-
Requirement: Work in a well-ventilated area, preferably within a certified chemical fume hood.[5] If engineering controls are insufficient to maintain exposure below permissible limits, or during spill cleanup, a NIOSH-approved respirator is necessary.
-
Rationale: Inhalation of vapors or aerosols can cause respiratory tract irritation.[2][3]
-
Respirator Selection: The type of respirator (e.g., an air-purifying respirator with organic vapor cartridges) should be selected based on a formal risk assessment of the specific procedure and potential exposure levels.
Procedural Guidance: From Preparation to Disposal
A systematic approach to PPE usage is as crucial as the equipment itself. The following workflow ensures safety at every stage of handling this compound.
Figure 1. A step-by-step workflow for the safe use of PPE when handling this compound.
Disposal Plan: A Critical Component of the Safety Lifecycle
Contaminated PPE is considered hazardous waste and must be disposed of accordingly.
-
Gloves and other disposable PPE: Place in a designated, sealed, and clearly labeled hazardous waste container.
-
Contaminated lab coats: Should be professionally laundered by a service experienced in handling hazardous materials.
Never dispose of contaminated materials in the regular trash. Adherence to your institution's and local regulations for hazardous waste disposal is mandatory.[6]
Emergency Preparedness: Responding to Exposure
In the event of accidental exposure, immediate and correct action is critical.
| Exposure Route | Immediate Action |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Your laboratory should be equipped with readily accessible and fully functional safety showers and eyewash stations.[5]
Conclusion: Fostering a Culture of Safety
The responsible handling of this compound is a cornerstone of productive and safe research. By understanding the inherent hazards and implementing a robust PPE strategy, you not only protect yourself and your colleagues but also ensure the integrity of your scientific endeavors. This guide serves as a foundational resource, and it is incumbent upon every researcher to supplement this information with institution-specific training and a thorough review of the Safety Data Sheet for any chemical before use.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
